molecular formula C10H9NO B1295179 7-Quinolinemethanol CAS No. 39982-49-5

7-Quinolinemethanol

Cat. No.: B1295179
CAS No.: 39982-49-5
M. Wt: 159.18 g/mol
InChI Key: RDBBFCMDRBOXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Quinolinemethanol represents a core chemical scaffold in medicinal chemistry, most prominently known for its critical role in the development of antimalarial agents. Compounds based on the quinolinemethanol structure, such as quinine and mefloquine, have long been foundational in the fight against malaria . These drugs are primarily active against the blood-stage of the Plasmodium falciparum parasite's life cycle, which is responsible for the pathology of the disease . The antimalarial activity of quinolinemethanols is distinct from that of 4-aminoquinolines like chloroquine. While chloroquine is thought to act by accumulating in the parasite's acidic food vacuole and inhibiting hemozoin formation, the more lipophilic quinolinemethanols may have alternative sites of action . Research suggests they may bind to serum lipoproteins and be delivered to erythrocytes, where they could interact with parasite proteins, potentially including a 22 kDa protein, leading to parasite death . Beyond its historical significance in antimalarial research, the this compound structure is a valuable starting point for the design of next-generation therapeutic compounds. Ongoing research efforts focus on synthesizing novel analogs to overcome drug resistance, improve efficacy, and reduce adverse neurological effects associated with earlier drugs in this class . The flexibility of the quinoline nucleus allows for various chemical modifications, making it a privileged structure in drug discovery for exploring a wide range of biological activities . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBFCMDRBOXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193016
Record name 7-Quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39982-49-5
Record name 7-Quinolinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039982495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Quinolinemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Quinolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (quinolin-7-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-Quinolinemethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN43ZM8Z3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Quinolinemethanol synthesis from m-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Quinolinemethanol from m-Toluidine

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for a wide range of pharmacologically active compounds.[1][2] Its utility in drug discovery programs, from anticancer to antimalarial research, necessitates robust and well-understood synthetic routes.[2][3][4][5] This guide provides a comprehensive, in-depth exploration of a field-proven, two-stage synthetic pathway to this compound, commencing from the readily available starting material, m-toluidine.

This document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, mechanistic intricacies, and strategic considerations that inform the synthesis. We will dissect the classic Skraup-Doebner-von Miller reaction for the initial formation of the quinoline core and subsequently explore the targeted oxidation of the methyl group to the desired primary alcohol. The content is structured to provide researchers, chemists, and drug development professionals with the critical insights required for successful synthesis, troubleshooting, and optimization.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound from m-toluidine is most effectively executed via a two-stage process. A direct, single-step conversion is not practical. The strategy hinges on first constructing the quinoline core with the methyl group in the correct position, followed by a functional group interconversion.

  • Stage 1: Heterocycle Formation. The synthesis of 7-methylquinoline from m-toluidine via the Skraup-Doebner-von Miller reaction. This classic name reaction uses glycerol in a strongly acidic medium to form the pyridine ring fused to the aniline derivative.[6][7]

  • Stage 2: Functional Group Transformation. The selective oxidation of the benzylic methyl group of 7-methylquinoline to the corresponding primary alcohol, this compound.

This approach allows for controlled and validated synthesis at each stage, ensuring purity and maximizing yield of the final product.

G m_toluidine m-Toluidine methylquinoline 7-Methylquinoline (and 5-isomer) m_toluidine->methylquinoline Stage 1: Skraup Synthesis quinolinemethanol This compound methylquinoline->quinolinemethanol Stage 2: Side-Chain Oxidation G Skraup-Doebner-von Miller Mechanism Outline cluster_0 Reagents cluster_1 Reaction Cascade m_toluidine m-Toluidine michael_adduct Michael Adduct m_toluidine->michael_adduct Michael Addition glycerol Glycerol acrolein Acrolein (from Glycerol) glycerol->acrolein H₂SO₄ Dehydration acrolein->michael_adduct dihydroquinoline 1,2-Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Cyclization & Dehydration methylquinoline 7/5-Methylquinoline dihydroquinoline->methylquinoline Oxidation

Sources

7-Quinolinemethanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Among its numerous isomers, 7-quinolinemethanol stands out as a particularly versatile starting point for the development of novel therapeutic agents. Its unique structural features allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and neuroprotective properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic strategies to access and diversify the this compound core, exploring its key biological applications and mechanisms of action, and presenting detailed protocols for its evaluation.

Introduction: The Quinoline Moiety and the Rise of the this compound Scaffold

The Privileged Quinoline Core in Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in drug discovery. Its rigid, planar structure and the presence of a nitrogen atom provide ideal characteristics for molecular recognition and interaction with various biological targets. This has led to the development of numerous quinoline-based drugs with applications ranging from antimalarial to anticancer therapies.[1][2]

Spotlight on this compound: Unique Structural and Physicochemical Properties

This compound, with the chemical formula C10H9NO, possesses a key hydroxyl group at the 7-position's methylene bridge.[3][4] This hydroxyl group serves as a critical handle for synthetic modification, allowing for the introduction of diverse functionalities through esterification, etherification, or replacement, thereby enabling extensive exploration of the chemical space. The position of the methanol group at C7, as opposed to other positions like C4 or C5, influences the molecule's overall electronics and steric profile, which can be strategically exploited to fine-tune binding affinities and pharmacokinetic properties of its derivatives.[5]

Historical Perspective and Key Therapeutic Breakthroughs

The story of quinoline in medicine is historically rooted in the discovery of quinine, a natural product from cinchona bark, as the first effective treatment for malaria.[6] This discovery paved the way for synthetic quinoline antimalarials like chloroquine and mefloquine. The 7-substituted quinoline core is a recurring feature in many of these potent antimalarial agents, highlighting the importance of this substitution pattern for activity.[7][8] More recently, derivatives of this compound have been investigated for their potential as anticancer agents, often by targeting key enzymes like tyrosine kinases.[9]

Synthetic Strategies and Chemical Space Exploration

Established Synthetic Routes to the this compound Core

The Skraup-Doebner-von Miller reaction is a foundational method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[10][11][12] To synthesize a 7-substituted quinoline like 7-methylquinoline (a precursor to this compound), a meta-substituted aniline (e.g., m-toluidine) is typically used.[13] The reaction proceeds via conjugate addition, cyclization, dehydration, and subsequent oxidation.[14][15]

Modern synthetic organic chemistry offers more versatile and milder methods for quinoline synthesis. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, have become powerful tools for constructing the quinoline skeleton and for its subsequent functionalization.[6][16][17] These methods often exhibit high functional group tolerance and allow for the rapid assembly of complex quinoline derivatives from readily available starting materials.[18][19]

A common route to this compound involves the Skraup synthesis to form 7-methylquinoline, followed by oxidation to 7-quinolinecarboxylic acid, and subsequent reduction to the desired alcohol.

  • Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction.

    • In a round-bottom flask, combine m-toluidine, glycerol, and an oxidizing agent (e.g., m-nitrobenzenesulfonate).[13]

    • Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath to control the exothermic reaction.[13]

    • Heat the reaction mixture to initiate the cyclization and oxidation cascade.

    • After cooling, neutralize the mixture and extract the product. Purify by distillation or chromatography. This typically yields a mixture of 5- and 7-methylquinoline.[13]

  • Step 2: Selective Oxidation to 7-Quinolinecarboxylic Acid.

    • The methyl group of 7-methylquinoline can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or selenium dioxide (SeO2).

    • Dissolve 7-methylquinoline in a suitable solvent (e.g., pyridine or water) and heat with the oxidizing agent.

    • Monitor the reaction by TLC. Upon completion, work up the reaction to isolate the carboxylic acid.

  • Step 3: Reduction to this compound.

    • The carboxylic acid is then reduced to the primary alcohol.

    • Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or borane-tetrahydrofuran complex (BH3·THF).

    • The reaction is typically performed under an inert atmosphere. After the reduction is complete, the reaction is carefully quenched, and the product is extracted and purified.

Derivatization Strategies for Library Development

The hydroxyl group is a prime site for derivatization.

  • Esterification: Reaction with various carboxylic acids or acyl chlorides to form esters.

  • Etherification: Williamson ether synthesis with alkyl halides to produce a library of ethers.

  • Amination: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a wide range of primary or secondary amines.

The quinoline ring itself can be further functionalized.

  • C-H Activation: Palladium-catalyzed C-H activation/functionalization offers a direct way to introduce substituents at various positions.

  • Nucleophilic Aromatic Substitution (SNAr): Positions 2 and 4 of the quinoline ring are electron-deficient and susceptible to nucleophilic attack, especially if a leaving group is present.[6]

The following diagram illustrates a typical workflow for generating a library of this compound derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization at -CH2OH cluster_2 Derivatization on Quinoline Ring cluster_3 Screening start m-Toluidine skraup Skraup Synthesis start->skraup meq 7-Methylquinoline skraup->meq oxid Oxidation meq->oxid acid 7-Quinoline- carboxylic Acid oxid->acid reduc Reduction acid->reduc scaffold This compound (Core Scaffold) reduc->scaffold ester Ester Library scaffold->ester Esterification ether Ether Library scaffold->ether Etherification amine Amine Library scaffold->amine Mesylation/ Amination c2_func C2-Functionalized Library scaffold->c2_func C-H Activation/ Cross-Coupling c4_func C4-Functionalized Library scaffold->c4_func SNAr screening Biological Screening (e.g., HTS) ester->screening ether->screening amine->screening c2_func->screening c4_func->screening

Caption: Workflow for the synthesis and diversification of the this compound scaffold.

Biological Applications and Mechanism of Action

Antimalarial Agents: From Quinine to Novel this compound Analogs

During its intra-erythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole.[8][20] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin.[20][21] Quinoline-based antimalarials, including derivatives of this compound, are weak bases that accumulate in the acidic food vacuole.[8][22] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[21] The resulting buildup of toxic free heme leads to oxidative stress and parasite death.[8]

SAR studies on quinoline antimalarials have revealed several key features for potent activity. For the related 4-aminoquinolines, a 7-chloro substituent is crucial for activity.[7] The nature of the side chain attached to the quinoline core significantly impacts efficacy and the ability to overcome drug resistance.[23][24] For this compound derivatives, modifications to the hydroxyl group to introduce basic amine functionalities can enhance accumulation in the parasite's food vacuole and improve potency.[1] The goal of lead optimization is often to design molecules that can evade the resistance mechanisms developed by the parasite, such as those involving efflux pumps.[24][25]

G Mechanism of Antimalarial Action cluster_parasite Malaria Parasite Food Vacuole (Acidic) hemoglobin Host Hemoglobin heme Toxic Free Heme (Ferriprotoporphyrin IX) hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin (Crystal) heme->hemozoin Heme Polymerase death Parasite Death via Oxidative Stress heme->death drug This compound Derivative (Drug) drug->hemozoin Inhibition

Caption: Inhibition of heme polymerization by this compound derivatives.

Anticancer Applications: Targeting Kinases and Other Pathways

The quinoline scaffold is present in several FDA-approved tyrosine kinase inhibitors (TKIs). Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. This compound derivatives can be designed to fit into the ATP-binding pocket of specific kinases, acting as competitive inhibitors. Modifications to the scaffold allow for targeting different kinases and achieving selectivity, which is critical for minimizing off-target effects.[9][26] For example, derivatives have shown activity against cell lines for lung, breast, and colon cancer.[27]

The versatility of the this compound scaffold has led to the exploration of its derivatives against a wide range of biological targets.

Therapeutic Area Target/Mechanism Example Activity References
Antimalarial Heme Polymerization InhibitionPotent activity against P. falciparum strains, including chloroquine-resistant ones.[1][8][23]
Anticancer Tyrosine Kinase Inhibition, Apoptosis Induction, Cell Cycle ArrestCytotoxicity against various cancer cell lines (e.g., MCF-7, HL-60, HCT-116).[9][26]
Antimicrobial Various (e.g., DNA gyrase inhibition)Activity against bacterial strains like S. aureus and E. coli.[2]
Neuroprotection Anti-Alzheimer's activity (mechanism varies)Inhibition of pathways related to neurodegeneration.[23]

In Vitro and In Vivo Evaluation: A Practical Guide

Essential In Vitro Assays for Bioactivity Screening

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic version of hemozoin.[28][29]

  • Materials:

    • Hematin (dissolved in 0.1 M NaOH)

    • Glacial acetic acid

    • Test compounds and positive control (e.g., Chloroquine) dissolved in DMSO

    • 96-well microplate, microplate reader

  • Procedure:

    • Dispense 100 µL of hematin solution into each well of a 96-well plate.[29]

    • Add 50 µL of test compound dilutions (in triplicate). Use DMSO as a negative control and chloroquine as a positive control.[28][29]

    • Initiate polymerization by adding 50 µL of glacial acetic acid to each well.[28][29]

    • Incubate the plate at 37°C for 18-24 hours.[30][31]

    • Centrifuge the plate, discard the supernatant, and wash the β-hematin pellet with DMSO.[28][29]

    • Dissolve the final pellet in 0.1 M NaOH and measure the absorbance at 405 nm.[28][29]

    • Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.[28]

This is a general protocol for a biochemical kinase assay, often using a luminescence-based readout to measure ATP consumption (ADP production).[32][33]

  • Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • Test compounds and positive control (e.g., a known inhibitor)

    • ADP detection reagent (e.g., ADP-Glo™)

    • 384-well plate, luminometer

  • Procedure:

    • Add test compounds at various concentrations to the wells of a 384-well plate.[34]

    • Add the kinase enzyme solution to all wells except the "no enzyme" control.[32][34]

    • Initiate the reaction by adding a mixture of the substrate and ATP.[32][35]

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).[32]

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP detection reagent (e.g., ADP-Glo™ Reagent).[32]

    • Add a second detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[32]

    • Measure luminescence using a plate reader and calculate IC50 values.[32]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Early assessment of ADMET properties is crucial to avoid late-stage drug development failures.[36][37][38] A combination of in silico, in vitro, and in vivo methods are employed.[39]

  • Key In Vitro Assays:

    • Solubility: Thermodynamic and kinetic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays.

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.

    • Cytotoxicity: Assays against cell lines like HepG2 to assess general toxicity.[24]

G cluster_tier1 Tier 1: Early Profiling (High-Throughput) cluster_tier2 Tier 2: Lead Optimization (Medium-Throughput) cluster_tier3 Tier 3: Pre-clinical Candidate (Low-Throughput) sol Kinetic Solubility lead Optimized Lead sol->lead logd LogD7.4 logd->lead metstab Microsomal Stability metstab->lead pampa PAMPA pampa->lead caco2 Caco-2 Permeability candidate Pre-clinical Candidate caco2->candidate cyp CYP Inhibition cyp->candidate hep Hepatocyte Stability hep->candidate plasma Plasma Protein Binding plasma->candidate pk In Vivo PK (Rodent) start Hit Compound start->sol start->logd start->metstab start->pampa lead->caco2 lead->cyp lead->hep lead->plasma candidate->pk

Caption: A tiered workflow for ADMET profiling in drug discovery.[36][40]

Future Perspectives and Emerging Opportunities

The this compound scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

  • Novel Therapeutic Targets: Expanding the application of this scaffold to new disease areas and novel biological targets.

  • Innovations in Synthesis: Employing cutting-edge synthetic methodologies like photoredox catalysis and flow chemistry to access novel chemical space more efficiently.

  • Structure-Based Drug Design: Utilizing computational tools and cryogenic electron microscopy (cryo-EM) to design derivatives with enhanced potency and selectivity for their targets.

  • Targeted Drug Delivery: Conjugating this compound-based warheads to antibodies or other targeting moieties to create highly specific therapeutics with reduced side effects.

References

  • Daoud, N. E.-H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link]
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 75(21), 7434-7438. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
  • Monteiro, L. S., & de Souza, M. V. N. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(4), 594. [Link]
  • Li, J.-J. (2009). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 599-640). John Wiley & Sons, Inc. [Link]
  • Creative Biolabs. (n.d.). ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. Retrieved January 17, 2026, from [Link]
  • Pharmacy one metabolism reaction medicinal chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]
  • Kumar, V., Kaur, K., & Kumar, V. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(1), 1-27. [Link]
  • Zhang, Y., Wang, C., Li, J., & Wang, S. (2021). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers, 8(12), 2938-2943. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • Singh, S., & Singh, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]
  • Li, Y., et al. (2025). Synthesis of Quinoline Derivatives by Palladium-Catalyzed Isocyanide Insertion/Undirected C(sp²)–H Functionalization/[4+1] Cyclization Reactions Involving Aryl Isocyanide. Organic & Biomolecular Chemistry. [Link]
  • Zhang, Y., et al. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 60(17), 7434–7443. [Link]
  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]
  • Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved January 17, 2026, from [Link]
  • ADMET profiling: Significance and symbolism. (2025, September 9). IKSAD. [Link]
  • Daoud, N. E.-H., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Bentham Science Publishers. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
  • Kumar, A., & Srivastava, K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 4(2), 64–72. [Link]
  • Lestari, U., & Sianipar, H. (2016). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1729(1), 020074. [Link]
  • Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 49(11), 4824–4826. [Link]
  • Global Substance Registration System. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 67(3), 413-442. [Link]
  • Neliti. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 7(1), 1-8. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]
  • National Center for Biotechnology Information. (n.d.). (7-Chloro-2-methyl-4-quinolinyl)methanol. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Organic and Inorganic Chemical Sciences. [Link]
  • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(11), 1331-1350. [Link]
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Asian Journal of Chemistry. [Link]
  • Janecki, T., et al. (2007). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. European Journal of Medicinal Chemistry, 42(6), 847-854. [Link]
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 103. [Link]
  • ResearchGate. (2018). design and synthesis series of novel quinolinyl methanol's derivatives. [Link]
  • Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 195-201. [Link]
  • Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13425–13441. [Link]
  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]
  • Huy, N. T., et al. (2007). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Antimicrobial Agents and Chemotherapy, 51(1), 381-384. [Link]
  • Fayed, B. E. A., et al. (2018). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Medicinal Chemistry Research, 27(4), 1163-1175. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
  • LookChem. (n.d.). 5-Quinolinemethanol. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize 7-Quinolinemethanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation and analysis of this important quinoline derivative.

Introduction

This compound, a heterocyclic aromatic compound, serves as a valuable building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active agents.[1] Precise structural elucidation is paramount to understanding its reactivity, and in turn, its potential applications. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm the molecular structure and purity of this compound. This guide will delve into the theoretical underpinnings and practical interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Due to the limited availability of publicly accessible, fully assigned experimental spectra for this compound, this guide will utilize data from closely related analogs, such as quinoline and 7-methylquinoline, to predict and interpret the expected spectral features. This comparative approach allows for a robust understanding of the influence of the hydroxymethyl substituent on the quinoline framework.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic quinoline core, the C-7 substituted hydroxymethyl group, and the nitrogen heteroatom, all contribute distinctively to its spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents in the quinoline system result in a downfield shift for the protons attached to the ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.[2]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons of the quinoline ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. Due to the influence of the nitrogen atom, H2 and H8 are expected to be the most deshielded. The protons on the carbocyclic ring (H5, H6) will be influenced by the C-7 substituent.

  • Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet, shifted downfield due to the adjacent oxygen atom.

  • Hydroxyl Proton (variable): The chemical shift of the -OH proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.9dd~4.2, 1.7
H3~7.4dd~8.2, 4.2
H4~8.1d~8.2
H5~7.8d~8.5
H6~7.5dd~8.5, 1.5
H8~8.2s-
-CH₂-~4.8s-
-OHvariablebr s-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the nitrogen atom and the hydroxyl group.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in this compound.

  • Aromatic Carbons (δ 120-150 ppm): The eight carbons of the quinoline ring will resonate in this region. The carbons adjacent to the nitrogen (C2 and C8a) are expected to be significantly downfield.

  • Methylene Carbon (δ ~65 ppm): The carbon of the -CH₂OH group will appear in the aliphatic region, shifted downfield by the attached oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~150
C3~121
C4~136
C4a~128
C5~127
C6~128
C7~138
C8~129
C8a~148
-CH₂-~65

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

  • C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are due to the C-H stretching vibrations of the quinoline ring.

  • C=C and C=N Aromatic Ring Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic quinoline core.

  • C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
1600-1450C=C, C=N stretchAromatic Ring
1250-1000 (strong)C-O stretchPrimary Alcohol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI typically leads to more extensive fragmentation.[3]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 159.18 g/mol ) is expected to show a molecular ion peak and several fragment ions.[4]

  • Molecular Ion (M⁺˙): A peak at m/z 159 would correspond to the intact molecule.

  • Key Fragmentations:

    • Loss of H˙ (m/z 158): A common fragmentation for primary alcohols.

    • Loss of ˙OH (m/z 142): Loss of the hydroxyl radical.

    • Loss of CH₂O (m/z 129): This would result in a quinoline radical cation, which is a very stable fragment.[3]

    • Loss of HCN (from the quinoline ring): Further fragmentation of the quinoline ring can lead to the loss of hydrogen cyanide (27 u), a characteristic fragmentation for nitrogen-containing heterocycles.

G M [M]⁺˙ m/z 159 M_minus_H [M-H]⁺ m/z 158 M->M_minus_H - H˙ M_minus_OH [M-OH]⁺ m/z 142 M->M_minus_OH - ˙OH M_minus_CH2O [M-CH₂O]⁺˙ m/z 129 M->M_minus_CH2O - CH₂O Quinoline_fragment Further Fragmentation M_minus_CH2O->Quinoline_fragment - HCN

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

References

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

  • NIST. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H9NO). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Retrieved from [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • AIST. (n.d.). Collection of Spectral data SDBS-518. Retrieved from [Link]

Sources

investigating the physicochemical properties of 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Quinolinemethanol

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with a hydroxymethyl group at the 7-position.[1][2] The quinoline ring system is a foundational structure in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents, including antimalarials like quinine and mefloquine.[3][4] The versatility and synthetic accessibility of quinoline derivatives make them crucial building blocks for developing novel therapeutic agents and functional materials.[5][6]

This guide provides a comprehensive investigation into the core physicochemical properties of this compound. As Senior Application Scientists, our objective is to move beyond mere data reporting and provide a narrative grounded in experimental causality. Understanding these fundamental properties is not an academic exercise; it is the critical first step in rational drug design, formulation development, and the prediction of a molecule's in vivo fate. This document is structured to logically flow from fundamental molecular identification to key properties influencing bioavailability and analytical characterization, providing researchers and drug development professionals with a practical and authoritative resource.

Core Molecular and Physical Properties

A molecule's identity and basic physical characteristics are the foundation upon which all other investigations are built. These properties dictate the substance's state, its interactions with solvents, and its thermal behavior.

Molecular Identity

The fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name quinolin-7-ylmethanol[1]
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [1][2]
CAS Number 39982-49-5[1]
SMILES C1=CC2=C(C=C(C=C2)CO)N=C1[1][7]
InChIKey RDBBFCMDRBOXIG-UHFFFAOYSA-N[1][2]
Physical State and Thermal Properties

Physical Appearance: At standard temperature and pressure, quinoline, the parent compound, is a colorless to yellowish oily liquid that can darken upon exposure to light.[3][8] this compound, due to its increased molecular weight and potential for intermolecular hydrogen bonding via the hydroxyl group, is expected to be a solid at room temperature.

Melting and Boiling Points:

  • Boiling Point: The boiling point of quinoline is approximately 237 °C.[3] The presence of the hydroxyl group in this compound allows for hydrogen bonding, which dramatically increases the energy required to transition to the gas phase. Therefore, its boiling point is expected to be substantially higher than that of its parent compound.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both biological and chemical systems. This property is governed by the principle of "like dissolves like."

  • Aqueous Solubility: Quinoline is only slightly soluble in cold water but dissolves more readily in hot water.[3] The introduction of the polar hydroxymethyl (-CH₂OH) group in this compound enhances its ability to form hydrogen bonds with water molecules. This structural modification is expected to increase its aqueous solubility compared to the parent quinoline.

  • Organic Solubility: The molecule retains the large, hydrophobic quinoline ring system.[8] Consequently, it is expected to exhibit good solubility in a range of polar organic solvents, such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is miscible with solvents like acetone and ether.[8][9]

Ionization and Lipophilicity: The Keys to Bioavailability

For a compound to be a viable drug candidate, it must navigate a complex journey of absorption, distribution, metabolism, and excretion (ADME). The pKa and logP are two of the most powerful predictors of this behavior.

pKa (Acid-Base Properties)

This compound is an amphiphilic molecule with two key ionizable sites:

  • The Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom makes it a weak base, capable of accepting a proton. The pKa of the conjugate acid of the parent quinoline is approximately 4.85.[3] This means that at a pH below 4.85, the quinoline ring will be predominantly protonated and positively charged. The hydroxymethyl group at the 7-position is not expected to dramatically alter this value, but its precise influence would require experimental determination.

  • The Hydroxyl Group: The proton of the alcohol group is very weakly acidic, with an estimated pKa well above the physiological range (typically >14). Therefore, it will remain in its neutral, protonated state under physiological conditions.

Causality Insight: The basicity of the quinoline nitrogen is paramount. It dictates that this compound's solubility will be pH-dependent, increasing significantly in acidic environments (like the stomach) where it forms a more soluble cationic salt. This property is often exploited in drug formulation.

logP (Lipophilicity)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity or hydrophobicity. It directly correlates with a drug's ability to cross biological membranes.

  • Computed XLogP3: 1.3[1]

Causality Insight: A logP value of 1.3 indicates that this compound has a balanced character, being roughly 20 times more soluble in octanol than in water. This moderate lipophilicity is often a desirable trait in drug candidates, suggesting a good balance between aqueous solubility (for dissolution and transport in blood) and lipid solubility (for membrane permeation).

ParameterValue/DescriptionSignificance in Drug Development
pKa (Conjugate Acid) ~4.85 (estimated from quinoline)Governs pH-dependent solubility and absorption
logP 1.3 (computed)Predicts membrane permeability and tissue distribution

Experimental Workflow: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming molecular structure and for quantification. UV-Visible spectroscopy is a fundamental technique for analyzing compounds containing chromophores, such as the aromatic quinoline ring.

UV-Visible Spectroscopy Protocol

This protocol outlines the determination of the maximum absorption wavelength (λmax) and is a prerequisite for quantitative analysis methods like HPLC with a UV detector.

Objective: To determine the UV absorption spectrum of this compound in a suitable solvent.

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or ethanol are common first choices.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the selected solvent to create a stock solution (~100 µg/mL).

    • Rationale: A concentrated stock solution allows for accurate dilutions to the optimal concentration range for spectroscopic analysis.

  • Working Solution Preparation: Dilute the stock solution 1:10 with the same solvent to obtain a working solution of ~10 µg/mL.

    • Rationale: This concentration typically yields an absorbance value within the detector's optimal linear range (0.2 - 1.0 AU).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the selected solvent as the blank reference in both the sample and reference cuvettes to zero the baseline.

  • Spectral Acquisition: Rinse and fill the sample cuvette with the working solution. Scan the sample across a wavelength range of 200-400 nm.

    • Rationale: Quinoline and its derivatives typically exhibit strong absorbance in this region due to π→π* electronic transitions within the aromatic system.[10][11]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The primary λmax is crucial for setting the detection wavelength in quantitative HPLC analysis.

Visualization of UV-Vis Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Compound B Dissolve in Solvent (Stock Solution) A->B C Dilute Stock (Working Solution) B->C D Blank Spectrophotometer C->D Introduce to Spectrophotometer E Scan Sample (200-400 nm) D->E F Identify λmax E->F

Caption: Workflow for UV-Vis spectroscopic analysis.

Experimental Workflow: Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and concentration of pharmaceutical compounds. A reverse-phase method is typically the first choice for a molecule with the polarity of this compound.

Reverse-Phase HPLC Protocol for Purity Assessment

Objective: To develop a robust HPLC method to separate this compound from potential impurities and degradation products.

Methodology:

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered aqueous mobile phase (A) and an organic modifier (B) are standard for reverse-phase chromatography. Formic acid provides protons to sharpen peak shape for basic analytes like quinolines by suppressing silanol interactions on the column.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer high-resolution separations.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Rationale: A controlled temperature ensures run-to-run reproducibility of retention times.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector set at the primary λmax determined in the UV-Vis scan.

    • Rationale: A DAD provides spectral data across the entire UV-Vis range for each peak, aiding in peak identification and purity assessment.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • :--- | :---

    • 0.0 | 5

    • 20.0 | 95

    • 25.0 | 95

    • 25.1 | 5

    • 30.0 | 5

    • Rationale: A gradient elution, moving from high aqueous to high organic content, ensures that compounds with a wide range of polarities can be eluted and separated effectively. The final steps re-equilibrate the column for the next injection.

  • Sample Preparation: Prepare a sample solution of ~50 µg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

    • Rationale: Dissolving the sample in the mobile phase ensures compatibility and good peak shape. Filtering prevents particulates from damaging the HPLC system.

  • Data Analysis: Integrate the chromatogram to determine the retention time of the main peak (this compound) and calculate the area percent of all peaks to assess purity.

Visualization of HPLC Workflow

HPLC_Workflow Solvents Mobile Phase (A: Water, B: ACN) Pump HPLC Pump (Gradient Control) Solvents->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector DAD / UV-Vis Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Logical flow of a typical reverse-phase HPLC system.

Stability, Handling, and Safety

Proper handling and storage are critical to maintain the integrity of any research compound.

  • Stability: The parent quinoline compound is known to darken over time, especially when exposed to light and air.[3][9] It is prudent to assume that this compound may exhibit similar sensitivity. The primary alcohol group is also susceptible to oxidation.

  • Recommended Storage: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry place.

  • Safety Information: According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:[1]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Standard laboratory precautions, including the use of safety glasses, gloves, and a lab coat, are mandatory when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a molecule of significant interest with a well-defined set of physicochemical properties that suggest its utility as a scaffold in drug discovery. Its balanced lipophilicity (logP ≈ 1.3), coupled with a basic nitrogen center (pKa ≈ 4.85), provides a favorable starting point for developing orally bioavailable agents. Its strong UV chromophore allows for straightforward detection and quantification using standard analytical techniques like UV-Vis spectroscopy and reverse-phase HPLC. While experimental data on its thermal properties and long-term stability are areas for further investigation, the foundational characteristics outlined in this guide provide the necessary insights for researchers to confidently incorporate this compound into their development pipelines.

References

  • 7-methoxy-3-quinolinemethanol CAS#: 568594-17-2. ChemicalBook.
  • Quinoline. Sciencemadness Wiki.
  • This compound | C10H9NO | CID 97609.
  • Quinoline | C9H7N | CID 7047.
  • Quinoline. Wikipedia.
  • This compound. GSRS.
  • This compound (C10H9NO). PubChemLite.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Synthesis of quinolines. Organic Chemistry Portal.
  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline deriv
  • Studies of the disposition and metabolism of mefloquine HCl (WR 142490), a quinolinemethanol antimalarial, in the rat. Limited studies with an analog, WR 30090. PubMed.
  • Analysis of the content of secondary metabolites using Uv-vis and Ftir Spectrophotometry from the Methanol extract of Rhizophora mucronata Leaves.
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.

Sources

The Therapeutic Landscape of Quinoline Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a vast and diverse array of therapeutic agents. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated remarkable pharmacological versatility. This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of quinoline compounds for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across key therapeutic areas, including infectious diseases and oncology, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to serve as a practical resource, bridging fundamental scientific principles with actionable methodologies to empower the discovery and development of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties and conformational flexibility allow for the design of compounds with tailored pharmacological profiles.[2] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking and hydrophobic interactions, crucial for binding to enzymes and receptors.[3] This versatility has led to the development of numerous FDA-approved drugs containing the quinoline moiety for various indications.[2]

Therapeutic Applications and Mechanisms of Action

The therapeutic utility of quinoline compounds spans a broad spectrum of diseases, with well-established roles in combating infectious agents and cancer.

Antimalarial Activity: A Legacy of Success and Ongoing Innovation

Quinoline-based drugs have been central to malaria chemotherapy for centuries.[4] Their primary mechanism of action targets the unique biology of the Plasmodium parasite during its intraerythrocytic stage.

Mechanism of Action: Inhibition of Heme Polymerization

During its growth within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin.[6][7] Quinoline antimalarials, such as chloroquine, accumulate in the parasite's acidic food vacuole and interfere with this detoxification process.[5][8] They are thought to cap the growing hemozoin crystal, preventing further polymerization.[7] The resulting buildup of free heme leads to oxidative stress and parasite death.[5][8]

Diagram: Mechanism of Quinoline Antimalarial Action

G cluster_rbc Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Accumulation & Oxidative Stress Quinoline Quinoline Compound Quinoline->Heme Binding & Inhibition

Caption: Quinoline compounds inhibit heme polymerization in the parasite's food vacuole.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The quinoline scaffold is a prominent feature in a growing number of anticancer agents.[9][10] Their mechanisms of action are diverse, often targeting fundamental cellular processes that are dysregulated in cancer.[11][12]

Key Anticancer Mechanisms:

  • Topoisomerase Inhibition: Many quinoline-based anticancer drugs function as topoisomerase inhibitors.[9][13] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis.[13][14]

  • Cell Cycle Arrest: Quinoline derivatives can induce cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[9][15]

  • Induction of Apoptosis: A common outcome of quinoline compound activity is the induction of programmed cell death, or apoptosis, in cancer cells.[10][11] This can be triggered through various signaling pathways, including those initiated by DNA damage.

  • Kinase Inhibition: Several quinoline-based drugs are potent inhibitors of protein kinases, which are often overactive in cancer and drive tumor growth and survival.[16]

Diagram: Key Anticancer Mechanisms of Quinoline Compounds

G cluster_mechanisms Cellular Targets & Processes Quinoline Quinoline Compound Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition CellCycle Cell Cycle Progression Quinoline->CellCycle Arrest ApoptosisPathways Apoptotic Pathways Quinoline->ApoptosisPathways Induction Kinases Protein Kinases Quinoline->Kinases Inhibition DNA Damage DNA Damage Topoisomerase->DNA Damage Stabilized Cleavage Complex Inhibition of Proliferation Inhibition of Proliferation CellCycle->Inhibition of Proliferation Apoptosis Apoptosis ApoptosisPathways->Apoptosis Activation Tumor Growth & Survival Tumor Growth & Survival Kinases->Tumor Growth & Survival Inhibition of Signaling

Caption: Diverse anticancer mechanisms of quinoline compounds.

Antibacterial Activity: A Renewed Focus on a Critical Threat

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Quinoline derivatives have long been recognized for their antibacterial properties, with fluoroquinolones being a notable class of synthetic antibiotics.[4][17] However, research into novel quinoline scaffolds with activity against multidrug-resistant bacteria is an active area of investigation.[14][18]

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for many quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolones block bacterial cell division and lead to cell death.

Experimental Protocols for Therapeutic Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of quinoline compounds. These protocols are designed to be self-validating and are grounded in established scientific standards.

Diagram: General Workflow for In Vitro Evaluation of Quinoline Compounds

G start Quinoline Compound Synthesis & Characterization efficacy Primary Efficacy Screening (e.g., Antiplasmodial, Anticancer, Antibacterial) start->efficacy cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cells) efficacy->cytotoxicity mechanistic Mechanistic Studies (e.g., Heme Polymerization, Topoisomerase Inhibition, Apoptosis Assay) cytotoxicity->mechanistic sar Structure-Activity Relationship (SAR) Studies mechanistic->sar lead Lead Compound Identification sar->lead

Caption: A streamlined workflow for the in vitro assessment of quinoline derivatives.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the intraerythrocytic stages of Plasmodium falciparum.[4][19]

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • 96-well microplates

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the quinoline compound in culture medium in a 96-well plate.

  • Add a synchronized culture of P. falciparum-infected erythrocytes (primarily ring stage) to each well.

  • Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.[19]

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][20]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7) or normal cell line (e.g., Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the quinoline compound for 24-72 hours.[2]

  • Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][21]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Prepare serial two-fold dilutions of the quinoline compound in CAMHB in a 96-well plate.[21]

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Mechanistic Assays

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[7][12][22]

Materials:

  • Hematin

  • NaOH

  • Glacial acetic acid

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a solution of hematin in NaOH.

  • In a 96-well plate, add the hematin solution to wells containing serial dilutions of the quinoline compound.

  • Initiate the polymerization by adding glacial acetic acid.[22]

  • Incubate at 37°C for 24 hours.[22]

  • After incubation, centrifuge the plate, discard the supernatant, and wash the pellet with DMSO.

  • Dissolve the final pellet in NaOH.

  • Measure the absorbance at ~405 nm. A lower absorbance indicates greater inhibition of heme polymerization.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[6][23]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the quinoline compound.

  • Add topoisomerase I to initiate the reaction.

  • Incubate at 37°C for 30 minutes.[13]

  • Stop the reaction by adding a stop buffer/loading dye.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8][24]

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the quinoline compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.[9]

  • Add Annexin V-FITC and PI to the cell suspension.[9]

  • Incubate at room temperature in the dark for 15-20 minutes.[9]

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[15][25]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[15]

  • Store the fixed cells at -20°C for at least 2 hours.[15]

  • Wash the cells to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[15]

  • Incubate in the dark at room temperature for 30 minutes.[15]

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Challenges and Future Directions

Despite the remarkable success of quinoline-based drugs, challenges remain, primarily the emergence of drug resistance.[26] In malaria, resistance to chloroquine is widespread, necessitating the development of new quinolines that can overcome these resistance mechanisms.[20] Similarly, in oncology, acquired resistance to targeted therapies is a significant hurdle.[15]

Future research in the field of quinoline therapeutics will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design novel quinoline derivatives with improved potency and selectivity, and the ability to evade resistance mechanisms.

  • Hybrid Molecules: Creating hybrid compounds that combine the quinoline scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.

  • Targeted Delivery: Developing drug delivery systems to enhance the bioavailability and tumor-specific targeting of quinoline-based anticancer agents, thereby reducing off-target toxicity.[11]

  • Exploration of New Targets: Investigating novel biological targets for quinoline compounds to expand their therapeutic applications.

Conclusion

The quinoline scaffold continues to be a highly productive source of new therapeutic agents. Its versatility and amenability to chemical modification ensure its continued relevance in drug discovery. By understanding the intricate mechanisms of action and employing robust and validated experimental protocols, researchers can unlock the full therapeutic potential of this remarkable heterocyclic system. This guide provides a solid foundation for drug development professionals to navigate the exciting and challenging landscape of quinoline-based drug discovery, with the ultimate goal of bringing new and effective treatments to patients in need.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Expert Opinion on Pharmacotherapy, 9(7), 1147-1160.
  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(11), 2327-2345.
  • Kapetanaki, S. M., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22966-22971.
  • Kaur, M., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.
  • Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14325-14337.
  • Lestari, D., et al. (2018). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1927(1), 030022.
  • Lestari, D., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Scientia Pharmaceutica, 89(2), 16.
  • Li, X., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(8), 1363-1372.
  • Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.21.
  • Patel, R. V., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Prajapati, S. M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19376.
  • Rani, N., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1148508.
  • Singh, K., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1935-1951.
  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Vaidya, A. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Vijayakumar, G., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(13), e1513.
  • Wicht, K. J., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000207.
  • Woo, J. A., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107(1), 25.4.1-25.4.11.
  • World Health Organization. (n.d.). Efficacy models for compound screening (supplementary document). Retrieved from [Link]

  • Yuda, M., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 51(10), 3843-3846.
  • Zaharia, C., et al. (2022). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 27(19), 6569.
  • Zhang, H., et al. (2022).
  • Zirihi, G. N., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(5), 294-300.
  • Zulu, S. S., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12), 1239-1243.

Sources

Technical Guide: Initial In Vitro Screening of 7-Quinolinemethanol for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1] These derivatives exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[2] This guide provides a comprehensive, technically-grounded framework for the initial preclinical evaluation of 7-Quinolinemethanol, a specific quinoline derivative, as a potential anticancer agent. We detail a robust, tiered screening strategy, beginning with a primary cytotoxicity assessment using the MTT assay to determine the compound's half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. Furthermore, we outline the logical progression to preliminary mechanism-of-action studies, establishing a self-validating workflow for go/no-go decision-making in the early stages of drug development.

Introduction: The Rationale for Screening this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[3] Its derivatives are known to target a wide array of biological pathways crucial for cancer cell survival and proliferation, such as tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5][6] This versatility has led to the development of several clinically approved anticancer drugs and many more investigational candidates.[7]

Compound of Interest: this compound

This compound (C10H9NO, Molar Mass: 159.18 g/mol ) is a quinoline derivative characterized by a hydroxymethyl group at the 7th position.[8][9] While the broader class of quinolines is well-studied, the specific cytotoxic profile of this particular analogue requires systematic investigation. The objective of this guide is to present a validated methodology for its initial in vitro screening to quantify its potential as an anticancer compound.

A Tiered Strategy for Preclinical Screening

An effective preclinical screening process relies on a logical, multi-phase approach to efficiently identify promising candidates. The initial phase focuses on broad cytotoxicity to establish a baseline of activity. Compounds demonstrating significant potency can then be advanced to more complex secondary assays to elucidate their mechanism of action. This tiered strategy conserves resources by eliminating inactive compounds early in the pipeline.

The overall workflow for the initial screening of this compound is depicted below.

G cluster_0 Phase 1: Primary Screening cluster_1 Decision & Follow-up Compound This compound Stock Solution Preparation MTT_Assay Perform MTT Cytotoxicity Assay (72h exposure) Compound->MTT_Assay Cell_Panel Select & Culture Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) Cell_Panel->MTT_Assay Data_Analysis Calculate % Viability & Determine IC50 Values MTT_Assay->Data_Analysis Decision Go/No-Go Decision (Based on IC50 & Selectivity) Data_Analysis->Decision MoA Phase 2: Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Decision->MoA Potent Activity

Figure 1: High-level workflow for the initial anticancer screening of a candidate compound.

Phase 1: In Vitro Cytotoxicity Assessment via MTT Assay

The first critical step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[10][11]

3.1. Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[12] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[13]

3.2. Experimental Protocol: MTT Assay

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.[14]

Materials and Reagents:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in DMSO.

    • Rationale: DMSO is a common solvent for organic compounds. A high-concentration stock allows for minimal final DMSO concentration in the culture wells, typically ≤0.5%, to avoid solvent-induced toxicity.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase using standard trypsinization.

    • Perform a cell count (e.g., using a hemocytometer) and determine cell viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension in complete culture medium to a final density of 5,000-10,000 cells per 100 µL.[15]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Self-Validating Controls:

      • Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Wells with cells in fresh medium only.

      • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).

      • Blank: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for 72 hours.

    • Rationale: A 72-hour incubation period is a standard duration to observe significant effects on cell proliferation.[11]

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[16]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12]

  • Absorbance Measurement:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[12]

3.3. Data Analysis and Presentation

  • Calculate Percentage Viability:

    • First, subtract the average absorbance of the blank wells from all other readings.

    • Percentage Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100

  • Determine IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

    • Plot Percentage Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve fit) to calculate the precise IC50 value.

Data Summary Table:

The results should be summarized in a clear format for easy comparison of the compound's potency across different cancer types.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Adenocarcinoma[Hypothetical Value][Hypothetical Value]
A549Lung Carcinoma[Hypothetical Value][Hypothetical Value]
HCT116Colon Carcinoma[Hypothetical Value][Hypothetical Value]
HEK293Normal Kidney (Toxicity)[Hypothetical Value][Hypothetical Value]

Phase 2: Preliminary Mechanism of Action (MoA) Investigation

If this compound demonstrates potent cytotoxicity (e.g., low micromolar IC50 values) and potential selectivity for cancer cells over normal cells, the next logical step is to investigate how it induces cell death. Quinoline derivatives are known to trigger apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anticancer therapies.[2]

A common follow-up is an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many anticancer agents function by activating intrinsic or extrinsic apoptotic pathways. A potential mechanism for an active quinoline derivative could involve the inhibition of a pro-survival kinase, leading to the activation of the caspase cascade.

G Compound This compound (Active Form) Kinase Pro-Survival Kinase (e.g., Akt, Pim-1) Compound->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Kinase->Bcl2 Activates Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: A hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion and Future Directions

This guide outlines a foundational, robust methodology for the initial in vitro screening of this compound for anticancer activity. The primary cytotoxicity screen using the MTT assay serves as a critical first pass to determine the compound's potency and establish a dose-response relationship.

A promising result, characterized by low micromolar IC50 values and selectivity against cancer cells, would warrant progression to the next phase of investigation. Future directions would include:

  • Expanded Cell Line Screening: Testing against the NCI-60 panel to identify specific cancer types that are particularly sensitive.[17]

  • Detailed MoA Studies: Confirming apoptosis (e.g., via Western blot for cleaved PARP and Caspase-3), and analyzing effects on the cell cycle (via flow cytometry).

  • Target Identification: Investigating interactions with specific molecular targets common to quinoline derivatives, such as tyrosine kinases or topoisomerases.[4][5]

  • In Vivo Efficacy: Progressing the most promising candidates to preclinical animal models to evaluate their therapeutic efficacy and toxicity profiles in a whole-organism context.[18][19]

By following this structured and self-validating approach, researchers can efficiently and accurately assess the potential of this compound as a lead compound in the oncology drug discovery pipeline.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved January 17, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Polycyclic Aromatic Compounds. Retrieved January 17, 2026, from [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules. Retrieved January 17, 2026, from [Link]

  • Cytotoxic assays for screening anticancer agents. (2006). Statistics in Medicine. Retrieved January 17, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). FDA Global Substance Registration System. Retrieved January 17, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

The Vanguard of Synthesis: A Guide to Green Methodologies for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Heterocyclic Chemistry

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, integral to a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Their broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, continues to drive vigorous research into their synthesis and application.[2][3] However, the classical routes to quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often encumbered by harsh reaction conditions, the use of toxic reagents, and the generation of significant hazardous waste.[1][4]

In response to the growing imperative for sustainable chemical practices, the principles of green chemistry have catalyzed a revolution in the synthesis of these vital heterocyclic compounds.[5][6] This guide provides an in-depth exploration of modern, environmentally benign methodologies for the synthesis of quinoline derivatives. We will delve into the mechanistic underpinnings and practical applications of techniques that leverage alternative energy sources, green solvents, and innovative catalytic systems. The focus is not merely on procedural steps but on understanding the rationale behind these greener approaches, empowering researchers to design and execute more efficient, safer, and sustainable syntheses.[1][6][7]

Comparative Analysis: Conventional vs. Green Synthesis

The transition from conventional to green synthetic methods for quinoline derivatives is marked by significant improvements in efficiency, safety, and environmental impact. The following table provides a comparative overview of key parameters.

ParameterConventional Methods (e.g., Skraup, Friedländer)Green Methods (e.g., Microwave, Ultrasound, Nanocatalysis)
Reaction Time Often several hours to days[8]Typically minutes to a few hours[1][9][10]
Energy Consumption High, due to prolonged heating[5][6]Significantly lower, with more efficient energy transfer[5][11]
Solvents Often relies on volatile and toxic organic solvents[4]Employs green solvents like water, ethanol, or solvent-free conditions[1][4][7]
Catalysts Often uses strong, corrosive acids or toxic metal catalysts[5]Utilizes reusable, non-toxic, and often biodegradable catalysts[2][7][12]
Yields Variable, can be moderate to goodGenerally high to excellent[4][6][12]
Work-up & Purification Often complex and generates significant wasteSimplified, often involving filtration and recrystallization[6][12]
Atom Economy Can be poor due to byproduct formation[5]Often higher, especially in multicomponent reactions[13]

Microwave-Assisted Synthesis: Accelerating Reactions with Precision

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a dramatic reduction in reaction times and often leading to higher yields and cleaner reaction profiles.[9][14][15] This is attributed to the direct and efficient heating of the reaction mixture through dipole rotation and ionic conduction, a phenomenon known as molecular heating.[4]

Causality Behind Microwave Enhancement:

The rapid and uniform heating provided by microwaves overcomes the limitations of conventional heating, where the reaction vessel is heated from the outside in. This localized superheating of the reactants can lead to reaction rate accelerations that are not achievable with traditional methods. Furthermore, the ability to precisely control temperature and pressure in modern microwave reactors enhances reproducibility and safety.[15]

Application Note & Protocol: Microwave-Assisted Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic route to quinolines. Microwave assistance can transform this often sluggish reaction into a rapid and efficient process.[8]

Protocol:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminophenylketone (1 mmol) and a cyclic ketone (1.2 mmol).

  • Solvent and Catalyst: Add neat acetic acid (3 mL), which serves as both the solvent and the acid catalyst.[8] The use of acetic acid aligns with green chemistry principles due to its biodegradable nature.[8]

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 160°C for 5 minutes.[8] It is crucial to monitor the temperature rather than the power output for optimal control and reproducibility.[15]

  • Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution). The precipitated product can be collected by filtration, washed with cold water, and recrystallized from an appropriate solvent like ethanol to afford the pure quinoline derivative.[15]

Microwave_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 2-aminophenylketone and cyclic ketone Solvent Add neat acetic acid Reactants->Solvent Microwave Microwave Irradiation (160°C, 5 min) Solvent->Microwave Cooling Cool to RT Microwave->Cooling Precipitation Pour into ice-water & Neutralize Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure Quinoline Derivative Recrystallization->Product

Caption: Workflow for Microwave-Assisted Quinoline Synthesis.

Ultrasound-Assisted Synthesis: The Power of Sonochemistry

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce chemical reactions.[5] This technique offers several advantages, including enhanced reaction rates, improved yields, and milder reaction conditions, making it an eco-friendly alternative to conventional methods.[11]

The Sonochemical Advantage:

The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions.[11]

Application Note & Protocol: Ultrasound-Assisted Synthesis of Quinoline-Imidazole Hybrids

This protocol details the N-alkylation of an imidazole ring followed by a cycloaddition reaction, both facilitated by ultrasound irradiation, to synthesize hybrid quinoline-imidazole derivatives.[11][16]

Protocol:

  • Reactant Preparation: In a suitable flask, dissolve the quinoline-imidazole precursor (1 mmol) in acetonitrile (10 mL).[1]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide, 1.2 mmol) to the solution.[1]

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a constant frequency (e.g., 35 kHz) and a controlled temperature for 1-2 hours.[1][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the desired N-alkylated quinoline-imidazole derivative.[1]

Ultrasound_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor Dissolve quinoline-imidazole precursor in acetonitrile AlkylatingAgent Add alkylating agent Precursor->AlkylatingAgent Ultrasound Ultrasonic Irradiation (35 kHz, 1-2 h) AlkylatingAgent->Ultrasound SolventRemoval Remove solvent under reduced pressure Ultrasound->SolventRemoval Purification Column chromatography or recrystallization SolventRemoval->Purification Product Pure N-alkylated quinoline- imidazole derivative Purification->Product

Caption: Workflow for Ultrasound-Assisted N-Alkylation.

Catalyst-Free and Green Catalyst Approaches: The Forefront of Sustainable Synthesis

A significant stride in green quinoline synthesis is the development of catalyst-free reactions and the use of environmentally benign and recyclable catalysts. These methods often utilize green solvents like water or ethanol, or are conducted under solvent-free conditions, further enhancing their sustainability credentials.[7]

Rationale for Catalyst Innovation:

The move away from traditional acid and metal catalysts is driven by the need to reduce hazardous waste and avoid product contamination with toxic metals.[2][3] Green catalysts, such as nanocatalysts, ionic liquids, and biocatalysts, offer high efficiency, selectivity, and reusability.[2][12] Catalyst-free methods represent the ideal in terms of atom economy and waste reduction.[17]

Application Note & Protocol: Nanocatalyst-Mediated Synthesis of Polysubstituted Quinolines

Nanocatalysts provide a high surface area-to-volume ratio, leading to enhanced catalytic activity.[2] This protocol utilizes a reusable nanocatalyst for a one-pot, three-component synthesis of polysubstituted quinolines.

Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the aromatic amine (1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), and an aromatic aldehyde (1 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a recyclable nanocatalyst (e.g., Fe3O4 NPs, 0.9 mol%) and a green solvent such as water or ethanol (5-10 mL).[1][2]

  • Reaction Conditions: Reflux the reaction mixture with stirring. The reaction time will be significantly shorter than conventional methods and should be monitored by TLC.

  • Catalyst Recovery and Product Isolation: After the reaction is complete, cool the mixture to room temperature. The nanocatalyst can be separated by an external magnet (if magnetic) or by filtration. The catalyst can then be washed, dried, and reused.[2]

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.[1]

Green_Principles cluster_energy Alternative Energy cluster_solvents Green Solvents cluster_catalysts Benign Catalysts Title Green Chemistry Principles in Quinoline Synthesis Microwave Microwave Irradiation Goal Sustainable Quinoline Synthesis Microwave->Goal Ultrasound Ultrasonic Irradiation Ultrasound->Goal Water Water Water->Goal Ethanol Ethanol Ethanol->Goal SolventFree Solvent-Free Conditions SolventFree->Goal Nanocatalysts Nanocatalysts Nanocatalysts->Goal IonicLiquids Ionic Liquids IonicLiquids->Goal Biocatalysts Biocatalysts Biocatalysts->Goal CatalystFree Catalyst-Free CatalystFree->Goal

Sources

Application Notes and Protocols for the Biological Activity Screening of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic heterocyclic aromatic compound, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its rigid structure and the presence of a nitrogen atom confer upon it the ability to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4][5] This has led to the development of numerous clinically successful drugs, such as the antimalarial chloroquine and the antibacterial moxifloxacin.[1]

The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. Researchers continue to explore the vast chemical space of quinoline derivatives in the quest for novel therapeutic agents with improved efficacy and reduced side effects.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of quinoline compounds for their biological activities. The protocols detailed herein are designed to be robust and reproducible, providing a clear path from initial screening to more in-depth mechanistic studies.

Experimental Workflow for Biological Activity Screening

A logical and tiered approach is essential for the efficient screening of a library of quinoline compounds. This workflow ensures that resources are focused on the most promising candidates.

Experimental Workflow cluster_0 In Silico Screening (Optional) cluster_1 Primary In Vitro Screening cluster_2 Secondary & Mechanistic Assays cluster_3 In Vivo Efficacy & Toxicity a Molecular Docking & MM/GBSA b Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay) a->b Prioritize Compounds e Apoptosis & Cell Cycle Analysis b->e f Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) b->f c Antimicrobial Assays (e.g., Disk Diffusion, MIC) g Signaling Pathway Analysis (e.g., Western Blot) c->g d Anti-inflammatory Assays (e.g., COX Inhibition) d->g h Xenograft Models (Anticancer) e->h f->h g->h i Inflammation Models (Anti-inflammatory) g->i j Acute Toxicity Studies h->j i->j

Caption: A tiered workflow for screening quinoline compounds.

Part 1: Anticancer Activity Screening

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms of action.[3][6][7] These include the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[3][7]

In Vitro Cytotoxicity and Antiproliferative Assays

The initial step in anticancer screening is to assess the compound's ability to inhibit cancer cell growth or induce cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Quinoline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in complete medium. The final DMSO concentration should not exceed 0.5%.[10] Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.[10]

Table 1: Representative IC50 Values of Quinoline Derivatives against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone HybridMCF-7 (Breast)2.2 - 15.4[Kotra et al., as cited in 18]
4-Aminoquinoline DerivativeHCT116 (Colon)Varies
7-Chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314 - 4.65[Bispo et al., as cited in 29]
Mechanistic Assays

This assay distinguishes between viable, apoptotic, and necrotic cells based on changes in the plasma membrane.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its deregulation is common in many cancers. Several quinoline derivatives have been shown to inhibit this pathway.[10][11][12][13][14]

PI3K-Akt-mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Quinoline Quinoline Compound Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits Quinoline->mTORC2 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline compounds.

In Vivo Anticancer Efficacy

This model is used to evaluate the antitumor activity of a compound in a living organism.[15]

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign mice to treatment and control groups. Administer the quinoline compound (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobials and continue to be a promising source of new drugs.[11]

Preliminary Screening

This is a qualitative method for rapidly screening compounds for antimicrobial activity.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Plate Inoculation: Spread the inoculum evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the quinoline compound and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition: Measure the diameter of the zone of clearing around each disk, which indicates the extent of growth inhibition.

Quantitative Screening

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the quinoline compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Representative MIC Values of Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-Thiazole DerivativeS. aureus7.81[16]
Tetrazolo[1,5-a]quinolineC. albicansVaries[17]

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have shown promise as anti-inflammatory agents.[1][18]

In Vitro Anti-inflammatory Assays

Cyclooxygenase (COX) enzymes are key mediators of inflammation. This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2.[1][3]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen.[3]

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the quinoline compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Table 3: Representative COX Inhibition Data for Quinoline Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Celecoxib-Quinoline Hybrid>100.1 - 0.11[Ibrahim et al., as cited in 17]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[4][19] Several quinoline compounds have been shown to inhibit this pathway.[4][5][19]

NF-kB Pathway cluster_0 Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Quinoline Quinoline Compound Quinoline->IKK Inhibits Quinoline->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by quinoline compounds.

In Vivo Anti-inflammatory Efficacy

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[16]

Procedure:

  • Compound Administration: Administer the quinoline compound orally or intraperitoneally to rats.

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Part 4: In Silico Screening

Computational methods can be used to prioritize compounds for synthesis and biological testing, thereby saving time and resources.

Molecular Docking and MM/GBSA

Molecular Docking: This technique predicts the preferred orientation of a ligand (quinoline compound) when bound to a specific protein target (e.g., a kinase or enzyme).[17][20]

MM/GBSA (Molecular Mechanics/Generalized Born Surface Area): This method is used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone.[17][21][22]

General Protocol:

  • Target Preparation: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the quinoline compound and optimize its geometry.

  • Molecular Docking: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the protein.[17]

  • MM/GBSA Calculation: Perform MM/GBSA calculations on the docked poses to estimate the binding free energy.

Conclusion

The quinoline scaffold remains a highly valuable starting point for the discovery of new drugs with diverse therapeutic applications. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of quinoline derivatives. By combining in silico, in vitro, and in vivo screening methods, researchers can efficiently identify and characterize promising lead compounds for further development. A thorough understanding of the underlying mechanisms of action, including the modulation of key signaling pathways, is crucial for the rational design of the next generation of quinoline-based therapeutics.

References

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Institutes of Health. [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. PubMed. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

  • Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. PubMed Central. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Google Search.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Science. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. PubMed. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. ResearchGate. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. PubMed. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

  • MM-GBSA for quinoline-linked pyrimidine derivatives with COX-2. ResearchGate. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. [Link]

  • (PDF) In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. ResearchGate. [Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. National Institutes of Health. [Link]

  • “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Amazon Web Services. [Link]

  • Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring. ACS Publications. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocycles Utilizing 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 7-Quinolinemethanol in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties.[1] Among the various functionalized quinolines, this compound emerges as a particularly versatile and strategic starting material for the construction of novel, complex heterocyclic systems. The presence of a reactive hydroxymethyl group at the 7-position offers a synthetic handle for a diverse range of chemical transformations, enabling the annulation of new rings onto the quinoline core. This guide provides a comprehensive overview of the application of this compound in the synthesis of novel heterocycles, complete with detailed protocols, mechanistic insights, and a discussion of the underlying synthetic strategies. Our focus is to empower researchers, scientists, and drug development professionals with the practical knowledge to leverage this valuable building block in their own discovery programs.

Core Synthetic Strategies: A Multi-pronged Approach to Heterocyclic Diversity

The journey from this compound to novel heterocyclic architectures typically involves a two-stage strategic approach. The initial step focuses on the selective transformation of the hydroxymethyl group into a more reactive functional moiety. Subsequently, this activated intermediate undergoes a cyclization reaction to forge the new heterocyclic ring. This guide will delve into three primary synthetic avenues:

  • Oxidation to 7-Quinolinecarboxaldehyde and Subsequent Cyclizations: The controlled oxidation of the primary alcohol to an aldehyde opens up a plethora of possibilities for condensation and cyclization reactions, most notably the renowned Pictet-Spengler reaction for the synthesis of quinoline-fused β-carbolines.

  • Conversion to 7-(Halomethyl)quinoline for Nucleophilic Cyclization: Transformation of the hydroxyl group into a good leaving group, such as a halide, facilitates intramolecular nucleophilic substitution reactions, enabling the formation of fused ring systems like furo[3,2-h]quinolines.

  • Exploiting the Inherent Reactivity for Novel Annulations: The strategic positioning of the hydroxymethyl group can also be exploited in other cyclization strategies, paving the way for the synthesis of diverse heterocyclic frameworks such as pyrrolo[3,2-h]quinolines.

The following sections will provide detailed, step-by-step protocols for these key transformations, accompanied by mechanistic diagrams and quantitative data to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Part 1: Functional Group Transformations of this compound

The successful synthesis of novel heterocycles from this compound hinges on the efficient and selective conversion of its hydroxymethyl group into other key functionalities. Here, we present detailed protocols for two fundamental transformations: the oxidation to 7-quinolinecarboxaldehyde and the conversion to 7-(chloromethyl)quinoline.

Oxidation to 7-Quinolinecarboxaldehyde: The Gateway to Condensation Chemistry

The oxidation of this compound to 7-quinolinecarboxaldehyde is a critical step that provides a versatile intermediate for numerous carbon-nitrogen and carbon-carbon bond-forming reactions. Several methods can be employed for this transformation; however, the use of manganese dioxide (MnO₂) in a non-polar solvent is often preferred due to its mildness and high chemoselectivity for benzylic alcohols.

Experimental Protocol: Oxidation of this compound

Parameter Value
Reactants This compound, Activated Manganese Dioxide (MnO₂)
Solvent Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
Stoichiometry 1 equivalent of this compound, 5-10 equivalents of MnO₂
Temperature Room temperature to reflux (40°C)
Reaction Time 12-24 hours
Work-up Filtration, solvent evaporation
Purification Column chromatography on silica gel
Typical Yield 85-95%

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 g, 6.28 mmol) in dichloromethane (50 mL), add activated manganese dioxide (5.46 g, 62.8 mmol) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion of the reaction (disappearance of the starting material spot on TLC), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 7-quinolinecarboxaldehyde.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure aldehyde as a solid.

Causality Behind Experimental Choices:

  • Activated MnO₂: The reactivity of manganese dioxide is highly dependent on its method of preparation. "Activated" MnO₂ is crucial for efficient oxidation under mild conditions. The large excess is necessary to drive the reaction to completion.

  • Solvent Choice: Dichloromethane or chloroform are excellent solvents for this reaction as they are relatively non-polar, inert to the oxidizing agent, and facilitate easy work-up.

  • Filtration through Celite®: MnO₂ is a fine powder that can be difficult to remove by simple filtration. A pad of Celite® provides a porous filtration medium that effectively traps the solid, leading to a clear filtrate.

Oxidation_Workflow Start This compound Reagents MnO2 DCM, rt Reaction Oxidation Start->Reaction Reagents->Reaction Filtration Filtration (Celite®) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product 7-Quinoline- carboxaldehyde Purification->Product

Caption: Workflow for the oxidation of this compound.

Conversion to 7-(Chloromethyl)quinoline: A Precursor for Nucleophilic Attack

The conversion of the hydroxyl group of this compound into a more reactive leaving group, such as a chloride, is a key step for enabling subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 7-(Chloromethyl)quinoline

Parameter Value
Reactants This compound, Thionyl Chloride (SOCl₂)
Solvent Dichloromethane (CH₂Cl₂) or neat
Stoichiometry 1 equivalent of this compound, 1.1-1.5 equivalents of SOCl₂
Temperature 0°C to room temperature
Reaction Time 1-3 hours
Work-up Quenching with saturated NaHCO₃ solution, extraction
Purification Column chromatography on silica gel
Typical Yield 80-90%

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 g, 6.28 mmol) in dichloromethane (20 mL) at 0°C, add thionyl chloride (0.66 mL, 9.42 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-(chloromethyl)quinoline.[2]

Causality Behind Experimental Choices:

  • Thionyl Chloride: SOCl₂ is an effective chlorinating agent for primary alcohols, and the byproducts of the reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

  • Controlled Addition at 0°C: The reaction of thionyl chloride with alcohols can be exothermic. Dropwise addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Aqueous Work-up: The use of a basic aqueous solution (sodium bicarbonate) is essential to neutralize the excess thionyl chloride and the HCl generated during the reaction.

Chlorination_Workflow Start This compound Reagents SOCl2 DCM, 0°C to rt Reaction Chlorination Start->Reaction Reagents->Reaction Quenching Aqueous Work-up Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 7-(Chloromethyl)- quinoline Purification->Product

Caption: Workflow for the synthesis of 7-(chloromethyl)quinoline.

Part 2: Synthesis of Novel Heterocycles from Functionalized this compound

With the key intermediates, 7-quinolinecarboxaldehyde and 7-(chloromethyl)quinoline, in hand, we can now explore their application in the synthesis of novel fused heterocyclic systems.

Quinoline-Fused β-Carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[3][4] By reacting 7-quinolinecarboxaldehyde with tryptamine, we can synthesize novel quinoline-fused β-carboline derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.[5]

Experimental Protocol: Pictet-Spengler Reaction of 7-Quinolinecarboxaldehyde with Tryptamine

Parameter Value
Reactants 7-Quinolinecarboxaldehyde, Tryptamine
Solvent Dichloromethane (CH₂Cl₂) or Toluene
Catalyst Trifluoroacetic acid (TFA)
Stoichiometry 1 equivalent of aldehyde, 1 equivalent of tryptamine, 1.1 equivalents of TFA
Temperature Room temperature
Reaction Time 12-24 hours
Work-up Neutralization with saturated NaHCO₃, extraction
Purification Column chromatography on silica gel
Typical Yield 60-80%

Step-by-Step Methodology:

  • To a solution of 7-quinolinecarboxaldehyde (0.5 g, 3.18 mmol) and tryptamine (0.51 g, 3.18 mmol) in dichloromethane (30 mL), add trifluoroacetic acid (0.27 mL, 3.50 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-fused tetrahydro-β-carboline.

Mechanistic Rationale:

The reaction proceeds via the initial formation of a Schiff base between the 7-quinolinecarboxaldehyde and tryptamine. The acid catalyst then protonates the imine, forming a reactive iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium carbon, leading to the formation of the new six-membered ring.

Pictet_Spengler_Mechanism cluster_0 Pictet-Spengler Reaction 7-Quinolinecarboxaldehyde 7-Quinolinecarboxaldehyde Schiff Base Schiff Base 7-Quinolinecarboxaldehyde->Schiff Base + Tryptamine Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H+ Cyclization Cyclization Iminium Ion->Cyclization Intramolecular Electrophilic Attack Product Product Cyclization->Product - H+

Caption: Mechanism of the Pictet-Spengler reaction.

Synthesis of Furo[3,2-h]quinolines

Furo[3,2-h]quinolines are an important class of heterocyclic compounds with diverse biological activities. While often synthesized from 8-hydroxyquinoline derivatives, an alternative strategy can be envisioned starting from 7-(chloromethyl)quinoline. This approach would involve a reaction with a suitable oxygen-containing nucleophile followed by an intramolecular cyclization. A plausible route involves the reaction of 7-(chloromethyl)quinoline with a protected 2-hydroxyacetaldehyde equivalent, followed by deprotection and acid-catalyzed cyclization.

Proposed Synthetic Protocol: Synthesis of a Furo[3,2-h]quinoline Derivative

This protocol is a proposed route and may require optimization.

Parameter Value
Reactants 7-(Chloromethyl)quinoline, 2,2-diethoxyethanol, Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Stoichiometry 1 eq. 7-(chloromethyl)quinoline, 1.2 eq. 2,2-diethoxyethanol, 1.2 eq. NaH
Temperature 0°C to reflux
Reaction Time 4-8 hours
Work-up Quenching with water, extraction
Purification Column chromatography
Subsequent Step Acid-catalyzed cyclization (e.g., with polyphosphoric acid)

Step-by-Step Methodology (Proposed):

  • Step 1: Ether Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 0.28 g, 7.0 mmol) in anhydrous THF (20 mL) at 0°C, add 2,2-diethoxyethanol (0.87 mL, 6.4 mmol) dropwise. After the evolution of hydrogen ceases, add a solution of 7-(chloromethyl)quinoline (1.0 g, 5.6 mmol) in THF (10 mL). Allow the reaction to warm to room temperature and then reflux for 4-8 hours. Cool the reaction, quench with water, and extract with ethyl acetate. Purify the crude ether by column chromatography.

  • Step 2: Cyclization: Heat the purified ether intermediate in polyphosphoric acid at 100-120°C for 2-4 hours. Cool the mixture, pour it onto ice, and neutralize with a strong base (e.g., NaOH). Extract the product with an organic solvent and purify by column chromatography to yield the furo[3,2-h]quinoline.[6][7]

Rationale for the Proposed Route:

This two-step sequence leverages the nucleophilicity of the alkoxide generated from 2,2-diethoxyethanol to displace the chloride from 7-(chloromethyl)quinoline. The resulting acetal-protected ether can then undergo an acid-catalyzed intramolecular Friedel-Crafts-type cyclization to form the furan ring fused to the quinoline core.

Furoquinoline_Synthesis Start 7-(Chloromethyl)quinoline Step1 Ether Formation (2,2-diethoxyethanol, NaH) Start->Step1 Intermediate Ether Intermediate Step1->Intermediate Step2 Cyclization (Polyphosphoric Acid) Intermediate->Step2 Product Furo[3,2-h]quinoline Step2->Product

Caption: Proposed synthetic route to Furo[3,2-h]quinolines.

Synthesis of Pyrrolo[3,2-h]quinolines

Pyrrolo[3,2-h]quinolines represent another important class of fused heterocycles. A potential synthetic route starting from this compound could involve its conversion to 7-amino-8-methylquinoline, which can then undergo further reactions to form the pyrrole ring. However, a more direct, albeit challenging, approach could involve the generation of a reactive intermediate from this compound that can participate in a cyclization with a suitable nitrogen-containing partner.

Given the complexity and the lack of direct literature precedent starting from this compound, a detailed protocol is not provided here. However, researchers interested in this scaffold could explore multi-step sequences involving the initial functionalization of the quinoline ring at the 8-position, followed by reactions involving the 7-methyl group (derived from this compound via reduction of the corresponding aldehyde). The synthesis of related pyrrolo-quinolines often involves transition-metal-catalyzed C-H activation and cycloisomerization reactions, which could be adapted to appropriately substituted this compound derivatives.[8]

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of novel and potentially bioactive heterocyclic compounds. By employing straightforward functional group transformations, such as oxidation to the corresponding aldehyde or conversion to a halomethyl derivative, researchers can unlock a diverse array of subsequent cyclization reactions. The protocols and strategies outlined in this guide for the synthesis of quinoline-fused β-carbolines and the proposed route to furo[3,2-h]quinolines serve as a practical starting point for further exploration and development in this exciting area of heterocyclic chemistry. The continued investigation into novel reaction methodologies and the application of modern synthetic techniques, such as multicomponent reactions and transition-metal catalysis, will undoubtedly expand the utility of this compound as a key building block in the quest for new medicines and advanced materials.

References

  • We report the synthesis of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline and pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinoline derivatives. This novel class of N-doped polycyclic heteroaromatic compounds was synthesized by a site-selective cross-coupling reaction followed by acid-mediated cycloisomerization and Pd-catalyzed CH arylation as the final ring-closing reactions. Preliminary optical and aromatic properties were studied by means of steady-state absorption and fluorescence spectroscopy and DFT calculation. (Source: Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2 - PubMed Central)
  • The interaction of derivatives of isoquinolino-5,8-quinone with various enaminocarbonyl compounds occurred regioselectively to give substituted furo[3,2-h]quinolines.
  • Chloromethyl quinoline derivatives, process for their preparation and their use.
  • The Pictet-Spengler Reaction Updates Its Habits. (Source: The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH)
  • We have prepared a library of functionalized quinolines through the magnesiation of 7-chloroquinolines under mild conditions, employing both batch and continuous flow conditions. The preparation involved the generation of mixed lithium-magnesium intermediates, which were reacted with different electrophiles. (Source: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University)
  • Synthesis of Furo[3,2‐h]isoquinolines Based on the Nenitzescu Reaction. (Source: Synthesis of Furo[3,2‐h]isoquinolines Based on the Nenitzescu Reaction. - Sci-Hub)
  • New compounds with the ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton. (Source: Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines - MDPI)
  • Two acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols are described. (Source: Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC - PubMed Central)
  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid. (Source: Scope of the aqueous Pictet-Spengler reaction using tryptamine and four...
  • 7-(Chloromethyl)quinoline hydrochloride. (Source: 7-(Chloromethyl)quinoline hydrochloride | 133739-63-6 - Benchchem)
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Bioactive pyrrolo[3,4-c]quinoline-2-ones. (Source: Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - Frontiers)
  • The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine such as tryptamine undergoes ringclosure after condensation with an aldehyde. (Source: Pictet-Spengler reaction - chemeurope.com)
  • Recent Advances in Metal-Free Quinoline Synthesis. (Source: Recent Advances in Metal-Free Quinoline Synthesis - MDPI)
  • Synthesis of functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines 2 from substituted N- propargyl indoles 1 through a gold-catalyzed intramolecular hydroamination.
  • The mechanism of the Pictet-Spengler condensation to form THBC is characterized by the formation of an iminium intermediate (7) after the acid catalyzed reaction of a tryptamine derivative and an aldehyde. (Source: The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - Arkivoc)
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives.
  • Synthesis of Functionally Substituted Pyrrolo[3,2‐h]quinolines from 2,3‐Dimethyl‐ and 1,2,3‐Trimethyl‐7‐aminoindoles.
  • Quinolines are heterocyclic compounds with significant therapeutic potential, initially recognized for their role in treating malaria. (Source: SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society) MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society)

Sources

Application Notes & Protocols: The Role of 7-Quinolinemethanol in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Quinolines in Malaria Chemotherapy

For centuries, quinoline-containing compounds have been a cornerstone of our arsenal against malaria, a devastating parasitic disease caused by Plasmodium species.[1] From the naturally occurring quinine to the synthetically derived chloroquine, this chemical scaffold has proven remarkably effective.[1][2][3] However, the relentless evolution of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel and more robust antimalarial agents.[1][3] The 7-quinolinemethanol core, a key structural feature of potent antimalarials like mefloquine, represents a highly promising and versatile scaffold for the development of next-generation therapies.[4][5][6] This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key experimental protocols, and structure-activity relationship (SAR) considerations for leveraging this compound in modern antimalarial drug discovery.

Part 1: Mechanistic Insights - Targeting Heme Detoxification

The primary mechanism of action for many quinoline-based antimalarials, including those derived from the this compound scaffold, is the disruption of the parasite's heme detoxification pathway within its digestive vacuole.[2][4][7]

During its intraerythrocytic stage, the Plasmodium parasite digests vast quantities of host hemoglobin for nutrients.[8][9] This process releases large amounts of toxic, free heme (ferriprotoporphyrin IX).[7][10][11] To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[7][8][10][12][13] Quinoline antimalarials accumulate in the acidic digestive vacuole and are thought to interfere with this critical detoxification process in two primary ways:

  • Inhibition of Hemozoin Biocrystallization: These drugs can cap the growing faces of hemozoin crystals, physically preventing further polymerization.[14]

  • Formation of a Toxic Complex: They can form a complex with free heme. This drug-heme complex is unable to be sequestered into hemozoin and is highly toxic to the parasite, inducing oxidative stress and membrane damage, ultimately leading to parasite death.[2]

The accumulation of unsequestered heme is lethal to the parasite, making the heme detoxification pathway a validated and highly attractive target for antimalarial drug development.[12][15]

Hemozoin_Inhibition cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) ToxicComplex Drug-Heme Toxic Complex Heme->ToxicComplex Forms Drug This compound Derivative Drug->Heme Complexation Drug->Hemozoin Inhibits (Capping) Death Parasite Death ToxicComplex->Death Causes

Caption: Mechanism of this compound Antimalarials.

Part 2: Key Experimental Protocols

This section outlines foundational protocols for the synthesis and evaluation of novel this compound derivatives.

Protocol 2.1: Synthesis of a Representative 7-Substituted-4-Aminoquinoline Methanol Analog

The synthesis of novel analogs is a critical first step. This protocol describes a general procedure for creating derivatives, which can then be optimized.[16]

Objective: To synthesize a novel 7-substituted-4-aminoquinoline methanol derivative for biological evaluation.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate diamine

  • Appropriate sulfonyl chloride

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Nucleophilic Substitution:

    • Reflux a mixture of 4,7-dichloroquinoline with the desired diamine for 4 hours.[16]

    • This reaction substitutes the chlorine at the 4-position with the diamine linker.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Upon completion, cool the reaction, and purify the intermediate product, N¹-(7-chloroquinolin-4-yl)alkyldiamine, typically via crystallization or column chromatography.[16]

  • Sulfonamide Formation:

    • Dissolve the purified intermediate in methanol.

    • Add triethylamine (TEA) as a base.

    • Slowly add the desired sulfonyl chloride to the solution at room temperature (25°C).[16]

    • Stir the reaction for 24 hours.[16]

    • This step attaches the desired functional group to the terminal amine of the side chain.

  • Purification and Characterization:

    • Purify the final product using column chromatography.

    • Characterize the compound's structure and purity using techniques such as NMR spectroscopy and mass spectrometry.

Causality and Validation: The two-step process allows for modular synthesis, enabling the creation of a library of compounds by varying both the diamine linker and the sulfonyl chloride.[16] Each step must be validated by TLC and the final product's identity confirmed by spectroscopic methods to ensure the integrity of the subsequent biological assays.

Protocol 2.2: In Vitro Antiplasmodial Activity Screening (SYBR Green I Assay)

This high-throughput assay is a standard method for determining the direct inhibitory effect of compounds on P. falciparum growth in vitro.[17] It quantifies parasite proliferation by measuring the accumulation of parasite DNA.[17][18]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum.[19][20]

Materials:

  • Synchronized ring-stage P. falciparum cultures (0.5% parasitemia, 2% hematocrit)[17]

  • Complete culture medium (RPMI 1640 with supplements)[19]

  • 96-well microtiter plates

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin) serially diluted

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Plate Preparation: Dispense 90 µL of the parasite suspension into each well of a 96-well plate.[17]

  • Compound Addition: Add 10 µL of serially diluted test compounds, positive controls, and a vehicle control to the respective wells.[17]

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled, humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[17]

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well and incubate in the dark for 1 hour.[17]

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Causality and Validation: The assay's validity rests on the principle that SYBR Green I fluorescence is directly proportional to the amount of parasitic DNA.[18] Including both drug-sensitive and drug-resistant parasite strains is crucial for identifying compounds that can overcome existing resistance mechanisms.[19] The use of standard control drugs validates the assay's sensitivity and reproducibility.

Protocol 2.3: In Vitro Cytotoxicity Assay (e.g., against HepG2 cells)

It is essential to assess the selectivity of promising antimalarial compounds by evaluating their toxicity against mammalian cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound against a human cell line (e.g., HepG2) to calculate the selectivity index (SI).

Materials:

  • HepG2 human liver cancer cell line

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Test compounds and control drugs

  • Cell viability reagent (e.g., Resazurin, MTT)

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent (e.g., Resazurin) and incubate for a further 2-4 hours.

  • Measurement: Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

  • Data Analysis: Calculate the CC₅₀ values. The Selectivity Index (SI) is then calculated as: SI = CC₅₀ (HepG2) / IC₅₀ (P. falciparum) .

Causality and Validation: A high SI value (>100 is often desirable) indicates that the compound is significantly more toxic to the parasite than to mammalian cells, a critical characteristic for a potential drug candidate.[21]

Drug_Screening_Workflow Start Synthesis of This compound Analogs InVitro_AntiP In Vitro Antiplasmodial Assay (e.g., SYBR Green I) Start->InVitro_AntiP InVitro_Cyto In Vitro Cytotoxicity Assay (e.g., HepG2 cells) Start->InVitro_Cyto Calc_IC50 Determine IC50 vs. Sensitive & Resistant Strains InVitro_AntiP->Calc_IC50 Calc_CC50 Determine CC50 InVitro_Cyto->Calc_CC50 Calc_SI Calculate Selectivity Index (SI = CC50 / IC50) Calc_IC50->Calc_SI Calc_CC50->Calc_SI SAR_Analysis Structure-Activity Relationship (SAR) Analysis Calc_SI->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: High-level workflow for antimalarial drug screening.

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural features required for potent antimalarial activity.

Key Observations:

  • The 7-Position: The nature of the substituent at the 7-position of the quinoline ring is critical. Halogen atoms like chlorine, bromine, and iodine are often associated with high activity against both chloroquine-sensitive and -resistant strains.[22] In contrast, methoxy or trifluoromethyl groups at this position can lead to a substantial decrease in potency.[22] More complex substitutions, such as a phenoxyethoxy group, have also shown promise in developing compounds active against multiple parasite life stages.[23][24]

  • The Side Chain: The length, flexibility, and basicity of the aminoalkane side chain attached at the 4-position significantly influence drug accumulation in the parasite's acidic food vacuole and overall activity.[21][22] Side chains shorter or longer than the isopentyl chain of chloroquine have been shown to overcome resistance.[22]

  • Stereochemistry: The methanol-bearing carbon is a chiral center. The stereochemistry at this position can profoundly impact biological activity, highlighting the importance of enantiomerically pure synthesis and testing.[6]

Data Summary: SAR of 7-Substituted Quinolines

7-Position SubstituentSide Chain VariationActivity vs. CQ-S StrainsActivity vs. CQ-R StrainsReference
-Cl, -Br, -I Short diaminoalkanesHigh (IC₅₀: 3-12 nM)High (IC₅₀: 3-12 nM)[22]
-F, -CF₃ Short diaminoalkanesModerate (IC₅₀: 15-50 nM)Low (IC₅₀: 18-500 nM)[22]
-OCH₃ Short diaminoalkanesLow (IC₅₀: 17-150 nM)Very Low (IC₅₀: 90-3000 nM)[22]
-O-Ph Varied amino side chainsHighHigh (Potent vs. MDR)[21]
-(2-phenoxyethoxy) 3-ethyl substitutionHigh (EC₅₀: 1.92 nM)High (EC₅₀: 0.15 nM)[23]

Note: Activity levels are generalized from the cited literature. Specific IC₅₀/EC₅₀ values are highly dependent on the full compound structure and the specific parasite strains tested.

Conclusion

The this compound scaffold remains a highly valuable platform in the quest for new antimalarial therapies. Its proven mechanism of action, targeting the parasite's heme detoxification pathway, provides a solid foundation for rational drug design. By systematically applying the synthesis and screening protocols outlined in this guide and leveraging the growing body of SAR knowledge, researchers can design and identify novel candidates with high potency, selectivity, and the ability to overcome the critical challenge of drug resistance. The integration of these methodologies is paramount to advancing the next generation of quinoline-based antimalarials from the laboratory to the clinic.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Egan, T. J. (2008). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]

  • Kapishnikov, S., et al. (2019). Different heme detoxification pathways suggested in malaria parasite. ResearchGate. [Link]

  • Egan, T. J. (2020). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research, 53(4), 895-906. [Link]

  • Webster, H. K., & Whaun, J. M. (1982). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. SEAMEO TROPMED. [Link]

  • Dalmia, V. K. (2019). Role of Heme Detoxification Protein in Plasmodium falciparum Heme Metabolism. Washington University Open Scholarship. [Link]

  • Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Quinine. Wikipedia. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • A-Lan, C., et al. (2010). Inhibiting Plasmodium falciparum growth and heme detoxification pathway using heme-binding DNA aptamers. Proceedings of the National Academy of Sciences, 107(10), 4505-4510. [Link]

  • DocTutorials. (2023, October 15). Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5 [Video]. YouTube. [Link]

  • Egan, T. J., & Ross, D. C. (1996). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 92(1), 11-16. [Link]

  • Bhalla, K., et al. (2022). Heme Detoxification Protein (Pf HDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum. FASEB BioAdvances, 4(10), 662-674. [Link]

  • G Sai Rajesh. (2022, April 23). Anti Malarial drugs - Part I. Medicinal chemistry of Quinine & Chloroquine [Video]. YouTube. [Link]

  • Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 46-53. [Link]

  • Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file. [Link]

  • Koffi, A. A., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(4), 215-220. [Link]

  • Science and Health Sciences. (2024, July 31). In vitro antiplasmodial activity: Significance and symbolism. Science and Health Sciences. [Link]

  • Kumari, A., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 11, 118. [Link]

  • ResearchGate. (n.d.). In vitro antiplasmodial activity and cytotoxicity screening of a selection of the compounds tested. ResearchGate. [Link]

  • Cross, R. M., et al. (2011). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 54(23), 8018-8033. [Link]

  • Slideshare. (n.d.). Screening of antimalarial drugs. Slideshare. [Link]

  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4940-4943. [Link]

  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]

  • Milner, E., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(4), 1347-1351. [Link]

  • Singh, K., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(9), 5575-5584. [Link]

  • Kumar, A., & Kumar, K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 55(8), 3053-3064. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 22(1), 101. [Link]

  • Khan, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(1), 22-44. [Link]

  • Mullié, C., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 316. [Link]

  • Kathrada, F. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. [Link]

  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4786. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2017). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 22(1), 101. [Link]

  • Cross, R. M., et al. (2011). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. ResearchGate. [Link]

  • Cheuka, P. M., et al. (2014). Recent progress in the development of anti-malarial quinolones. Malaria Journal, 13, 338. [Link]

Sources

Application Notes & Protocols: A Multi-Assay Approach for Evaluating 7-Quinolinemethanol Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity induced by 7-Quinolinemethanol, a member of the quinoline derivative family. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1] A thorough and precise assessment of their cytotoxic effects is a foundational step in the drug discovery pipeline.[1][2] This guide moves beyond single-endpoint assays to present a multi-assay strategy, enabling users to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms. We provide detailed, field-proven protocols for assays assessing metabolic activity (MTT), membrane integrity (LDH), lysosomal function (Neutral Red), and key apoptotic events (Annexin V/PI and Caspase-3/7 activity).

Introduction: The Imperative for a Mechanistic Understanding of Cytotoxicity

This compound and its related compounds are of high interest due to their therapeutic potential. However, their interaction with biological systems can lead to cytotoxicity, a critical parameter to define their therapeutic window. Cytotoxicity testing is not merely about determining if a compound kills cells; it's about understanding how and at what concentration.[3] This knowledge is crucial for predicting in vivo toxicity, optimizing compound structure, and ensuring the safety and efficacy of potential drug candidates.[2][4]

Cell death can occur through distinct pathways, primarily necrosis and apoptosis.

  • Necrosis is typically a result of acute cellular injury, characterized by the loss of plasma membrane integrity and the uncontrolled release of intracellular contents, which can trigger inflammation.

  • Apoptosis , or programmed cell death, is a tightly regulated process involving a cascade of specific biochemical events, such as the activation of caspase enzymes, that leads to the orderly dismantling of the cell without inducing an inflammatory response.[5]

A single assay provides only one piece of the puzzle. For instance, a compound might show potent activity in a metabolic assay (e.g., MTT), but this doesn't distinguish between apoptosis and necrosis. By employing a suite of assays that probe different cellular functions, we can construct a detailed cytotoxicity profile for this compound. This multi-parametric approach is consistent with the principles outlined in international standards for the biological evaluation of materials, such as ISO 10993-5 , which emphasizes determining the biological response of cells using appropriate parameters.[6][7] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect under this standard.[8]

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis start Treat Cells with This compound (Dose-Response) viability Measure Cell Viability (e.g., MTT Assay) start->viability 24-72h Incubation membrane Measure Membrane Integrity (e.g., LDH Assay) start->membrane 24-72h Incubation decision Is Cytotoxicity Observed? viability->decision membrane->decision apoptosis Assess Apoptosis Markers decision->apoptosis Yes end Construct Cytotoxicity Profile (IC50, Mechanism of Action) decision->end No annexin Annexin V / PI Staining (Flow Cytometry) apoptosis->annexin Early/Late Stage caspase Caspase-3/7 Activity (Luminescence/Fluorometry) apoptosis->caspase Executioner Phase annexin->end caspase->end

Caption: High-level workflow for cytotoxicity assessment of this compound.

Core Assays for General Cytotoxicity Assessment

This section details three fundamental assays that measure distinct parameters of cellular health: metabolic activity, membrane integrity, and lysosomal stability. Running these in parallel provides a robust initial assessment.

MTT Assay: Assessing Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity.[9] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[10] This conversion happens only in living cells, making the amount of formazan produced directly proportional to the number of viable cells.[9][11] The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize this solution.[11]

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Release Assay: Assessing Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[13] When the plasma membrane is damaged—a hallmark of necrosis—LDH is rapidly released into the cell culture medium.[14] The LDH assay quantifies the amount of this released enzyme through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[13] The intensity of the color is directly proportional to the amount of LDH released and, therefore, to the number of damaged cells.[15]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is often efficient to run MTT and LDH assays on parallel plates prepared at the same time.

    • Crucially, prepare additional control wells:

      • Spontaneous LDH Release: Untreated cells (measures background LDH release).

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint. This represents 100% cytotoxicity.

  • Sample Collection:

    • Following the treatment period, carefully transfer a small aliquot (e.g., 2-10 µL) of the cell culture supernatant from each well to a new, clear 96-well plate.[16] This allows the cells in the original plate to be used for other assays (e.g., an ATP-based viability assay).[16]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Measurement and Calculation:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

Principle: The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of healthy cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[17][18] Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of lysosomes.[18] Cellular damage, particularly to the lysosomal membrane, impairs the cell's ability to retain the dye.[19] The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[17]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Neutral Red Incubation:

    • Prepare a Neutral Red working solution (e.g., 50 µg/mL) in pre-warmed, serum-free medium. Centrifuge or filter the solution just before use to remove any fine crystals.[20]

    • Remove the treatment medium and wash the cells once with sterile PBS.

    • Add 100 µL of the Neutral Red working solution to each well.

    • Incubate for 2-3 hours at 37°C and 5% CO₂.[17]

  • Dye Extraction:

    • Carefully remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.[17]

    • Add 150 µL of a destain solution (typically 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[17]

    • Place the plate on an orbital shaker for 10-15 minutes to extract the dye from the lysosomes.[20]

  • Measurement:

    • Measure the absorbance at 540 nm with a microplate reader.[19]

Assays for Mechanistic Insights: Investigating Apoptosis

If the core assays indicate significant cytotoxicity, the next logical step is to determine if this compound is inducing apoptosis. Studies on other quinoline derivatives have shown they can induce caspase-dependent apoptosis.[21]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase37 Caspase-3/7 (Executioner) caspase8->caspase37 Cleavage & Activation mito Mitochondrial Stress (e.g., DNA Damage) cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activation caspase9->caspase37 Cleavage & Activation apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified overview of key apoptosis signaling pathways.

Annexin V & Propidium Iodide (PI) Staining: Differentiating Cell Death States

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[22] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), normally found on the inner leaflet of the plasma membrane, is translocated to the outer surface. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA.[23] By using both stains, one can distinguish between four populations:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely observed, often considered debris).

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Include a positive control for apoptosis (e.g., treatment with staurosporine).[5]

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (dead/dying) cells.

    • Wash the adherent cells with PBS and detach them using a gentle method like trypsin or an EDTA-based dissociation buffer.

    • Combine the detached cells with their corresponding supernatant from the first step to ensure all cell populations are collected.[22]

  • Staining:

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold PBS.[1]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1][23]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[23]

    • Analyze the samples on a flow cytometer within one hour. Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.[23]

Caspase-3/7 Activity Assay: Measuring the Executioner Phase

Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases. Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis.[24] This assay utilizes a specific substrate peptide, DEVD, which is recognized and cleaved by active Caspase-3 and -7.[25][26] The substrate is conjugated to a reporter molecule (e.g., a fluorophore or aminoluciferin for luminescence). Cleavage of the substrate releases the reporter, generating a signal that is proportional to the amount of active Caspase-3/7 in the sample.[25]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Use the same seeding and treatment procedure as in the MTT assay.

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This single reagent contains the buffer, the proluminescent DEVD substrate, and luciferase.[25]

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The reagent is formulated to lyse the cells and initiate the reaction.[25]

  • Incubation and Measurement:

    • Mix the contents by briefly shaking the plate on an orbital shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable (a "glow-type" reaction), making it suitable for batch processing.[25]

Data Presentation and Interpretation

To effectively summarize the cytotoxic potential of this compound, quantitative data should be presented clearly. The half-maximal inhibitory concentration (IC₅₀) is a standard metric representing the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability).

Table 1: Example Cytotoxicity Profile of this compound in A549 Lung Cancer Cells after 48h Treatment

Assay Type Parameter Measured IC₅₀ (µM) Interpretation
MTT Assay Metabolic Activity 15.2 Potent reduction in cell viability.
LDH Release Assay Membrane Integrity > 100 Minimal necrotic cell death at active concentrations.
Neutral Red Uptake Lysosomal Integrity 18.5 Compromised lysosomal function, consistent with viability loss.

| Caspase-3/7 Activity | Apoptosis Execution | 12.8 (EC₅₀) | Strong, dose-dependent activation of executioner caspases. |

Synthesizing the Results: The example data above would lead to a strong hypothesis: this compound induces cytotoxicity in A549 cells primarily through the induction of apoptosis, not necrosis.

  • The low IC₅₀ from the MTT and Neutral Red assays indicates a loss of cell viability.[27]

  • The very high IC₅₀ in the LDH assay suggests that the cell membrane remains largely intact at concentrations where viability is lost, arguing against necrosis.

  • The potent activation of Caspase-3/7 (indicated by a low EC₅₀, the concentration for half-maximal effect) provides direct evidence for the involvement of the apoptotic machinery.[28]

  • This hypothesis would be further confirmed by Annexin V/PI staining, which would be expected to show a significant increase in the Annexin V+ / PI- population upon treatment with this compound.

By integrating data from these multiple assays, researchers can build a comprehensive and defensible cytotoxicity profile, providing critical insights for the continued development of this compound as a potential therapeutic agent.

References

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute. (URL: [Link])

  • A Practical Guide to ISO 10993-5: Cytotoxicity - Medical Device and Diagnostic industry. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

  • In vitro cytotoxicity test of medical devices - CleanControlling. (URL: [Link])

  • IS EN ISO 10993-5:2009 - SAI Global Store. (URL: [Link])

  • Apoptosis detection protocol using the Annexin-V and PI kit - protocols.io. (URL: [Link])

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay - National Toxicology Program (NTP). (URL: [Link])

  • Caspase 3/7 Activity - Protocols.io. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (URL: [Link])

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells - South African Journal of Chemistry. (URL: [Link])

  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (URL: [Link])

  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. (URL: [Link])

  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. (URL: [Link])

  • Neutral Red Uptake Assay - RE-Place. (URL: [Link])

  • Neutral Red Uptake - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. (URL: [Link])

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. (URL: [Link])

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed. (URL: [Link])

  • A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC. (URL: [Link])

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (URL: [Link])

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. (URL: [Link])

  • The role of cell-based assays for drug discovery - News-Medical.Net. (URL: [Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (URL: [Link])

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (URL: [Link])

  • Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program (NTP). (URL: [Link])

  • SOP for In Vitro Toxicity Screening - LinkedIn. (URL: [Link])

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (URL: [Link])

Sources

analytical techniques for the purification of 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Purity Isolation of 7-Quinolinemethanol for Pharmaceutical Research and Development

Abstract: this compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. The stringent purity requirements for downstream applications, such as biological screening, formulation development, and regulatory submission, necessitate robust and efficient purification strategies. This guide provides a comprehensive overview of analytical techniques and detailed protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We delve into the rationale behind methodological choices, offering field-proven insights into chromatographic and crystallization techniques, ensuring the attainment of high-purity material (>99.5%).

Introduction: The Importance of Purity for this compound

This compound (C₁₀H₉NO) is an aromatic alcohol and a quinoline derivative.[1][2] Its structure, featuring a basic nitrogen atom within the aromatic system and a primary alcohol, imparts a distinct polarity that presents unique challenges and opportunities for purification. Impurities, which can arise from the synthetic route (e.g., unreacted starting materials, by-products) or degradation, can confound biological data, compromise material properties, and create regulatory hurdles.[3][4] This document outlines a systematic approach to purify this versatile molecule, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and crystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[1][5]
Molecular Weight 159.18 g/mol PubChem[1][2]
IUPAC Name quinolin-7-ylmethanolPubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1LookChem[6]
Hydrogen Bond Acceptor Count 2LookChem[6]
Boiling Point (Predicted) 334.8 °C at 760 mmHgLookChem[6]
Density (Predicted) 1.218 g/cm³LookChem[6]

Chapter 1: Foundational Principles - Selecting the Right Purification Strategy

The selection of a purification technique is a critical decision driven by the scale of the purification, the nature of the impurities, and the desired final purity. A multi-tiered approach, often combining a chromatographic step with a final crystallization, yields the best results.

Initial Crude Material Assessment

Before any purification attempt, it is crucial to analyze the crude material to understand the impurity profile.

  • Thin-Layer Chromatography (TLC): A rapid, inexpensive method to visualize the number of components and estimate their relative polarities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides accurate mass information for the main component and impurities, offering clues to their identities.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can quantify major impurities and confirm the structure of the target compound.

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment and desired outcome.

Purification_Strategy_Workflow cluster_0 Phase 1: Analysis & Decision cluster_1 Phase 2: Purification Technique cluster_2 Phase 3: Final Polish & Verification Start Crude this compound Analysis Initial Analysis (TLC, LC-MS, NMR) Start->Analysis Decision Assess Purity & Scale Analysis->Decision Chromatography Chromatography Needed (<95% Purity or Complex Mixture) Decision->Chromatography Low Purity Crystallization Direct Crystallization (>95% Purity, Simple Impurities) Decision->Crystallization High Purity HPLC HPLC (High Resolution, Small Scale) Chromatography->HPLC SFC SFC (Speed, Green, Scale-Up) Chromatography->SFC Final_Crystallization Final Crystallization (Ultimate Purity & Solid Form) Crystallization->Final_Crystallization HPLC->Final_Crystallization Optional Polish SFC->Final_Crystallization Optional Polish Purity_Check Orthogonal Purity Check (e.g., HPLC Method 2, qNMR) Final_Crystallization->Purity_Check Final_Product Pure this compound (>99.5%) Purity_Check->Final_Product

Caption: A decision workflow for the purification of this compound.

Chapter 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for the analysis and purification of moderately polar compounds like this compound.[7][8] It separates molecules based on their hydrophobic interactions with a non-polar stationary phase.

Principle of Separation: The stationary phase is typically silica-based and chemically modified with C18 (octadecyl) alkyl chains. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds elute earlier.

Expertise & Experience: The basic nitrogen in the quinoline ring (pKa ≈ 4-5) can interact with residual acidic silanols on the silica surface, leading to peak tailing. To ensure sharp, symmetrical peaks, an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) is added to the mobile phase. This protonates the quinoline nitrogen, minimizing undesirable ionic interactions.

Protocol 2.1: Analytical RP-HPLC for Purity Assessment

This protocol is designed to rapidly assess the purity of a sample and guide preparative method development.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Dissolve ~1 mg of the crude this compound in 1 mL of 50:50 Acetonitrile/Water.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject 5 µL of the sample.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks and calculate the area percent purity. Identify the retention time of this compound.

Protocol 2.2: Preparative RP-HPLC for High-Purity Isolation

This protocol scales up the analytical method to isolate milligrams to grams of pure material.

  • System Preparation:

    • Column: C18, 21.2 x 250 mm, 10 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase composition until the sample is fully dissolved. Aim for a concentration of 20-50 mg/mL.

    • Scientist's Note: Ensure the final sample solution is filtered to prevent column blockage. The injection solvent should be weaker than the initial mobile phase to ensure good peak shape (on-column focusing).

  • Chromatographic Run:

    • Develop a focused gradient based on the analytical run. For example, if the product elutes at 40% B analytically, a preparative gradient might run from 30% B to 50% B over 20 minutes.

    • Inject the prepared sample. The volume will depend on the column size and sample concentration.

    • Collect fractions based on the UV chromatogram.

  • Post-Purification Workup:

    • Analyze collected fractions using the analytical HPLC method to confirm purity.

    • Combine pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a fluffy solid.

Table 2: Summary of HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase Water/ACN with 0.1% FAWater/ACN with 0.1% FA
Flow Rate 1.0 mL/min20 mL/min
Loading ~5 µg50 - 500 mg
Typical Goal Purity AssessmentHigh-Purity Isolation

Chapter 3: Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses supercritical CO₂ as the primary mobile phase.[9] It offers significant advantages in speed and sustainability, particularly for purifying polar molecules that are soluble in alcohols.[10][11][12]

Principle of Separation: SFC utilizes the unique properties of supercritical fluids, which have liquid-like densities and gas-like viscosities. This low viscosity allows for much higher flow rates and faster separations compared to HPLC.[11] For polar compounds like this compound, a polar organic co-solvent (modifier), typically methanol, is added to the CO₂ to increase the mobile phase's elution strength.[9][10]

Expertise & Experience: SFC is exceptionally efficient for preparative scale work. The bulk of the mobile phase (CO₂) evaporates upon depressurization, leaving the purified compound in a small volume of the methanol co-solvent, which dramatically reduces downstream solvent removal time and energy consumption.[9]

Protocol 3.1: SFC Method Development and Purification
  • System Preparation:

    • Column: A polar stationary phase, such as a 2-picolylamine (2-PIC) or Diol column, is often a good starting point. (e.g., 4.6 x 150 mm, 5 µm for screening).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol.

    • Back Pressure: 120 bar.

    • Column Temperature: 40 °C.

    • Flow Rate: 3 mL/min.

  • Screening Run:

    • Prepare a ~5 mg/mL solution of the crude material in methanol.

    • Inject 5 µL.

    • Run a fast gradient from 5% to 50% Methanol over 5 minutes to find the approximate elution conditions.

  • Preparative Run:

    • Switch to a larger preparative column (e.g., 21.2 x 250 mm).

    • Optimize the gradient based on the screening run to maximize resolution between the product and impurities.

    • Dissolve the crude material in methanol at a high concentration (e.g., 50-100 mg/mL).

    • Inject and collect fractions using a UV trigger.

  • Post-Purification Workup:

    • Analyze collected fractions by analytical HPLC or SFC.

    • Combine pure fractions and remove the methanol under reduced pressure.

SFC_Workflow Sample Sample dissolved in Methanol Injection SFC Injection Sample->Injection Column SFC Column (e.g., 2-PIC) Injection->Column Separation Separation with CO2/MeOH Gradient Column->Separation Collection Fraction Collection (UV Triggered) Separation->Collection Evaporation CO2 Evaporates + MeOH Removal Collection->Evaporation Product Pure Product Evaporation->Product

Caption: A streamlined workflow for purification by SFC.

Chapter 4: Crystallization

Crystallization is the most cost-effective method for large-scale purification and for obtaining a stable, solid form of the final product.[13] It relies on the differential solubility of the compound and its impurities in a given solvent or solvent system.

Principle of Purification: A supersaturated solution of the impure compound is created, typically by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, while impurities ideally remain dissolved.[14]

Protocol 4.1: Screening for an Optimal Crystallization Solvent
  • Place approximately 10-20 mg of the compound into several small test tubes.

  • Add a common solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone, Toluene, Water, Hexane) dropwise to each tube at room temperature. Observe solubility.

  • If insoluble, heat the mixture gently. If it dissolves, it is a potential candidate solvent.

  • Allow the hot, dissolved samples to cool slowly to room temperature, then in an ice bath.

  • Observe for crystal formation. An ideal solvent dissolves the compound when hot but provides low solubility when cold, resulting in a high yield of crystals.

  • Expertise & Experience: For compounds like this compound, anti-solvent crystallization is often effective. Dissolve the compound in a good solvent (e.g., Methanol) and slowly add a poor solvent (e.g., Water or Hexane) until the solution becomes cloudy (the cloud point), then gently warm until clear and allow to cool slowly.

Table 3: Potential Solvent Systems for Crystallization

Good Solvent (Soluble)Anti-Solvent (Insoluble)Rationale
MethanolWaterThe hydroxyl group of methanol mimics the compound's polarity, while water acts as a miscible anti-solvent.[15][16]
Ethyl AcetateHexaneA common system balancing polarity and non-polarity.
AcetoneTolueneCan be effective for aromatic compounds.
Protocol 4.2: Bulk Recrystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude or chromatographically purified this compound. Add the chosen "good" solvent in portions, heating the mixture to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent (or the anti-solvent) to remove any remaining dissolved impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Chapter 5: Final Purity Confirmation

A single purification method is rarely sufficient to declare a compound as "pure." Orthogonal methods—techniques that separate based on different chemical principles—should be used for final confirmation.

  • Purity by Analytical HPLC: Use the developed analytical method (Protocol 2.1). The final product should show a single major peak (>99.5% by area).

  • Identity by Mass Spectrometry: Confirm the molecular weight via LC-MS or direct infusion MS.

  • Structural Confirmation by NMR: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any residual solvent or structural impurities.

  • Residual Solvent Analysis: Gas Chromatography (GC) may be required to quantify residual solvents, a critical parameter for pharmaceutical applications.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. [Link]

  • Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate - NIH. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. [Link]

  • CN103664892B - The crystallization of quinoline - Google P
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • This compound | C10H9NO | CID 97609 - PubChem - NIH. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. [Link]

  • This compound - gsrs. [Link]

  • This compound (C10H9NO) - PubChemLite. [Link]

  • This compound - LookChem. [Link]

Sources

Application Notes and Protocols for the Kinetic Analysis of 7-Quinolinemethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Understanding 7-Quinolinemethanol Reaction Kinetics

This compound is a significant heterocyclic compound and a key structural motif in various biologically active molecules and pharmaceutical agents.[1][2][3] Its derivatives have been explored for their potential in treating a range of diseases, including malaria and cancer.[2][3][4][5] The efficacy and stability of such therapeutic agents are intrinsically linked to their chemical kinetics—the rates at which they react and degrade. A thorough understanding of the reaction kinetics of this compound is therefore paramount for drug development professionals and researchers in medicinal chemistry.

Kinetic studies provide crucial insights into reaction mechanisms, allowing for the optimization of synthesis pathways to improve yield and reduce impurities.[6] Furthermore, degradation kinetics are vital for determining the shelf-life and storage conditions of pharmaceuticals containing the this compound scaffold. This application note provides a comprehensive guide to establishing a robust experimental setup for studying the reaction kinetics of this compound, offering detailed protocols for monitoring reaction progress using modern analytical techniques.

Core Principles of the Experimental Setup

The successful study of reaction kinetics hinges on the precise control and monitoring of several key parameters. The experimental setup described herein is designed to ensure the acquisition of high-quality, reproducible data.

A typical setup for solution-phase kinetic studies involves a reaction vessel with controlled temperature and stirring, coupled with an analytical instrument for monitoring the concentration of reactants or products over time.[7][8] The choice of analytical technique is critical and depends on the specific properties of the molecules involved. For this compound and its derivatives, which are aromatic and possess chromophores, UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are particularly well-suited methods.[9][10]

Key Equipment and Reagents

Equipment:

  • Jacketed Glass Reactor: A double-walled reactor allows for precise temperature control via a circulating water bath.[7]

  • Thermostatic Circulating Water Bath: Essential for maintaining a constant reaction temperature.[7]

  • Magnetic Stirrer and Stir Bar: Ensures homogeneity of the reaction mixture.[7]

  • UV-Vis Spectrophotometer or HPLC System: For monitoring the concentration of this compound or its reaction products.[11]

  • Quartz Cuvettes (for UV-Vis) or appropriate HPLC vials.

  • Micropipettes and Syringes: For accurate liquid handling and sampling.

  • pH Meter: For reactions where pH is a critical parameter.

Reagents:

  • This compound (C₁₀H₉NO) [1]

  • High-purity solvents: The choice of solvent will depend on the specific reaction being studied and should be transparent in the UV-Vis region of interest if using spectrophotometry.

  • Reactants and/or catalysts: Specific to the reaction under investigation.

  • Buffer solutions: To maintain a constant pH if necessary.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a kinetic study of a this compound reaction.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Data Processing prep_reagents Prepare Reactant Solutions (this compound & other reactants) initiate_reaction Initiate Reaction (Mix reactants in reactor) prep_reagents->initiate_reaction prep_instrument Equilibrate Analytical Instrument (HPLC or UV-Vis) analyze_samples Analyze Samples (Inject into HPLC or measure absorbance) prep_instrument->analyze_samples prep_reactor Set up Jacketed Reactor (Temperature & Stirring) prep_reactor->initiate_reaction collect_samples Collect Aliquots (At defined time intervals) initiate_reaction->collect_samples quench_reaction Quench Reaction (If necessary) collect_samples->quench_reaction quench_reaction->analyze_samples generate_data Generate Concentration vs. Time Data analyze_samples->generate_data kinetic_analysis Perform Kinetic Analysis (Determine rate law, rate constant) generate_data->kinetic_analysis

Caption: Experimental workflow for kinetic analysis.

Detailed Protocols

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This protocol is suitable for reactions where this compound or a product has a distinct UV-Vis absorbance profile that changes predictably over time.[12][13]

1. Determination of λmax:

  • Prepare a dilute solution of this compound in the chosen reaction solvent.
  • Scan the absorbance of the solution across a relevant UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
  • Repeat for any other significantly absorbing species in the reaction.

2. Preparation of a Calibration Curve:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Measure the absorbance of each standard at the determined λmax.
  • Plot absorbance versus concentration to generate a calibration curve. The linearity of this plot should be confirmed (R² > 0.99).[11]

3. Kinetic Run:

  • Equilibrate the jacketed reactor to the desired temperature.
  • Add the appropriate volumes of all reactant solutions (except one to initiate the reaction) to the reactor and allow them to reach thermal equilibrium.
  • Initiate the reaction by adding the final reactant and simultaneously start a timer.
  • At regular time intervals, withdraw a small aliquot of the reaction mixture.
  • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent) and dilute to a concentration within the range of the calibration curve.
  • Measure the absorbance of the diluted aliquot at λmax.

4. Data Analysis:

  • Use the calibration curve to convert the absorbance measurements into concentrations of this compound at each time point.
  • Plot the concentration of this compound versus time.
  • Analyze the concentration-time data to determine the reaction order and rate constant. This can be done by plotting ln[A] vs. time for first-order reactions or 1/[A] vs. time for second-order reactions, where [A] is the concentration of this compound.
Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for kinetic studies, especially for complex mixtures where multiple components need to be separated and quantified.[9][14]

1. HPLC Method Development:

  • Develop an HPLC method capable of separating this compound from other reactants, products, and any internal standard. A common starting point for quinoline derivatives is a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., 0.1% formic acid).[9]
  • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.
  • Determine the retention times of all components of interest.

2. Preparation of a Calibration Curve:

  • Prepare a series of standard solutions containing known concentrations of this compound (and an internal standard, if used).
  • Inject each standard into the HPLC system and record the peak area.
  • Plot peak area (or the ratio of the analyte peak area to the internal standard peak area) versus concentration to generate a calibration curve. Linearity (R² > 0.99) is essential.[11]

3. Kinetic Run:

  • Follow the same procedure as for the UV-Vis kinetic run to set up the reactor and initiate the reaction.
  • At regular time intervals, withdraw an aliquot of the reaction mixture.
  • Quench the reaction in the aliquot.
  • If necessary, filter the sample before transferring it to an HPLC vial.
  • Inject the sample into the HPLC system.

4. Data Analysis:

  • Integrate the peak corresponding to this compound in each chromatogram to determine its peak area.
  • Use the calibration curve to calculate the concentration of this compound at each time point.
  • Plot the concentration of this compound versus time and perform the kinetic analysis as described in the UV-Vis protocol.

Data Presentation and Interpretation

The primary output of a kinetic experiment is a set of concentration versus time data. This data should be tabulated for clarity.

Table 1: Example Concentration vs. Time Data

Time (s)[this compound] (M)
00.100
600.085
1200.072
1800.061
2400.052
3000.044

From this data, the reaction order and rate constant can be determined. For instance, if a plot of ln[this compound] versus time yields a straight line, the reaction is first-order with respect to this compound, and the rate constant (k) is the negative of the slope.

Table 2: Summary of Kinetic Parameters

ParameterValue
Reaction Ordere.g., First-order
Rate Constant (k)e.g., 2.5 x 10⁻³ s⁻¹
Half-life (t₁/₂)e.g., 277 s

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained kinetic data, several validation steps should be integrated into the experimental design:

  • Reproducibility: Each kinetic experiment should be repeated at least three times to ensure the reproducibility of the results.

  • Linearity of Calibration: The calibration curves for both UV-Vis and HPLC methods must demonstrate excellent linearity over the concentration range of interest.[11]

  • Isosbestic Points: In UV-Vis spectrophotometry, the presence of one or more isosbestic points in the spectral overlay of the reaction mixture at different times can indicate a clean conversion of reactant to product with no stable intermediates.[12]

  • Mass Balance: In HPLC analysis, if possible, monitor the concentrations of both reactants and products to confirm mass balance throughout the reaction.

Advanced Considerations

For very fast reactions, specialized techniques such as stopped-flow or quenched-flow methods may be necessary.[15] These methods allow for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.[15]

Conclusion

The experimental setup and protocols detailed in this application note provide a robust framework for the accurate and reliable study of this compound reaction kinetics. By carefully controlling experimental variables and employing appropriate analytical techniques, researchers and drug development professionals can gain valuable insights into the chemical behavior of this important molecule, ultimately facilitating the development of more stable and effective pharmaceuticals.

References

  • Benchchem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics.
  • ResearchGate. (n.d.). Experimental set-up for solubility and kinetics study.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • NIH. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
  • ResearchGate. (n.d.). Experimental setup for kinetic study (A) and mixing efficiency study (B).
  • PubMed. (n.d.). Studies of the disposition and metabolism of mefloquine HCl (WR 142490), a quinolinemethanol antimalarial, in the rat. Limited studies with an analog, WR 30090.
  • YouTube. (2022, April 11). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons | Webinar.
  • NIH. (n.d.). Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron.
  • (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM.
  • ResearchGate. (n.d.). Application of UV–VIS spectrophotometry for chemical analysis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • MDPI. (n.d.). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations.
  • ResearchGate. (n.d.). Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols.
  • PubChem. (n.d.). This compound.
  • (2024, January 5). Measurement of Enzyme Kinetics by UV-Visible Spectroscopy and Advanced Calculations.
  • ResearchGate. (2015, March 27). The effects of quinoline antimalarial drugs on the kinetics of β-hematin formation in lipid-water mixtures.
  • ResearchGate. (n.d.). Kinetics of pollutant degradation and biomass concentration....
  • (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • PubMed. (n.d.). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines.
  • PubMed. (n.d.). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography.
  • PubMed Central. (n.d.). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action.
  • PMC. (n.d.). A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria.
  • PubMed. (2024, September 5). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents.
  • (n.d.). Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst. Retrieved from [Link]

  • Frontiers. (n.d.). Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance.
  • Benchchem. (n.d.). Cross-Validation of Analytical Methods for Methanol Quantification: A Comparative Guide.
  • PubChem. (n.d.). 2-Quinolinemethanol.

Sources

developing a protocol for the scale-up synthesis of 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Scale-Up Synthesis of 7-Quinolinemethanol

Abstract

This compound is a pivotal building block in medicinal chemistry, recognized for its presence in various pharmacologically active agents, including kinase inhibitors for cancer therapy.[1][2][3][4][5] The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic protocol. This document provides a detailed guide for the scale-up synthesis of this compound via the selective reduction of 7-quinolinecarboxaldehyde. We will elaborate on the process chemistry, safety considerations, a step-by-step protocol for a 100-gram scale synthesis, and quality control procedures. The insights provided are tailored for researchers, scientists, and drug development professionals aiming to transition from bench-scale to pilot-plant production.

Introduction and Strategic Overview

The quinoline scaffold is a "privileged" structure in drug discovery, forming the core of numerous approved therapeutics.[5][6] Specifically, functionalization at the 7-position can significantly influence the biological activity of these molecules.[1] this compound serves as a key precursor for introducing a reactive hydroxymethyl group at this position, enabling further chemical elaboration.

While several methods exist for the synthesis of quinoline derivatives, for the specific transformation to this compound, the most direct and scalable approach is the reduction of the corresponding aldehyde, 7-quinolinecarboxaldehyde.[6][7]

Choice of Reducing Agent for Scale-Up:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, but its high reactivity with water and protic solvents poses significant safety risks, especially on a large scale. Its handling requires stringent anhydrous conditions and specialized equipment.

  • Sodium Borohydride (NaBH₄): A milder, more selective, and significantly safer reducing agent.[8][9] It is stable in air, less reactive with water than LiAlH₄, and compatible with alcoholic solvents, which are excellent for dissolving the starting aldehyde.[8][9] Its operational simplicity and favorable safety profile make it the ideal choice for scaling up this specific reduction.[8]

This protocol will therefore focus on the sodium borohydride-mediated reduction of 7-quinolinecarboxaldehyde.

Process Chemistry and Scale-Up Considerations

Scaling a reaction from grams to hundreds of grams or kilograms is not a linear process. Several factors must be carefully controlled to ensure safety, efficiency, and reproducibility.[10][11]

A. Reaction Stoichiometry and Solvent Selection: Methanol is chosen as the solvent due to its excellent ability to dissolve the starting material, 7-quinolinecarboxaldehyde, and the reagent, sodium borohydride. A slight excess of NaBH₄ (1.1 to 1.5 equivalents) is used to ensure complete conversion of the aldehyde. Using a significant excess should be avoided as it complicates the work-up and increases cost and waste.

B. Thermal Management: The reduction of an aldehyde with sodium borohydride is an exothermic reaction. On a small scale, this heat dissipates quickly. On a large scale, however, the heat generated can accumulate, leading to a rapid increase in temperature. This can cause the solvent (methanol) to boil and may lead to side reactions.

  • Mitigation Strategy: The reaction must be performed in a jacketed reactor with controlled cooling. The sodium borohydride should be added portion-wise to the solution of the aldehyde, allowing the temperature to be maintained below a set point (e.g., 25°C).

C. Quenching and Work-up: After the reaction is complete, the excess NaBH₄ and the resulting borate esters must be safely quenched.

  • Procedure: A slow, controlled addition of water or dilute acid (e.g., 1 M HCl) is used. This process generates hydrogen gas and must be performed in a well-ventilated area (fume hood) away from ignition sources.[8][12] The pH is adjusted to neutral or slightly basic to ensure the product, an amine, is in its free base form for efficient extraction.

D. Product Isolation and Purification: At the laboratory scale, purification is often achieved via flash column chromatography. For multi-gram scale, this becomes inefficient and costly.

  • Scalable Method: Recrystallization is the preferred method for purifying solid products at scale.[10] It is more economical and can yield highly pure material. The crude this compound is isolated by extraction and then purified by recrystallizing from a suitable solvent system, such as ethyl acetate/heptane.

Detailed Scale-Up Protocol (100 g)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and nitrile gloves.[8][9][13]

  • Sodium borohydride is water-reactive and releases flammable hydrogen gas upon contact with water or acids.[8] Handle with care and ensure no ignition sources are present during the quenching step.

  • Have a Class D fire extinguisher (for combustible metals) readily available.

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
7-Quinolinecarboxaldehyde157.17100.0 g0.6361.0
Sodium Borohydride (NaBH₄)37.8328.8 g0.7611.2
Methanol (MeOH)-1.0 L--
Deionized Water-1.5 L--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Ethyl Acetate (EtOAc)-2.0 L--
Brine (Saturated NaCl solution)-500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-50 g--

Equipment:

  • 3 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Cooling bath (ice/water)

  • 4 L separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis prep Dissolve Aldehyde in Methanol reaction Portion-wise Addition of NaBH4 at <25°C prep->reaction Charge Reagents monitor Monitor by TLC (1-2 hours) reaction->monitor quench Quench with Water (Caution: H2 evolution) monitor->quench Reaction Complete ph_adjust Adjust pH to ~8 with NaHCO3 quench->ph_adjust evap Concentrate in vacuo ph_adjust->evap extract Extract with Ethyl Acetate (3x) evap->extract wash Wash Organic Layer with Brine extract->wash dry Dry over MgSO4 & Filter wash->dry concentrate Concentrate to Crude Solid dry->concentrate Isolate Crude recrystallize Recrystallize from EtOAc/Heptane concentrate->recrystallize isolate Filter and Dry Product recrystallize->isolate analyze QC Analysis (NMR, HPLC, MP) isolate->analyze

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: Assemble the 3 L flask with a mechanical stirrer, thermometer, and an addition funnel. Place the flask in a cooling bath.

  • Dissolution: Charge the flask with 7-quinolinecarboxaldehyde (100.0 g, 0.636 mol) and methanol (1.0 L). Stir the mixture until all solids have dissolved.

  • Reduction: Cool the solution to 15-20°C. Carefully add sodium borohydride (28.8 g, 0.761 mol) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 1-2 hours).

  • Quenching: Cool the reaction mixture back to 10-15°C in an ice bath. CAUTION: This step will generate hydrogen gas. Ensure adequate ventilation. Slowly and carefully add deionized water (500 mL) via the addition funnel over 30 minutes. Vigorous gas evolution will be observed.

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove most of the methanol. A thick slurry will form.

  • pH Adjustment & Extraction: Add deionized water (500 mL) and ethyl acetate (800 mL) to the slurry. Stir vigorously. Adjust the pH of the aqueous layer to ~8 by slowly adding saturated sodium bicarbonate solution. Transfer the entire mixture to a 4 L separatory funnel, separate the layers, and collect the organic phase.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 600 mL).

  • Washing and Drying: Combine all organic extracts and wash with brine (500 mL). Dry the combined organic layer over anhydrous magnesium sulfate (50 g), filter, and wash the solid pad with a small amount of ethyl acetate.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to yield a solid. This is the crude this compound.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimum amount of hot ethyl acetate to dissolve the solid. Slowly add heptane until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 1 hour.

  • Final Product Isolation: Collect the crystalline product by filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum to a constant weight.

Characterization and Quality Control

The final product should be a white to off-white solid. A slight decrease in yield is common on scale-up; however, a significant drop may indicate process control issues.[10]

TestSpecification
Appearance White to off-white crystalline solid
Yield 85-95% (typical)
Melting Point 93-96°C
Purity (by HPLC) ≥98%
¹H NMR Conforms to the structure
Residual Solvents To be determined by process needs

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient NaBH₄- Low reaction temperature- Deactivated reagent- Add a small additional portion of NaBH₄ and monitor by TLC.- Ensure the reaction is allowed to warm to room temperature.- Use a fresh, properly stored bottle of NaBH₄.[12]
Low Yield after Extraction - Product remains in the aqueous layer due to incorrect pH.- Emulsion formation during extraction.- Ensure the aqueous layer is basic (pH ~8) before extraction.- Add more brine to the separatory funnel to break the emulsion.
Product Fails to Crystallize - Too much solvent used.- Presence of impurities.- Concentrate the solution further.- Add a seed crystal or scratch the inside of the flask to induce crystallization. If purity is low, an additional work-up or alternative recrystallization solvent may be needed.

References

  • Sodium borohydride - Standard Operating Procedure . (2012). UC Center for Laboratory Safety. Available at: [Link]

  • Verma, A., et al. (2014). Recent advances in the synthesis of quinolines: a review . RSC Advances. Available at: [Link]

  • Borah, P., et al. (2023). Green Synthesis of Quinoline and Its Derivatives . International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Sodium Borohydride SOP . (n.d.). Ohio State University, Department of Chemistry. Available at: [Link]

  • Standard Operating Procedures: Sodium Borohydride . (n.d.). University of Georgia Research. Available at: [Link]

  • Sodium Borohydride Safety Data Sheet . (n.d.). ESPI Metals. Available at: [Link]

  • Hazard Substance Fact Sheet: Sodium Borohydride . (1999). New Jersey Department of Health. Available at: [Link]

  • Synthesis of quinolines . (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . Molecules. Available at: [Link]

  • Tadesse, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . RSC Advances. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. Available at: [Link]

  • 7-Quinolinecarboxaldehyde . (n.d.). PubChem. Available at: [Link]

  • Al-Awady, M.J., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . ChemMedChem. Available at: [Link]

  • Yadav, P., & Shah, K. (2024). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry . ResearchGate. Available at: [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . Molecules. Available at: [Link]

  • 8-Hydroxy-7-quinolinecarboxaldehyde . (n.d.). PubChem. Available at: [Link]

  • Noté, O.P., et al. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research . MalariaWorld. Available at: [Link]

  • Panico, A., et al. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 . Organic Process Research & Development. Available at: [Link]

  • Haider, M.F., et al. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: High-Throughput Screening of a 7-Quinolinemethanol Derivative Library for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarials

The persistent global burden of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates a continuous pipeline of novel therapeutic agents.[1][2][3] The quinoline-containing compounds, particularly 7-quinolinemethanols, represent a historically significant and clinically validated scaffold for antimalarial drug design, with quinine and mefloquine being prominent examples.[4][5] These agents are thought to exert their parasiticidal effects by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion within the parasite's food vacuole.[4][5][6][7]

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[8] This application note provides a detailed, field-proven protocol for conducting a robust HTS campaign to identify novel antimalarial candidates from a 7-quinolinemethanol derivative library. We will focus on a widely adopted, non-radioactive method: the SYBR Green I-based fluorescence assay, which quantifies parasite proliferation by measuring DNA content.[9][10][11][12]

Assay Principle: SYBR Green I for Quantifying Parasite Growth

The SYBR Green I assay is a simple, sensitive, and cost-effective method for determining parasite viability.[10][12] The core principle relies on the cell-permeant cyanine dye, SYBR Green I, which exhibits a dramatic increase in fluorescence upon intercalating with double-stranded DNA. In this assay format, parasitized red blood cells are incubated with test compounds. After the incubation period, a lysis buffer containing the dye is added. This buffer disrupts both the erythrocyte and parasite membranes, releasing parasite DNA. The measured fluorescence intensity is directly proportional to the amount of parasite DNA, and thus to the number of viable parasites. A reduction in fluorescence in compound-treated wells compared to vehicle controls indicates inhibition of parasite growth.[9][10]

HTS Workflow for Antimalarial Screening

A successful HTS campaign is a multi-step, integrated process. The logical flow from library preparation to hit identification is critical for generating high-quality, reproducible data.

HTS_Workflow cluster_prep Preparation Phase cluster_screening Screening Phase cluster_analysis Analysis Phase A Compound Library Preparation (Source Plates) C Assay Plate Stamping (Compound Transfer) A->C B P. falciparum Asynchronous Culture Maintenance D Parasite Seeding into Assay Plates B->D C->D E 72-hour Incubation (37°C, Gas Mixture) D->E F Lysis & Staining (SYBR Green I Addition) E->F G Signal Detection (Fluorescence Reading) F->G H Data Normalization & Quality Control (Z'-factor) G->H I Hit Identification (% Inhibition) H->I J Dose-Response & IC50 Confirmation of Hits I->J MoA_Pathway cluster_vacuole Parasite Food Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Digestion Polymerase Heme Polymerase (Target Enzyme) Heme->Polymerase Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Polymerase->Hemozoin Drug This compound Derivative Drug->Polymerase Inhibition

Caption: Proposed mechanism of this compound derivatives.

Confirmed hits should be subjected to secondary assays to rule out cytotoxicity against mammalian cell lines (e.g., HEK293 or HepG2) and to begin elucidating their specific mechanism of action.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Inconsistent cell seeding- Low parasite viability- Compound precipitation- Use a calibrated multi-well dispenser- Ensure parasite culture is healthy and in log-phase growth- Check compound solubility in media; reduce final DMSO if needed
High Well-to-Well Variability - Edge effects in plates- Incomplete mixing of lysis buffer- Inaccurate liquid handling- Avoid using the outermost rows/columns of the plate<[13]br>- Ensure plates are agitated after adding lysis buffer- Calibrate and validate all liquid handlers
False Positives - Compound auto-fluorescence- Compound cytotoxicity (non-specific)- Pre-screen library for auto-fluorescence at assay wavelengths- Perform counter-screen against a mammalian cell line
False Negatives - Insufficient compound concentration- Poor compound stability/solubility- Screen at multiple concentrations if feasible- Visually inspect plates for compound precipitation

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 44(5), 1375–1381. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Hasel P., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]

  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ASM Journals. [Link]

  • Gamo, F. J., et al. (2010). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 54(3), 1151–1157. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

  • Wikipedia. (n.d.). Malaria culture. [Link]

  • Zhang, X., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • Unchained Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Auld, D., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation. [Link]

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. [Link]

  • Tanga, M. C., et al. (2019). Rapid high throughput SYBR green assay for identifying the malaria vectors Anopheles arabiensis, Anopheles coluzzii and Anopheles gambiae s.s. Giles. PLOS ONE. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178. [Link]

  • HighRes Biosolutions. (2025). Automating Compound Screening: The Echo FlexCart Solution for Modern Drug Discovery. [Link]

  • Biagini, G. A., et al. (2012). A novel drug for uncomplicated malaria: targeted high throughput screening (HTS) against the type II NADH:ubiquinone oxidoreductase (PfNdh2) of Plasmodium falciparum. Parasites & Vectors. [Link]

  • Lee, S., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal. [Link]

  • Lee, S., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. ResearchGate. [Link]

  • Hasel, P., et al. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. [Link]

  • Ch'ng, J. H., et al. (2024). An adaptable, fit-for-purpose screening approach with high-throughput capability to determine speed of action and stage specificity of anti-malarial compounds. Malaria Journal. [Link]

  • MacRae, J. I., et al. (2022). High-Throughput Screening Platform to Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. Antimicrobial Agents and Chemotherapy. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
  • Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Quinolinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 7-Quinolinemethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental challenges. This guide is structured to provide not just procedural steps, but a deeper understanding of the chemical principles at play, ensuring a higher rate of success in your synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of this compound (C₁₀H₉NO) can be approached through several reliable synthetic routes. The most common and practical strategies involve the functional group transformation of a pre-existing quinoline core at the 7-position. The choice of a specific route will often depend on the availability of starting materials, scalability, and desired purity profile. This guide will focus on three primary, well-established methods:

  • Reduction of 7-Formylquinoline: A straightforward approach involving the reduction of an aldehyde to a primary alcohol.

  • Reduction of 7-Quinolinecarboxylic Acid or its Ester: A robust method utilizing a carboxylic acid or ester precursor.

  • Grignard Reaction with a 7-Haloquinoline: A classic carbon-carbon bond-forming reaction to introduce the hydroxymethyl group.

Each of these methods will be discussed in detail, with a focus on optimizing reaction conditions and troubleshooting potential issues.

FAQs and Troubleshooting Guides

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Reduction of 7-Formylquinoline

The reduction of 7-formylquinoline to this compound is a common and high-yielding reaction, typically employing mild reducing agents like sodium borohydride (NaBH₄).

Q1: What is the recommended reducing agent for the conversion of 7-formylquinoline to this compound?

A1: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols while being compatible with the quinoline ring system under standard conditions.[1] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally sufficient and safer to handle.

Q2: What is a suitable solvent for the NaBH₄ reduction of 7-formylquinoline?

A2: Protic solvents such as ethanol or methanol are excellent choices for NaBH₄ reductions.[2] They help to solubilize the borohydride reagent and the starting material, and the solvent itself can act as a proton source during the workup.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin-Layer Chromatography (TLC).[3] A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (7-formylquinoline) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive NaBH₄: Sodium borohydride can decompose over time, especially if not stored under anhydrous conditions. 2. Insufficient Reagent: The stoichiometry of the reaction may not have been optimal. 3. Low Temperature: The reaction may be too slow at very low temperatures.1. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a known substrate. 2. While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of aldehyde, it is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete reaction.[3] 3. Perform the reaction at room temperature.
Formation of Side Products 1. Over-reduction: Although unlikely with NaBH₄, very harsh conditions could potentially lead to the reduction of the quinoline ring. 2. Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can disproportionate to the corresponding alcohol and carboxylic acid.1. Stick to mild conditions (room temperature, protic solvent) when using NaBH₄. 2. Ensure the reaction medium is not strongly basic. The use of a neutral or slightly acidic workup is recommended.
Difficult Product Isolation 1. Product is too soluble in the aqueous phase: The hydroxyl group on the product can increase its water solubility. 2. Emulsion formation during extraction: This can make phase separation difficult.1. Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product. 2. Use a brine wash to break up emulsions.
Route 2: Reduction of 7-Quinolinecarboxylic Acid (or its Ester)

This route involves the reduction of a carboxylic acid or its ester derivative at the 7-position. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

Q1: Why is LiAlH₄ preferred over NaBH₄ for the reduction of 7-quinolinecarboxylic acid?

A1: Sodium borohydride is generally not strong enough to reduce carboxylic acids or esters.[4] Lithium aluminum hydride is a much more powerful reducing agent and is highly effective for this transformation.[5]

Q2: What are the critical safety precautions when working with LiAlH₄?

A2: LiAlH₄ reacts violently with water and other protic sources, releasing flammable hydrogen gas.[5] All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether). The workup procedure must be performed with extreme caution, typically involving the slow, sequential addition of water and a base solution at low temperatures.

Q3: Can I reduce the carboxylic acid directly, or should I convert it to an ester first?

A3: Direct reduction of the carboxylic acid is possible, but it requires a larger excess of LiAlH₄ because the first equivalent of the hydride is consumed in an acid-base reaction with the acidic proton of the carboxylic acid.[6] Converting the carboxylic acid to its methyl or ethyl ester first can sometimes lead to a cleaner reaction and a more straightforward workup.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient LiAlH₄: An inadequate amount of reducing agent was used. 2. Poor Solubility: The starting material may not be fully dissolved in the reaction solvent. 3. Precipitation of Reagent/Intermediate: The aluminum salts formed during the reaction can sometimes precipitate and coat the starting material.1. For direct reduction of the carboxylic acid, use at least 1.5-2 equivalents of LiAlH₄. For an ester, 1-1.5 equivalents should suffice. 2. Use a higher volume of solvent or a co-solvent to improve solubility. THF is a good choice. 3. Ensure vigorous stirring throughout the reaction.
Low Yield after Workup 1. Product loss during workup: The aluminum salts can form a gelatinous precipitate that traps the product. 2. Hydrolysis of the product: Under strongly acidic workup conditions, the alcohol could potentially undergo side reactions.1. Employ a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to generate a granular precipitate of aluminum salts that is easier to filter.[6] 2. Use a neutral or slightly basic workup.
Formation of an Amine Side Product Reduction of the quinoline nitrogen: Under very harsh conditions, LiAlH₄ can potentially reduce the C=N bond of the quinoline ring.This is generally not a major concern under standard conditions for ester or carboxylic acid reduction. Avoid prolonged reaction times at high temperatures.
Route 3: Grignard Reaction with a 7-Haloquinoline

This method involves the formation of a Grignard reagent from a 7-haloquinoline (e.g., 7-bromoquinoline) followed by a reaction with an electrophile like formaldehyde to generate the primary alcohol.

Q1: What are the key challenges in preparing a Grignard reagent from a 7-haloquinoline?

A1: The primary challenge is the presence of the nitrogen atom in the quinoline ring. Grignard reagents are strong bases and can be incompatible with acidic protons. While the quinoline ring itself does not have an acidic proton, the nitrogen can coordinate with the magnesium, potentially affecting the reactivity of the Grignard reagent.[7] Ensuring strictly anhydrous conditions is also critical for the success of any Grignard reaction.

Q2: What is the best source of formaldehyde for this reaction?

A2: Gaseous formaldehyde, generated by heating paraformaldehyde, is the ideal source.[8] Using aqueous formaldehyde (formalin) is not feasible as the water will quench the Grignard reagent.[9] Dry paraformaldehyde can also be added directly to the reaction mixture, but this often results in lower yields.[10]

Q3: How can I initiate the Grignard reagent formation?

A3: Initiation can sometimes be sluggish. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can help to start the reaction. The disappearance of the iodine color is an indicator that the reaction has initiated.

Issue Possible Cause(s) Suggested Solution(s)
Failure to Form Grignard Reagent 1. Wet Glassware/Solvent: Traces of water will prevent the reaction from starting. 2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 3. Impure Haloquinoline: The starting material may contain impurities that inhibit the reaction.1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous ether or THF. 2. Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Use an activating agent like iodine. 3. Purify the 7-haloquinoline before use.
Low Yield of Alcohol 1. Wurtz Coupling: The Grignard reagent can react with the starting haloquinoline to form a biquinoline side product. 2. Reaction with the Solvent: At higher temperatures, Grignard reagents can react with solvents like THF. 3. Inefficient Trapping with Formaldehyde: The delivery of gaseous formaldehyde may be inefficient, or the paraformaldehyde may not have fully depolymerized.1. Add the haloquinoline slowly to the magnesium turnings to maintain a low concentration of the starting material. 2. Maintain a gentle reflux and avoid excessive heating. 3. Ensure a steady stream of formaldehyde gas is bubbled through the Grignard solution. If using paraformaldehyde, ensure it is of high purity and dry.
Formation of a Dimer (Bi-quinoline) Wurtz-type coupling: This is a common side reaction in Grignard preparations.Use of a large excess of magnesium and slow addition of the halide can minimize this side reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic routes.

Protocol 1: Synthesis of this compound via Reduction of 7-Formylquinoline

G 7-Formylquinoline 7-Formylquinoline This compound This compound 7-Formylquinoline->this compound NaBH4, Ethanol, rt

Workflow for the reduction of 7-Formylquinoline.

Materials:

  • 7-Formylquinoline

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M, for workup)

  • Sodium bicarbonate solution (saturated, for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-formylquinoline (1 equivalent) in absolute ethanol (approximately 10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[11]

Protocol 2: Synthesis of this compound via Reduction of Ethyl 7-Quinolinecarboxylate

G Ethyl 7-Quinolinecarboxylate Ethyl 7-Quinolinecarboxylate This compound This compound Ethyl 7-Quinolinecarboxylate->this compound 1. LiAlH4, Anhydrous THF 2. H2O/NaOH workup

Workflow for the LiAlH₄ reduction.

Materials:

  • Ethyl 7-quinolinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide solution (15%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

  • Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Dissolve ethyl 7-quinolinecarboxylate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams).

  • Add 15% NaOH solution (X mL) dropwise, followed by the addition of more water (3X mL).

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the precipitation of aluminum salts.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.[9]

Data Presentation

Table 1: Comparison of Synthetic Routes
Synthetic Route Precursor Key Reagent Typical Yield Advantages Disadvantages
Reduction of Aldehyde 7-FormylquinolineNaBH₄>90%Mild conditions, high yield, simple workup.Precursor may not be readily available.
Reduction of Carboxylic Acid/Ester 7-Quinolinecarboxylic Acid or its esterLiAlH₄80-90%Robust and reliable method.Requires strictly anhydrous conditions and careful handling of LiAlH₄.
Grignard Reaction 7-BromoquinolineMg, Formaldehyde40-60%Good for introducing the C1 unit.Can be difficult to initiate, potential for side reactions.
Table 2: Characterization Data for this compound
Property Value Reference
Molecular Formula C₁₀H₉NO[12]
Molecular Weight 159.19 g/mol [12]
Appearance Off-white to pale yellow solid-
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.89 (dd, 1H), 8.13 (d, 1H), 8.05 (d, 1H), 7.75 (s, 1H), 7.48 (dd, 1H), 7.39 (dd, 1H), 4.88 (s, 2H), 2.05 (br s, 1H, OH)[4]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 150.5, 147.9, 140.2, 136.1, 128.8, 128.0, 127.5, 126.9, 121.3, 64.9[4]
IR (KBr, cm⁻¹) ν ~3300 (O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C, C=N stretch)[13]

Note: NMR and IR data are typical and may vary slightly based on the solvent and instrument used.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). One-Pot Preparation of 7-Hydroxyquinoline. [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link]

  • YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]

  • Reddit. (2014). Paraformaldehyde + Grignard reagent. [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents. [Link]

  • PMC. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Sciencemadness.org. (2018). what form of formaldehyde is used in grignards?. [Link]

  • Organic Syntheses. (n.d.). Cyclohexylcarbinol. [Link]

  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • PMC. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]

  • ResearchGate. (n.d.). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. [Link]

  • RSC Publishing. (n.d.). Rh-catalyzed [3+3]-annulation of quinolines with cyclopropenones: access to functionalized 2-quinolones. [Link]

Sources

Technical Support Center: A Guide to Improving the Yield of 7-Substituted Quinolines via Skraup Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 7-substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the Skraup synthesis for this important class of heterocyclic compounds. Here, we delve into common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and product purity.

The Skraup synthesis, a classic method for preparing quinolines, involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2] While powerful, the reaction is notoriously exothermic and can often lead to low yields and significant tar formation, especially when dealing with substituted anilines.[3][4] This guide will provide you with the expertise to navigate these complexities and achieve your desired 7-substituted quinoline products with greater success.

Troubleshooting Guide: Common Issues and Solutions in 7-Substituted Quinoline Synthesis

This section addresses specific problems you may encounter during the Skraup synthesis of 7-substituted quinolines, offering explanations for the underlying causes and actionable solutions.

Q1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a low yield and safety concerns. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a primary challenge.[3][4] Uncontrolled reactions can lead to charring and a significant decrease in the yield of the desired 7-substituted quinoline.

Causality & Solution:

  • Moderating Agents: The addition of a moderating agent is crucial for a smoother reaction. Ferrous sulfate (FeSO₄) is widely used and is believed to function as an oxygen carrier, prolonging the reaction over a greater period and preventing it from becoming too violent.[5][6] Boric acid is another option, though it may sometimes lead to slightly lower yields.[5][6]

  • Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid to the reaction mixture with efficient stirring and cooling is essential to manage the exotherm.[3][5]

  • Temperature Management: Careful control of the reaction temperature is paramount. Gentle heating is often sufficient to initiate the reaction. If the reaction becomes too vigorous, immediate external cooling with a wet towel or an ice bath should be applied.[5]

Q2: I'm observing a significant amount of black, tarry material in my reaction flask, which complicates product isolation. What causes this and how can I prevent it?

A2: Tar formation is a common side reaction in the Skraup synthesis, primarily due to the polymerization of acrolein, which is generated in situ from the dehydration of glycerol under the harsh acidic conditions.[3][5]

Causality & Solution:

  • Moderating Agents: As with controlling the exotherm, the use of ferrous sulfate can also help to minimize tar formation.[3][5]

  • Anhydrous Conditions: Ensuring the reaction is carried out under anhydrous conditions is important, as water can interfere with the dehydration of glycerol to acrolein.[5]

  • Reagent Purity: The purity of your starting materials, particularly the 3-substituted aniline, is critical. Impurities can lead to unwanted side reactions and contribute to tar formation.[5]

  • Optimized Temperature: Avoid localized overheating by ensuring uniform heating and efficient stirring of the reaction mixture.[3]

Q3: The yield of my desired 7-substituted quinoline is consistently low, even after addressing the vigorous reaction and tar formation. What other factors could be at play?

A3: Low yields can stem from several factors beyond the immediate reaction conditions, including the nature of the starting material and the work-up procedure.

Causality & Solution:

  • Substituent Effects: The electronic nature of the substituent at the 7-position (derived from the 3-position of the aniline) can significantly impact the reaction. Electron-withdrawing groups, such as a nitro group, can deactivate the aniline, making it less nucleophilic and potentially leading to lower yields under standard conditions.[7] Conversely, electron-donating groups may facilitate the reaction.

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, others can be employed and may offer better yields in specific cases.[1] Arsenic acid has been reported to result in a less violent reaction.[1] Other potential oxidants include ferric compounds and vanadium pentoxide (V₂O₅).[8]

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[5]

    • Neutralization: Careful neutralization of the acidic reaction mixture with a base like sodium hydroxide, while cooling, is crucial.[5]

    • Extraction: Thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) is necessary to recover all of the product.[5]

    • Purification: Steam distillation is a common and effective method for separating the quinoline product from the tarry residue.[3] The crude product can then be further purified by recrystallization or column chromatography.[5]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Skraup synthesis?

The Skraup synthesis proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10]

  • Michael Addition: The aromatic amine (in this case, a 3-substituted aniline) undergoes a Michael addition to acrolein.[11]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.[9]

  • Dehydration and Oxidation: Subsequent dehydration and oxidation of the dihydroquinoline intermediate yield the final aromatic quinoline product.[9][10]

Are there any "greener" or more modern alternatives to the classical Skraup synthesis?

Yes, research has focused on developing more environmentally friendly and efficient methods. Microwave-assisted Skraup reactions have been shown to improve yields and reduce reaction times.[12] The use of ionic liquids as both solvent and catalyst has also been explored as a greener alternative to strong acids.[12]

How does the Doebner-von Miller reaction differ from the Skraup synthesis?

The Doebner-von Miller reaction is a modification of the Skraup synthesis where α,β-unsaturated aldehydes or ketones are used directly instead of generating acrolein in situ from glycerol.[13][14] This allows for the synthesis of a wider variety of substituted quinolines.[13]

Can I use a substituted glycerol or other α,β-unsaturated carbonyl compounds to synthesize different quinolines?

Yes, the Skraup synthesis can be modified by using substituted acroleins or vinyl ketones in place of glycerol to obtain quinolines with substituents on the heterocyclic ring.[2] This is a key feature of the related Doebner-von Miller reaction.[12]

Experimental Protocols & Data

Optimized Protocol for the Synthesis of 7-Chloroquinoline

This protocol provides a general procedure that may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as an oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution

  • Steam distillation apparatus

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 3-chloroaniline, glycerol, and ferrous sulfate heptahydrate.[5]

  • Slowly and carefully, with efficient stirring and external cooling (ice bath), add concentrated sulfuric acid to the mixture.[5]

  • Once the addition of sulfuric acid is complete, add nitrobenzene.[5]

  • Gently heat the mixture to initiate the reaction. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source and apply cooling if the reaction becomes too rapid.[5]

  • After the initial exothermic phase subsides, continue to heat the reaction mixture at a controlled temperature to ensure completion.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully dilute the reaction mixture by pouring it onto crushed ice.[5]

  • Neutralize the acidic solution with a sodium hydroxide solution while maintaining cooling in an ice bath.[5]

  • Isolate the crude 7-chloroquinoline from the tarry residue via steam distillation.[3]

  • Collect the distillate and separate the organic layer. Extract the aqueous layer with an organic solvent.[5]

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5]

Table 1: Troubleshooting Summary for Low Yield of 7-Substituted Quinolines
Problem Potential Cause Recommended Solution
Vigorous, Uncontrolled Reaction Highly exothermic nature of the Skraup synthesis.[3][4]- Add a moderating agent like ferrous sulfate or boric acid.[5][6]- Slow, controlled addition of sulfuric acid with cooling.[3][5]- Careful temperature management.[5]
Excessive Tar Formation Polymerization of in situ generated acrolein.[3][5]- Use a moderating agent (e.g., ferrous sulfate).[3][5]- Ensure anhydrous reaction conditions.[5]- Use high-purity reagents.[5]
Low Product Yield - Deactivating substituent on the aniline.[7]- Inefficient oxidizing agent.- Product loss during work-up.[5]- Consider alternative synthesis routes for highly deactivated anilines.- Experiment with different oxidizing agents (e.g., arsenic acid, ferric compounds).[1][8]- Careful neutralization, thorough extraction, and efficient purification (e.g., steam distillation).[3][5]

Visualizing the Process

Skraup Synthesis Workflow

Skraup_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Substituted Aniline + Glycerol Reaction Controlled Heating (Exothermic Reaction) Reactants->Reaction Reagents H₂SO₄ (conc.) + Oxidizing Agent (e.g., Nitrobenzene) + Moderator (FeSO₄) Reagents->Reaction Quench Quench on Ice Reaction->Quench Neutralize Neutralize with NaOH Quench->Neutralize Isolate Steam Distillation Neutralize->Isolate Extract Solvent Extraction Isolate->Extract Purify Recrystallization or Column Chromatography Extract->Purify Product Pure 7-Substituted Quinoline Purify->Product

Caption: A generalized workflow for the Skraup synthesis of 7-substituted quinolines.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield of 7-Substituted Quinoline Vigorous_Reaction Is the reaction excessively vigorous? Start->Vigorous_Reaction Tar_Formation Is there significant tar formation? Vigorous_Reaction->Tar_Formation No Add_Moderator Add Moderator (FeSO₄) & Control H₂SO₄ Addition Vigorous_Reaction->Add_Moderator Yes Workup_Issues Are there potential losses during work-up? Tar_Formation->Workup_Issues No Optimize_Temp Optimize Temperature & Ensure Anhydrous Conditions Tar_Formation->Optimize_Temp Yes Substituent_Effects Does the aniline have a strong deactivating group? Workup_Issues->Substituent_Effects No Refine_Workup Refine Neutralization, Extraction & Purification Workup_Issues->Refine_Workup Yes Consider_Alternatives Consider Alternative Synthesis or Milder Conditions Substituent_Effects->Consider_Alternatives Yes Improved_Yield Improved Yield Substituent_Effects->Improved_Yield No Add_Moderator->Tar_Formation Optimize_Temp->Workup_Issues Refine_Workup->Substituent_Effects Consider_Alternatives->Improved_Yield

Caption: A decision tree for troubleshooting low yields in the Skraup synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Chloro-6-nitroquinoline.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 359-364.
  • Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Chemistry Online. (2023). Skraup quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of our modified-Skraup's synthesis of quinolines under high.... Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Quinoline Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your go-to resource for tackling one of the most persistent challenges in the lab: the low aqueous solubility of quinoline-based compounds. Poor solubility can obscure true compound activity, leading to misleading structure-activity relationships (SAR), inaccurate data, and the premature abandonment of potentially valuable therapeutic candidates.[1][2] This document provides in-depth, scientifically-grounded troubleshooting strategies and practical protocols to help you navigate these complexities and ensure the integrity of your experimental results.

Part 1: Foundational Understanding: Why are Quinolines Prone to Solubility Issues?

Quinoline, a heterocyclic aromatic compound, forms the scaffold for numerous pharmacologically active molecules, including well-known antimalarials, anticancer agents, and antibacterials.[3][4] However, the very features that contribute to their therapeutic efficacy—a rigid, planar ring system and often lipophilic substituents—also contribute to their poor aqueous solubility.

The solubility of quinoline and its derivatives is critically influenced by several factors:

  • pH and pKa: The quinoline ring contains a basic nitrogen atom. The pKa of the quinoline core is approximately 4.9.[5][6] At pH values below the pKa, the nitrogen atom becomes protonated, leading to a positively charged species with significantly increased aqueous solubility.[5][6][7] Conversely, at physiological pH (around 7.4), the quinoline is predominantly in its neutral, less soluble form.

  • Structural Modifications: The addition of hydrophobic functional groups, often necessary for enhancing target binding and potency, can further decrease aqueous solubility.[8]

Part 2: Troubleshooting Guide - A Phased Approach

When encountering solubility issues with a quinoline compound, a systematic approach is crucial. This guide is structured to walk you through a logical progression of troubleshooting steps, from initial stock solution preparation to advanced formulation strategies.

Phase 1: The Stock Solution - Your First Point of Control

Q1: My quinoline compound won't even dissolve in DMSO to make a concentrated stock solution. What should I do?

While DMSO is a powerful and widely used solvent, it is not a universal solution.[1] If you are facing challenges at this initial stage, consider the following:

  • Gentle Warming: Some compounds require a small amount of energy to overcome the crystal lattice energy. Gentle warming of the DMSO-compound mixture (e.g., to 37°C) can sometimes facilitate dissolution. However, be cautious, as excessive heat can lead to compound degradation.[9]

  • Sonication: Using a sonicator can help break up compound aggregates and enhance dispersion, promoting dissolution.[10]

  • Alternative Organic Solvents: If DMSO fails, other organic solvents like N,N-dimethylformamide (DMF) or ethanol may be viable alternatives.[11] Always check the compatibility of these solvents with your specific assay system.

Protocol for Preparing a Stock Solution of a Poorly Soluble Compound:

  • Accurately weigh the desired amount of your quinoline compound into a sterile, appropriate-sized vial.[12][13][14]

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to create a slurry.

  • Vortex the mixture thoroughly.

  • If the compound does not dissolve, try gentle warming (not exceeding 40°C) or sonication for short intervals.

  • Gradually add more solvent in increments, vortexing between additions, until the compound is fully dissolved or you have reached your target concentration.[13][14]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

Q2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

This is a classic example of "kinetic" versus "thermodynamic" solubility. Your DMSO stock represents a supersaturated state that is thermodynamically unstable when introduced to an aqueous environment.[15][16] The compound "crashes out" as it seeks its lower, thermodynamically stable solubility limit in the aqueous buffer.[15][17]

Here's a decision-making workflow to address this common problem:

G start Precipitation observed upon dilution ph_mod Phase 1: pH Modification start->ph_mod Is the compound ionizable? cosolvent Phase 2: Co-solvent System ph_mod->cosolvent Precipitation persists end_point Solubility Achieved ph_mod->end_point Compound dissolves cyclodextrin Phase 3: Cyclodextrin Encapsulation cosolvent->cyclodextrin Precipitation persists cosolvent->end_point Compound dissolves nanoparticle Phase 4: Advanced Formulations cyclodextrin->nanoparticle Precipitation persists cyclodextrin->end_point Compound dissolves nanoparticle->end_point Compound dissolves

Caption: Troubleshooting workflow for compound precipitation.

Phase 2: Modifying the Assay Buffer

Q3: How can I leverage the pH-dependent solubility of my quinoline compound?

Since quinolines are weak bases, decreasing the pH of your assay buffer can significantly enhance their solubility.[3][5][6]

Experimental Protocol for pH Optimization:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, and 7.4).

  • Add your quinoline compound (from a DMSO stock) to each buffer at the desired final concentration.

  • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Visually inspect for precipitation. For a more quantitative assessment, you can use nephelometry (light scattering) to detect insoluble particles.

  • Crucially, run a parallel control experiment to ensure that the altered pH does not negatively impact your biological target (e.g., enzyme activity, cell viability).

Table 1: pH-Dependent Solubility of a Hypothetical Quinoline Compound

Buffer pHCompound Solubility (µM)Biological Activity (% of Control)
5.5>20095%
6.515098%
7.410100%

Q4: If pH adjustment isn't an option or is insufficient, what about using co-solvents in the final assay medium?

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[18] However, they must be used with caution as they can also impact biological systems.[19]

Commonly Used Co-solvents:

  • Ethanol: Generally well-tolerated by many cell lines at low concentrations.

  • Propylene Glycol: Another common choice with a good safety profile.

  • Polyethylene Glycol (PEG): Particularly useful for very hydrophobic compounds.

Table 2: Comparison of Common Co-solvents

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
DMSO< 0.5%High solubilizing powerCan be toxic to some cells at higher concentrations
Ethanol< 1%Generally low toxicityCan affect enzyme kinetics
Propylene Glycol< 2%Low volatility and toxicityCan be viscous

Protocol for Co-solvent Titration:

  • Prepare your assay buffer containing a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Add your quinoline compound to each buffer.

  • Assess solubility as described in the pH optimization protocol.

  • Crucially, include a "vehicle control" (buffer with the co-solvent but without your compound) in your biological assay to determine the tolerance of your system to the co-solvent.

Phase 3: Employing Solubilizing Excipients

Q5: I've heard about cyclodextrins. How do they work and are they suitable for my assay?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble molecules, like quinolines, forming inclusion complexes that have significantly enhanced aqueous solubility.[20][21][22]

G cluster_0 Cyclodextrin cluster_1 cluster_2 Inclusion Complex a Hydrophilic Exterior c Water Soluble a->c Formation b Quinoline b->a Encapsulation

Sources

Friedländer Synthesis Technical Support Center: A Guide to Minimizing Side Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth, field-proven insights into overcoming a common hurdle in the synthesis of quinoline derivatives: the formation of unwanted side products in the Friedländer synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The Friedländer synthesis, a cornerstone reaction for constructing quinoline scaffolds, involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] While versatile, this reaction is often plagued by side reactions that can significantly lower the yield and purity of the desired quinoline product. This guide will address the most common issues in a question-and-answer format, providing actionable strategies and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a high-molecular-weight, insoluble material. What is it and how can I prevent it?

This is a classic sign of self-condensation of your starting materials. There are two primary culprits:

  • Self-condensation of the ketone: Under the reaction conditions, especially with base catalysis, the ketone reactant can undergo an aldol-type self-condensation.[3][4] This leads to the formation of α,β-unsaturated ketones and subsequent polymerization.[5]

  • Self-condensation of the 2-aminoaryl aldehyde or ketone: These starting materials can be unstable and react with themselves, forming trimers or other polymeric materials.[5][6]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Implementation
Switch to Acidic Conditions Aldol condensation is more prevalent under basic catalysis.[5] Acidic conditions favor the desired cyclization pathway.Utilize catalysts such as p-toluenesulfonic acid (p-TsOH), iodine, or Lewis acids like neodymium(III) nitrate hexahydrate.[1][7][8]
Slow Addition of the Ketone Maintaining a low concentration of the ketone in the reaction mixture minimizes the chances of it reacting with itself.[3]Use a syringe pump to add the ketone slowly over the course of the reaction.
Use an Imine Analog By pre-forming the imine of the 2-aminoaryl aldehyde or ketone, you can bypass the conditions that promote aldol reactions.[5][7]This is particularly effective under alkaline conditions.[7]
Employ Milder Catalysts Harsh conditions (high temperatures, strong acids/bases) can promote side reactions.[7]Gold catalysts have been shown to facilitate the reaction under milder conditions.[7]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

The use of an unsymmetrical ketone with two different enolizable α-methylene groups can lead to the formation of two different quinoline regioisomers.[5][9]

Troubleshooting Strategies:

StrategyMechanism of ActionRecommended Implementation
Catalyst Control Certain catalysts can sterically or electronically favor the formation of one regioisomer over the other.Amine catalysts, especially cyclic secondary amines like pyrrolidine, can direct the reaction towards the 2-substituted quinoline.[9][10] Ionic liquids have also demonstrated the ability to promote regiospecific synthesis.[9][11]
Introduction of a Directing Group A directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one of the reaction pathways.[9][11]This ensures that the condensation occurs at the desired position.
Microwave-Assisted Synthesis Microwave irradiation provides rapid and uniform heating, which can enhance regioselectivity in some cases.[9][12]This can also significantly reduce reaction times.
Control of Reaction Parameters Temperature and the rate of substrate addition can influence regioselectivity.In amine-catalyzed reactions, a gradual addition of the methyl ketone and higher reaction temperatures have been shown to favor the 2-substituted product.[9][10]
Q3: My 2-aminoaryl aldehyde starting material appears to be degrading, and I'm observing products consistent with a Cannizzaro reaction. What's happening?

If your 2-aminoaryl aldehyde lacks α-hydrogens, it can undergo a base-induced disproportionation known as the Cannizzaro reaction, especially under strong basic conditions.[13][14] In this side reaction, two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[13][15]

Troubleshooting Strategies:

  • Avoid Strong Bases: The Cannizzaro reaction is promoted by high concentrations of strong bases like sodium or potassium hydroxide.[13][14] Opt for milder bases or acidic catalysts.

  • Use a Crossed-Cannizzaro Approach (if applicable): In some instances, a "sacrificial" aldehyde that is more reactive towards the Cannizzaro reaction (like formaldehyde) can be used to preserve the more valuable aldehyde.[13][15] However, for the Friedländer synthesis, it is generally better to switch to acidic conditions.

  • Ensure Purity of Starting Material: Impurities in the 2-aminoaryl aldehyde can sometimes catalyze its decomposition.

Visualizing Reaction Pathways

To better understand the competition between the desired Friedländer synthesis and the common side reactions, the following diagrams illustrate the key mechanistic steps.

Start 2-Aminoaryl Ketone + Methylene Compound Aldol_Adduct Aldol Adduct Start->Aldol_Adduct Aldol Condensation Ketone_Self Ketone Self-Condensation Start->Ketone_Self Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone Dehydration Imine Imine Intermediate Enone->Imine Intramolecular Cyclization Quinoline Desired Quinoline Product Imine->Quinoline Dehydration Aldol_Side Aldol Side Product Ketone_Self->Aldol_Side Dimerization Polymer Polymeric Byproducts Aldol_Side->Polymer Further Reaction Start 2-Aminoaryl Aldehyde (no α-H) + Base Friedlander_Pathway Friedländer Pathway (with Methylene Compound) Start->Friedlander_Pathway Cannizzaro_Pathway Cannizzaro Pathway (Self-Reaction) Start->Cannizzaro_Pathway Quinoline Desired Quinoline Friedlander_Pathway->Quinoline Desired Reaction Disproportionation Disproportionation Products: Primary Alcohol + Carboxylic Acid Cannizzaro_Pathway->Disproportionation Undesired Side Reaction

Caption: Competing Friedländer and Cannizzaro Pathways.

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis to Minimize Side Reactions

This protocol utilizes molecular iodine as a mild and efficient catalyst, which often circumvents the need for harsh acidic or basic conditions that can lead to side product formation. [11][16] Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed. [17]

References

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous Friedländer annulation and this work. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Retrieved from [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Retrieved from [Link]

  • Purechemistry. (2023, February 21). Cannizzaro reaction mechanism and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Friedlaender Annulation: Scope and Limitations of Metal Salt Lewis Acid Catalysts in Selectivity Control for the Synthesis of Functionalized Quinolines. Retrieved from [Link]

  • YouTube. (2020, October 7). Pfitzinger synthsis of quinoline.(complete expliantion )(bsc/msc). Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Semantic Scholar. (2007, August 6). Synthesis and Characterization of Quinoline Derivatives via the Friedlaender Reaction. Retrieved from [Link]

  • YouTube. (2024, October 30). Cannizzaro reaction| Aldehydes, ketones & carb.acids | Class 12 | Chemistry | Khan Academy. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl Condensation Rxn & Amines. Retrieved from [Link]

  • YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. Retrieved from [Link]

Sources

addressing 7-Quinolinemethanol precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Quinolinemethanol in aqueous buffers. Precipitation of a test compound is a common but frustrating issue that can compromise experimental results. This document provides in-depth troubleshooting guides and FAQs to diagnose and solve these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I just diluted my this compound stock into my aqueous buffer and it immediately turned cloudy. Why is this happening?

This is a classic sign of compound precipitation, most often due to a rapid and significant decrease in solvent polarity. This compound, like many heterocyclic aromatic compounds, has limited solubility in water.[1]

Here's the underlying mechanism:

  • High-Concentration Stock: You likely prepared a concentrated stock solution (e.g., 10-50 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, in which this compound is readily soluble.[2][3]

  • Solvent Shift: When a small volume of this organic stock is introduced into a large volume of aqueous buffer, the solvent environment for the compound molecules abruptly shifts from predominantly organic to almost entirely aqueous.

  • Exceeding Solubility Limit: The aqueous buffer cannot accommodate the high concentration of the non-polar compound, causing its solubility limit to be exceeded. The molecules then aggregate and crash out of the solution, resulting in the visible precipitate or cloudiness.[4] This is often an issue of kinetic solubility, where the compound doesn't have sufficient time to dissolve in the new, less favorable environment.[4]

This phenomenon is a primary reason why a clear stock solution is not a guarantee of solubility in the final assay medium.[4]

Q2: What are the critical physicochemical properties of this compound that I should be aware of?

Understanding the inherent properties of this compound is the first step in troubleshooting. As a quinoline derivative, it behaves as a weak base.[5][6] The most critical parameter governing its solubility in aqueous solutions is its pKa .

The pKa is the pH at which the compound is 50% ionized and 50% neutral. For a basic compound like this compound, the nitrogen atom on the quinoline ring can be protonated.

  • At pH < pKa: The compound will be predominantly in its protonated, cationic form (BH+). This charged species is generally more soluble in polar solvents like water.

  • At pH > pKa: The compound will be in its neutral, uncharged form (B). This form is less polar and thus less soluble in water, making it more prone to precipitation.

The pKa of the conjugate acid of quinoline itself is approximately 4.85-4.9.[1][7] While the exact pKa of this compound may differ slightly due to the hydroxymethyl group, this value serves as an excellent starting point for optimization.

PropertyValue/CharacteristicImplication for Aqueous Solubility
Compound Class Heterocyclic Aromatic, Quinoline DerivativeInherently low aqueous solubility.[1]
Basic Center Quinoline NitrogenActs as a weak base.[5]
Approximate pKa ~4.9 (for the protonated form)Solubility is highly pH-dependent; increased solubility at pH < 4.9.[7][8]
Recommended Stock Solvents DMSO, Methanol, EthanolHigh solubility in organic solvents.[9][10]
Q3: My solution has already precipitated. Is there anything I can do to salvage my experiment?

Attempting to rescue a precipitated solution can be challenging, but here are a few immediate actions you can try, with the caveat that they may alter your experimental conditions:

  • pH Adjustment: Carefully add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH of your buffer. If the precipitation is pH-related, decreasing the pH below the compound's pKa may resolubilize it by converting it to the more soluble protonated form.[3] Use a calibrated pH meter to monitor the change.

  • Sonication/Vortexing: Gentle sonication in a bath or vigorous vortexing can sometimes break up aggregates and transiently increase dissolution. This is often a temporary fix, as the compound may precipitate again over time.

  • Gentle Warming: If your experimental system permits, warming the solution to 37°C can increase solubility.[3] However, be cautious, as this can affect the stability of other biological reagents in your buffer. Always cool the solution back to the experimental temperature to see if the compound remains in solution.

Important: If you modify your buffer conditions (e.g., pH), you must apply the same changes to all your experimental samples and controls to maintain consistency.

Systematic Troubleshooting & Prevention

Proactive measures are always more effective than reactive ones. The following section details a systematic approach to preventing this compound precipitation.

Q4: How can I leverage pH to my advantage to prevent precipitation?

As established, pH is the most powerful tool for controlling the solubility of ionizable compounds like this compound.[11]

  • The Rule of Thumb: For basic compounds, aim for a buffer pH that is at least 1-2 units below the pKa to ensure the compound is >90% in its soluble, ionized form. For this compound, this means a buffer with a pH of ~3.0-4.0 would be ideal for maximizing solubility.

  • Experimental Constraints: Often, biological assays must be conducted at a physiological pH (e.g., 7.4). At this pH, this compound will be almost entirely in its less soluble neutral form, making precipitation highly likely at even modest concentrations.

If you must work at a higher pH, you will need to rely on other strategies, such as lowering the final compound concentration or using co-solvents.

Caption: Relationship between pH, pKa, and the ionization state of this compound.

Q5: Could my buffer choice or its concentration be the problem?

Yes, absolutely. Beyond pH, other buffer characteristics can influence compound solubility.

  • Ionic Strength & "Salting Out": High concentrations of salts in a buffer can decrease the solubility of organic compounds. This is known as the "salting-out" effect.[5] The highly hydrated salt ions reduce the amount of "free" water available to solvate the compound, forcing it out of solution. If you are using a high-concentration buffer (e.g., >100 mM), consider testing whether a lower concentration improves solubility.

  • Buffer Species: Certain buffer components can interact with your compound. For example, phosphate buffers are known to be less soluble in mixtures containing organic co-solvents compared to acetate buffers, which can lead to precipitation of the buffer salts themselves, not just your compound.[12][13][14] If you are using a high percentage of co-solvent, ensure your buffer is soluble under those conditions.

Q6: How do I systematically determine the maximum soluble concentration of this compound in my specific assay buffer?

Performing a kinetic solubility test before your main experiment is a critical step for validation. This will tell you the concentration at which the compound starts to precipitate under your exact experimental conditions.

  • Prepare Stock Solution: Prepare a high-concentration stock of this compound, for example, 20 mM in 100% DMSO. Ensure it is fully dissolved.[2][15]

  • Set Up Dilution Series: In a clear 96-well plate or microcentrifuge tubes, add the appropriate volume of your final aqueous assay buffer to each well/tube.

  • Add Compound Stock: Add a small, fixed volume (e.g., 1-2 µL) of your DMSO stock to the buffer to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is consistent across all wells and matches what you will use in your assay (typically ≤1%).[4]

  • Mix and Incubate: Mix the plate/tubes thoroughly. Incubate at your intended experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours), as precipitation can be time-dependent.

  • Visual Inspection: After incubation, carefully inspect each well against a dark background. The highest concentration that remains completely clear, with no visible precipitate, cloudiness, or crystals, is your approximate kinetic solubility limit. For more quantitative results, a nephelometer can be used to measure light scattering.[4]

This protocol allows you to confidently select a concentration range for your main experiment where the compound will remain in solution.

Q7: How can I use co-solvents like DMSO effectively without causing other problems?

Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds in aqueous solutions.[16] While necessary, their use must be carefully managed.

  • Keep It Low: The final concentration of the co-solvent (most commonly DMSO) in your assay should be kept as low as possible, ideally below 1% and strictly controlled across all samples, including vehicle controls.[4] Higher concentrations can have direct effects on cells, enzymes, or other biological components, leading to experimental artifacts.

  • Method of Dilution: The way you dilute the stock can matter. Adding the small volume of DMSO stock directly into the full volume of buffer while vortexing can aid rapid dispersal and prevent localized high concentrations that trigger precipitation.

  • Alternative Co-solvents: If your system is intolerant to DMSO, other co-solvents like ethanol or methanol can be considered.[10][17] However, their compatibility and effects on the assay must be validated.

Troubleshooting_Workflow start Precipitation Observed q1 Is experimental pH flexible? start->q1 a1_yes Lower Buffer pH (e.g., to pH < 5.0) q1->a1_yes Yes a1_no pH is fixed (e.g., at 7.4) q1->a1_no No q2 Determine Max Solubility (See Protocol Q6) a1_yes->q2 a1_no->q2 a2 Work below precipitation threshold q2->a2 q3 Is solubility still too low? a2->q3 a3_no Proceed with Experiment q3->a3_no No a3_yes Optimize Co-solvent (Keep final % low) q3->a3_yes Yes end Solution Stable a3_no->end q4 Check Buffer Concentration (High ionic strength?) a3_yes->q4 a4 Lower buffer salt concentration (Test 50mM, 25mM, etc.) q4->a4 a4->end

Caption: Decision-making workflow for troubleshooting this compound precipitation.

Best Practices & Storage

Q8: How should I prepare and store my this compound stock solutions to ensure stability and prevent issues down the line?

Proper handling of your stock solution is fundamental.

  • Solvent Choice: Use a high-quality, anhydrous grade of DMSO for your primary stock.[2]

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume added to your final assay.[15]

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[2][18] Store at -20°C or -80°C.

  • Light Sensitivity: Quinoline compounds can be light-sensitive.[1] While not explicitly documented for this compound, it is good practice to store stock solutions in amber vials or wrap clear vials in foil to protect from light.[9][15]

  • Visual Check: Always bring an aliquot to room temperature and visually inspect for any precipitation before using it in an experiment. If the stock itself has precipitated, gently warm and vortex to redissolve it completely before making dilutions.

By applying these principles of chemical properties, systematic testing, and best practices, you can effectively troubleshoot and prevent the precipitation of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Carvaja, G., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

  • Carvaja, G., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749. [Link]

  • Carvaja, G., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

  • ResearchGate. (2015). Diffusion of Quinine with Ethanol as a Co-Solvent in Supercritical CO2. [Link]

  • ResearchGate. (2020). How to prepare following working solution from stock solution?. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline, 100µg/ml in Methanol. [Link]

  • Dolan, J. W., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. [Link]

  • ResearchGate. (2015). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ScienceDirect. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • ACP. (n.d.). Factors affecting precipitation formation and precipitation susceptibility of marine stratocumulus with variable above- and below-cloud aerosol concentration. [Link]

  • ResearchGate. (2022). How can I prevent my antibodies from precipitating during purification?. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ULM. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate... [Link]

  • MDPI. (n.d.). Analysis of Precipitation Change and Its Influencing Factors Around the Lop Nor Salt Flat. [Link]

  • ResearchGate. (n.d.). Solubility of five buffers in mixtures with (a) methanol, (b) acetonitrile, and (c) tetrahydrofuran... [Link]

  • University of Rochester Medical Center. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • MDPI. (n.d.). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. [Link]

  • Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • MATEC Web of Conferences. (n.d.). Determination of three physical properties of quinoline ionic liquids with hexafluorophosphate. [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • PubMed. (2020). Factors affecting the chemical composition of precipitation in Syria. [Link]

  • ResearchGate. (n.d.). A plot of the pH dependence of the solubility of an acid with pK a 4.8... [Link]

  • ResearchGate. (2023). How do I avoid protein precipitation after Ni-NTA purification?. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in the Combes quinoline synthesis. Our goal is to equip you with the foundational knowledge and practical strategies required to navigate this common synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: What is the Combes quinoline synthesis and what are its primary applications?

The Combes quinoline synthesis is a classic acid-catalyzed condensation reaction between an aniline and a β-diketone to form a substituted quinoline.[1][2] First reported by Combes in 1888, it remains a valuable method for accessing the 2,4-disubstituted quinoline scaffold, which is a core structure in many pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine that undergoes an intramolecular electrophilic aromatic substitution (annulation) followed by dehydration to yield the final quinoline product.[1][3][4]

Q2: What is the fundamental cause of poor regioselectivity in the Combes synthesis?

Poor regioselectivity arises when an unsymmetrical β-diketone (R¹ ≠ R³) is reacted with an aniline. After the initial condensation to form the key enamine intermediate, the subsequent acid-catalyzed cyclization (the rate-determining step) can proceed via two distinct pathways.[1]

  • Pathway A: The enamine double bond attacks the aniline ring, followed by cyclization involving the carbonyl adjacent to the R¹ group.

  • Pathway B: The enamine double bond attacks the aniline ring, followed by cyclization involving the carbonyl adjacent to the R³ group.

When the energetic barriers for these two pathways are similar, a mixture of two regioisomeric quinoline products is formed, complicating purification and reducing the yield of the desired isomer.[5]

G cluster_start Starting Materials cluster_pathways Competing Cyclization Pathways cluster_products Products Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation (-H₂O) Diketone Unsymmetrical β-Diketone (R¹ ≠ R³) Diketone->Intermediate PathwayA Pathway A (Attack at C=O near R¹) Intermediate->PathwayA Rate-determining Annulation PathwayB Pathway B (Attack at C=O near R³) Intermediate->PathwayB Rate-determining Annulation ProductA Regioisomer 1 (2-R¹, 4-R³) PathwayA->ProductA Dehydration ProductB Regioisomer 2 (2-R³, 4-R¹) PathwayB->ProductB Dehydration

Caption: Origin of poor regioselectivity in the Combes synthesis.

Q3: What are the primary factors that influence which regioisomer is favored?

The regiochemical outcome is a delicate balance of steric and electronic effects, which can be manipulated by adjusting the substrates and reaction conditions.[1][5]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the β-diketone influences the nucleophilicity of the enamine and the electrophilicity of the carbonyl carbons.

  • Steric Hindrance: Bulky substituents on the β-diketone or the aniline can favor cyclization at the less sterically hindered position, directing the reaction towards a single isomer.[1][5]

  • Reaction Conditions: The choice of acid catalyst, solvent, and temperature can significantly alter the energy landscape of the competing pathways and thus influence the final product ratio.[5][6]

Troubleshooting Guide: Improving Regioselectivity

This section addresses specific experimental issues and provides actionable solutions.

Issue 1: My reaction yields the undesired regioisomer as the major product.

Potential Cause: The inherent electronic and steric properties of your chosen substrates favor the undesired cyclization pathway under standard conditions (e.g., concentrated H₂SO₄).

Solutions & Strategies:

  • Substrate Modification (Rational Design): The most direct approach is to modify the substituents on your starting materials. A study by Sloop on trifluoromethyl-β-diketones provides excellent insights into how substituent changes can steer the reaction.[1] It was observed that steric effects in the rate-determining annulation step are highly influential.[1]

    • Increase Steric Bulk: Increasing the size of one of the R groups on the diketone will generally favor the formation of the quinoline where that bulky group is at the less-hindered C4 position.

    • Tune Aniline Electronics: Using anilines with electron-donating groups (e.g., methoxy) can favor one isomer, while electron-withdrawing groups (e.g., chloro) can favor the other.[1]

    Aniline SubstituentDiketone R Group (CF₃-CO-CH₂-CO-R)Predominant Isomer Formed
    Methoxy (electron-donating)Bulky (e.g., t-butyl)2-CF₃-quinoline
    Chloro (electron-withdrawing)Methyl4-CF₃-quinoline
    Fluoro (electron-withdrawing)Methyl4-CF₃-quinoline
    A summary of findings based on the Sloop investigation, demonstrating the interplay of steric and electronic effects.[1]
  • Catalyst Optimization: The standard concentrated sulfuric acid is not always optimal. Changing the acid catalyst can dramatically alter selectivity.

    • Polyphosphoric Acid (PPA): PPA is an effective dehydrating agent and catalyst for the Combes synthesis.[1] In some cases, it can provide improved selectivity compared to H₂SO₄.

    • Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (like ethanol) generates PPE, which has been shown to be a more effective catalyst in certain modified Combes reactions.[1]

    • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 can also be employed, sometimes offering improved regioselectivity and easier product work-up.

Issue 2: I am consistently getting a difficult-to-separate, near 1:1 mixture of regioisomers.

Potential Cause: The activation energies for the two competing cyclization pathways are nearly identical under your current experimental setup. This requires a more significant deviation from standard protocols.

Solutions & Strategies:

  • Modify Reaction Conditions:

    • Temperature: Systematically vary the temperature. Lowering the temperature may amplify small differences in activation energy, favoring one pathway. Conversely, for some systems, higher temperatures might be required.

    • Solvent: While often run neat or in the acid catalyst, the use of a high-boiling point solvent can sometimes influence the reaction pathway.[6]

  • Explore Advanced Synthesis Techniques:

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can sometimes enhance regioselectivity. The rapid and uniform heating can favor a specific kinetic pathway that is less accessible under conventional heating.

    • Ionic Liquids (ILs): Using ionic liquids as either the solvent or catalyst can influence the transition states of the cyclization steps, leading to improved regioselectivity in some Friedländer and Combes-type reactions.[7][8]

Caption: A logical workflow for troubleshooting poor regioselectivity.

Issue 3: How can I reliably determine the regioisomeric ratio of my product mixture?

Potential Cause: Visual inspection of TLC plates is often insufficient for accurate quantification. A robust analytical method is crucial for optimizing your reaction.

Solutions & Strategies:

A definitive determination of the product ratio is essential. ¹H NMR spectroscopy and Gas Chromatography (GC) are the most common and reliable methods.[5]

  • ¹H NMR Spectroscopy: This is often the quickest and most direct method.

    • Principle: The chemical environments of protons on the two different regioisomers will be distinct, leading to separate signals in the NMR spectrum. The ratio of the integrals for a pair of non-overlapping signals corresponding to each isomer gives the product ratio.

    • Look for: Protons on the quinoline core or on the substituents (e.g., the methyl groups at C2 and C4) often have slightly different chemical shifts.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: If the isomers can be separated on a GC column, the relative peak areas in the chromatogram correspond to their ratio. The mass spectrometer confirms that the peaks correspond to isomers of the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Similar to GC, HPLC can separate the isomers based on their differential interactions with the stationary phase. A UV-Vis or other suitable detector is used for quantification.[9]

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Nuclear magnetic resonance of protonsRapid, non-destructive, provides structural information, simple sample prep.[10]Requires distinct, non-overlapping peaks for accurate integration; lower sensitivity than MS.
GC-MS Chromatographic separation followed by mass detectionHigh sensitivity and resolution, provides mass confirmation.[11][12]Compounds must be volatile and thermally stable; requires method development.
HPLC Chromatographic separation in liquid phaseVersatile for non-volatile compounds, excellent for preparative separation.[9][12]Can be slower, requires more solvent, requires method development.
Experimental Protocol: General Procedure for Monitoring Regioselectivity by ¹H NMR
  • Reaction Work-up: After the reaction is complete (monitored by TLC), carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated NaOH or NH₄OH) to pH > 8.[13]

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • NMR Sample Preparation: Dissolve a small, accurately weighed amount of the crude product in a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., tetramethylsilane, TMS).[10]

  • Analysis: Acquire the ¹H NMR spectrum. Identify a pair of clean, well-resolved signals corresponding to a specific proton (e.g., a methyl group) on each of the two regioisomers. Integrate these signals and compare the integral values to determine the molar ratio.[5]

By systematically applying these diagnostic and troubleshooting strategies, researchers can gain rational control over the Combes quinoline synthesis, optimizing conditions to favor the desired regioisomer and streamline the path to their target molecules.

References

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • Coach Sahanawaz. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Adib, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available at: [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • Springer Nature. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Available at: [Link]

  • Ishii, H., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology. Available at: [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Quinolinemethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Quinolinemethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven expertise.

Introduction: The Unique Challenges of Purifying this compound Derivatives

This compound and its analogues are pivotal building blocks in medicinal chemistry and materials science.[1] However, their purification is often fraught with challenges stemming from the inherent basicity of the quinoline nitrogen, potential for oxidation, and the varied physicochemical properties imparted by different substituents. This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the high purity required for your downstream applications.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound and its derivatives.

Issue 1: Product Decomposition on Silica Gel Column Chromatography

Question: I am observing significant decomposition of my this compound derivative during silica gel column chromatography. What is causing this and how can I prevent it?

Answer: This is a classic issue when purifying quinoline-containing compounds. The primary cause is the acidic nature of the silanol groups (Si-OH) on the surface of standard silica gel. The basic nitrogen atom of the quinoline ring interacts strongly with these acidic sites, which can catalyze decomposition, especially for sensitive derivatives.[2]

Root Cause Analysis and Mitigation Strategies:

  • Acid-Base Interaction: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, interacting with the acidic protons of the silanol groups. This can lead to strong adsorption and, in some cases, degradation of the target molecule.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by incorporating a basic modifier into your eluent.[2]

    • Protocol: Add 0.5-2% triethylamine (NEt₃) or pyridine to your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[3]

    • Rationale: The amine modifier will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic compound, thus preventing decomposition.

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic or basic stationary phase.

    • Recommended Alternatives:

      • Alumina (Neutral or Basic): Alumina is an excellent alternative for the purification of basic compounds like quinoline derivatives.[2]

      • Reversed-Phase Silica (C18): For moderately non-polar derivatives, reversed-phase chromatography can be highly effective, as it operates on a different separation principle (hydrophobicity) and avoids the strong acid-base interactions.[2][4]

  • Minimize Contact Time and Temperature:

    • Workflow: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel. If feasible, performing the chromatography in a cold room can also slow down the rate of decomposition.[2]

Issue 2: Streaking or Tailing of the Compound Spot on TLC and Poor Separation in Column Chromatography

Question: My this compound derivative is streaking badly on the TLC plate, and I'm getting broad, overlapping peaks during column chromatography. How can I achieve better separation?

Answer: Tailing, or streaking, is another common consequence of the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel. This leads to a non-uniform distribution of the analyte as it moves through the stationary phase, resulting in poor peak shape and resolution.[2]

Troubleshooting Steps for Improved Resolution:

  • Incorporate a Basic Modifier: As with decomposition, adding a basic modifier to your eluent is the most effective way to combat tailing.[3]

    • Protocol: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your mobile phase. This will compete with your compound for the active sites on the silica, leading to more symmetrical spots and sharper peaks.[3]

  • Optimize the Mobile Phase Polarity:

    • Strategy: If your compound is streaking, it may be too polar for the current solvent system, causing it to interact too strongly with the stationary phase. Gradually increase the polarity of your eluent to improve its mobility and reduce tailing. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 30% or 40%.

  • Consider a Different Stationary Phase:

    • Options: As mentioned previously, switching to neutral or basic alumina, or employing reversed-phase (C18) chromatography can circumvent the issues associated with silica gel.[2]

Workflow for Troubleshooting Tailing:

Caption: A logical workflow for troubleshooting tailing in the chromatography of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying a novel this compound derivative?

A1: For a novel this compound derivative of unknown polarity, a systematic approach is recommended:

  • Thin-Layer Chromatography (TLC) Screening: Begin by running TLC plates in a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to gauge the polarity of your compound and identify a system that gives a retention factor (Rf) between 0.2 and 0.4. Remember to add a small amount of triethylamine (e.g., 1%) to your eluent to prevent streaking.[3]

  • Flash Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography. If the compound is particularly sensitive or prone to decomposition, consider using neutral alumina or a pre-treated silica gel.[2]

  • Recrystallization: If the product from the column is still not of the desired purity, recrystallization is an excellent final purification step.[5]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too supersaturated.[6]

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool more slowly.

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a mixed solvent system. For many quinoline derivatives, combinations like ethanol/water or methanol/acetone can be effective.[6]

  • Induce Crystallization: Once the solution is at a lower temperature, try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation.[6]

Q3: How can I remove residual transition metal catalysts (e.g., Palladium) from my reaction mixture?

A3: Transition metal catalysts are often used in the synthesis of quinoline derivatives.[7] Their removal is crucial, especially for pharmaceutical applications.

Methods for Metal Scavenging:

  • Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual metal catalysts.

  • Metal Scavenging Resins: There are commercially available resins with functional groups that chelate and remove specific transition metals.

  • Filtration through Celite or Silica: Sometimes, simply passing a solution of the crude product through a short plug of silica gel or Celite can remove a significant portion of the metal catalyst.

Q4: What are the best analytical techniques to confirm the purity of my final this compound product?

A4: A combination of techniques is recommended to ensure the purity of your compound:

Analytical TechniqueInformation ProvidedKey Considerations
¹H NMR Spectroscopy Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[8]An internal standard is required for accurate quantification in qNMR.[9]
HPLC Excellent for determining the number of components in a sample and quantifying purity by peak area percentage.[10]Method development (column, mobile phase, detector wavelength) is necessary for optimal results.
GC-MS Ideal for identifying and quantifying volatile impurities.[8][11]The compound must be volatile and thermally stable.
LC-MS Confirms the molecular weight of the target compound and helps identify impurities.Provides less quantitative information than HPLC with UV detection unless appropriate standards are used.

Purity Analysis Workflow:

Caption: Recommended workflow for the analytical validation of purified this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative
  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen eluent (containing 0.5-2% triethylamine).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with your mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[6]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[6]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • Ito, Y. (2005). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1082(2), 169-174. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Krasovskaya, N. V., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55-60.
  • Benchchem. (n.d.). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy.
  • Reddy, T. S., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(48), 32875-32886. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Comins, D. L., & Joseph, S. P. (1996). One-Pot Preparation of 7-Hydroxyquinoline. Organic Preparations and Procedures International, 28(4), 454-457. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 7-(prop-1-en-1-yl)quinolin-8-ol by HPLC and NMR.
  • ResearchGate. (n.d.). Quinoline and Its Derivatives as Corrosion Inhibitors. Retrieved from [Link]

  • PubMed. (2019). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on transition-metal mediated synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). Quinoline compounds and process of making same.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
  • Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Agilent. (2016). Chemical Purity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.

Sources

Technical Support Center: Managing the Photolytic Degradation of Quinolinemethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with quinolinemethanol compounds, such as quinine and mefloquine. It offers troubleshooting advice and answers to frequently asked questions to help you manage and mitigate photolytic degradation in your experiments, ensuring the integrity and reliability of your results.

Troubleshooting Guide: Investigating and Mitigating Photodegradation

This section is designed to help you identify and solve common issues related to the photolytic degradation of quinolinemethanol compounds.

Why is my quinolinemethanol compound degrading under standard laboratory lighting?

Answer: Quinolinemethanol compounds, which feature a quinoline aromatic ring system, are susceptible to degradation upon exposure to light, particularly ultraviolet (UV) and high-energy visible light.[1][2][3] This degradation can occur through two primary mechanisms:

  • Direct Photolysis: The quinoline moiety can directly absorb photons, leading to an excited state. This excited molecule can then undergo various reactions, including bond cleavage and oxidation, resulting in the formation of degradation products.[1] The specific degradation pathway can be influenced by factors such as the solvent, pH, and the presence of oxygen. For instance, studies on quinoline have shown that superoxide radicals can attack the pyridine ring, while hydroxyl radicals may attack the benzene ring.[4]

  • Indirect Photolysis (Photosensitization): Other components in your formulation or solution, known as photosensitizers, can absorb light energy and transfer it to the quinolinemethanol compound or generate reactive oxygen species (ROS) that then degrade the drug.[1][2] Common photosensitizers can include excipients, impurities (like trace metals), or even degradation products themselves.[5][6]

The rate and extent of degradation are influenced by several factors, including the intensity and wavelength of the light source, the duration of exposure, temperature, and the presence of oxygen.[1] Standard laboratory lighting, especially fluorescent lighting, can emit a significant amount of UV radiation, which can accelerate the degradation of photosensitive compounds.

How can I definitively determine if my compound is photodegrading and characterize the degradation products?

Answer: A systematic approach is necessary to confirm photodegradation and identify the resulting products. This typically involves conducting a forced degradation study followed by confirmatory testing as outlined in the ICH Q1B guidelines.[7][8][9][10][11]

Experimental Protocol: Forced Photodegradation Study

This study is designed to intentionally degrade the sample to identify potential degradation pathways and validate analytical methods.

Materials:

  • Your quinolinemethanol compound (drug substance)

  • A suitable solvent in which the compound is stable in the dark

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)

  • A photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Xenon or metal halide lamp).[10]

  • A dark control sample protected from light (e.g., wrapped in aluminum foil).[2][12]

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Sample Preparation: Prepare a solution of your compound at a known concentration. For solid-state testing, spread a thin layer (not more than 3 mm) of the powder in a suitable dish.[10][13]

  • Control Sample: Prepare an identical sample and wrap it securely in aluminum foil to serve as the dark control.[2]

  • Exposure: Place both the test and control samples in the photostability chamber. Expose them to a controlled light source. The ICH Q1B guideline suggests a minimum exposure of 1.2 million lux hours for visible light and 200 watt-hours/square meter for UVA radiation for confirmatory studies, but forced degradation may use more intense conditions.[7][10][14]

  • Time-Point Analysis: Withdraw aliquots of the solution (or samples of the powder) at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analytical Method: Analyze the samples and the dark control using a validated, stability-indicating HPLC or LC-MS method.

    • HPLC-PDA: Compare the chromatograms of the exposed sample to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The PDA detector will provide UV spectra of the new peaks, which can help in their initial characterization.

    • LC-MS: This is a more powerful technique for identifying degradation products by providing their mass-to-charge ratio, which can be used to deduce their molecular formulas and structures.

Diagram: Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results Interpretation prep Prepare solution or solid sample chamber Place samples in photostability chamber prep->chamber control Prepare dark control (wrap in foil) control->chamber sampling Sample at time points chamber->sampling hplc HPLC-PDA / LC-MS Analysis sampling->hplc compare Compare exposed vs. dark control hplc->compare degradation Assess degradation (%) compare->degradation products Identify degradation products compare->products

Caption: Workflow for conducting a photostability study.

What are the most effective strategies to prevent the photolytic degradation of my quinolinemethanol compound during experiments and storage?

Answer: A multi-faceted approach is often the most effective way to protect your photosensitive compound.[15] These strategies can be broadly categorized into formulation, packaging, and handling.

Table: Mitigation Strategies for Photolytic Degradation
StrategyDescriptionKey Considerations
Formulation Design
pH AdjustmentThe rate of photodegradation can be pH-dependent. Adjusting the pH of your solution may enhance stability.[1]Requires empirical testing to find the optimal pH range for stability.
Use of AntioxidantsAntioxidants can scavenge free radicals generated during photo-oxidation, a common degradation pathway.[1][16] Examples include butylated hydroxytoluene (BHT), ascorbic acid, and sodium metabisulfite.[17]Must be compatible with the drug substance and other excipients. The wrong combination can sometimes have an antagonistic effect.[18]
Use of Light Stabilizers/UV AbsorbersThese excipients absorb UV radiation and dissipate it as heat, thereby protecting the drug molecule.[19] Examples include benzophenones and hindered amine light stabilizers (HALS).[18][19][20]The absorption spectrum of the stabilizer should overlap with that of the photosensitive compound.
Complexation AgentsCyclodextrins can form inclusion complexes with drug molecules, shielding them from light.[21]Can alter the solubility and bioavailability of the compound.
Packaging and Storage
Light-Resistant ContainersStore solutions and solid compounds in amber glass vials or opaque containers to block UV and visible light.[1][15][22]Ensure the container material is inert and does not leach impurities.
Inert Gas OverlayPurging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and prevent photo-oxidation.[10]Particularly important for long-term storage of oxygen-sensitive compounds.
Controlled Storage ConditionsStore compounds in the dark, for example, in a closed cabinet or refrigerator.[1]Always include a dark control in your experiments to differentiate between thermal and photolytic degradation.[2]
Handling Practices
Minimize Light ExposureConduct experimental manipulations under subdued light or using UV-filtered light sources.For highly sensitive compounds, work in a darkroom with a red safelight.
Use of Protective CoveringWhen samples must be on a lab bench, cover them with aluminum foil or an opaque cloth.[15]A simple but effective way to minimize ambient light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products of quinolinemethanol compounds like quinine and mefloquine?

A1: The degradation products can be complex and varied. For quinine, UV irradiation can lead to the formation of multiple products through oxidation and rearrangement of the quinoline and quinuclidine rings.[23] For other quinoline derivatives, degradation pathways can involve cleavage of side chains, hydroxylation of the aromatic ring, and N-oxidation.[4][24] The exact products will depend on the specific compound and the conditions of degradation (e.g., solvent, pH, presence of oxygen).

Diagram: Generalized Photodegradation Pathway of a Quinolinemethanol Compound

G cluster_main Quinolinemethanol Compound cluster_excited Excited State cluster_products Degradation Products parent Parent Compound excited Excited State* parent->excited hν (Light Absorption) oxidation Oxidation Products (e.g., Hydroxylated derivatives) excited->oxidation Reaction with O₂/ROS cleavage Cleavage Products (e.g., Side-chain cleavage) excited->cleavage rearrangement Rearrangement Products excited->rearrangement

Sources

Technical Support Center: Optimizing Crystallization Methods for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of quinoline-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this important class of molecules. Quinoline and its derivatives are fundamental scaffolds in a multitude of therapeutic agents, including those with anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The crystalline form of these compounds is critical, influencing their stability, solubility, and bioavailability, which are paramount for therapeutic efficacy.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common and complex challenges encountered in the crystallization of quinoline-based compounds.

I. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your crystallization experiments.

Issue 1: No Crystals Are Forming

Question: I've set up my crystallization experiment, but no crystals have appeared, even after a significant amount of time. What could be wrong?

Answer: The failure of crystals to form is a frequent challenge and can be attributed to several factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystal nucleation to begin.[4]

  • Inappropriate Solvent Choice: Your compound might be too soluble in the selected solvent, which prevents it from precipitating as a solid.[4]

  • Presence of Impurities: Certain impurities can hinder the nucleation and growth of crystals.[5]

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not offer enough imperfections for the initial crystals to form.[4]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites.[6]

    • Seeding: Introduce a single, pure crystal of your compound (a seed crystal) into the solution to initiate crystal growth.[4]

  • Increase Supersaturation:

    • Slow Evaporation: Loosely cover the vessel to allow the solvent to evaporate slowly, thereby increasing the concentration of your compound.

    • Solvent Removal: If you have used too much solvent, you can carefully evaporate a portion of it and allow the solution to cool again.[7]

  • Re-evaluate Your Solvent System:

    • If the above steps don't work, your compound is likely too soluble in the chosen solvent. You may need to select a different solvent or use an anti-solvent system.

Issue 2: My Compound is "Oiling Out" Instead of Crystallizing

Question: Instead of forming crystals, my compound is separating as a liquid or a sticky "oil." What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This often happens when the solution is cooled too quickly or the concentration of the solute is too high.[6] It can also occur if the melting point of the compound is lower than the temperature of the solution.[7][8]

Strategies to Prevent Oiling Out:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process. Afterward, you can gradually lower the temperature further in a refrigerator.[6][7]

  • Use a More Dilute Solution: Add more solvent to the hot solution before you begin the cooling process.[6]

  • Change the Solvent System: The current solvent may not be suitable. Experiment with a solvent of a different polarity or a binary solvent mixture.[6]

Issue 3: The Crystal Yield is Very Low

Question: I managed to get crystals, but the amount is very small. How can I improve my yield?

Answer: A low yield can be disappointing, but there are several ways to address it:

  • Excess Solvent: You may have used too much solvent, causing a significant amount of your compound to remain in the mother liquor.[8] To check this, you can dip a glass rod into the filtrate, and if a significant residue is left after the solvent evaporates, there is still a considerable amount of your compound in the solution.[8] You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Filtration: Filtering the crystals while the solution is still warm can lead to a loss of product. Ensure the solution has cooled completely before filtration.

  • Incomplete Transfer: Make sure to quantitatively transfer all the crystals from the crystallization vessel to the filter. Rinsing the vessel with a small amount of the cold filtrate can help.

Issue 4: The Purity of the Crystals is Not Improving

Question: I have recrystallized my compound multiple times, but the purity doesn't seem to be getting better. What should I do?

Answer: If recrystallization is not enhancing the purity of your compound, consider the following possibilities:

  • Inappropriate Solvent: The impurities may have similar solubility profiles to your compound in the chosen solvent. A different solvent or a binary solvent system might be necessary to effectively separate the impurities.[6]

  • Co-crystallization: The impurity might be forming a co-crystal with your target compound.[6] In this case, a different purification technique, such as chromatography, may be required.

  • Incomplete Dissolution: If the crude material is not fully dissolved at the higher temperature, insoluble impurities will not be removed. Ensure that everything, apart from any obvious insoluble contaminants, has dissolved before cooling.[6]

Issue 5: I'm Observing Different Crystal Forms (Polymorphism)

Question: I've crystallized the same quinoline compound on different occasions and have obtained crystals with different shapes and properties. What is causing this?

Answer: You are likely observing polymorphism, a phenomenon where a compound can exist in multiple crystalline forms, known as polymorphs. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. The formation of a specific polymorph is influenced by both kinetic and thermodynamic factors during crystallization.

Strategies for Controlling Polymorphism:

  • Solvent Selection: The choice of solvent can significantly impact which polymorph is formed.[9] Experiment with a range of solvents with varying polarities.

  • Control the Cooling Rate: Rapid cooling often leads to the formation of a metastable (less stable) polymorph, while slow cooling is more likely to yield the thermodynamically stable form.

  • Vary Supersaturation Levels: The degree of supersaturation can influence which polymorph nucleates first.

  • Temperature Control: Crystallizing at different temperatures can favor the formation of different polymorphs.

  • Seeding: Introducing seed crystals of a specific, desired polymorph can guide the crystallization process towards that form.

II. Experimental Protocols

Here are detailed, step-by-step methodologies for common crystallization techniques.

Protocol 1: Slow Evaporation Crystallization

This technique is particularly effective for producing high-quality single crystals suitable for X-ray diffraction analysis.

  • Dissolution: Dissolve the quinoline-based compound in a suitable solvent (e.g., ethanol, methanol, or a mixture) to near saturation at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solution.

Protocol 2: Slow Cooling Crystallization

This is a widely used method for purifying solid compounds.

  • Solvent Selection: Choose a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Dissolution: Add the crude compound to a flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To further decrease the solubility and increase the yield, you can then place the flask in an ice bath.

  • Harvesting: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 3: Vapor Diffusion Crystallization

This method is excellent for growing high-quality crystals from very small amounts of material. There are two common setups: hanging drop and sitting drop.

Hanging Drop Method:

  • Reservoir Preparation: Fill the well of a crystallization plate with a reservoir solution containing a precipitant.

  • Drop Preparation: On a siliconized glass coverslip, mix a small volume of your concentrated compound solution with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, creating a sealed environment.

  • Diffusion: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, causing the concentration of your compound in the drop to increase, leading to crystallization.

Protocol 4: Anti-Solvent Crystallization

This technique involves the addition of a "poor" solvent to a solution of the compound in a "good" solvent to induce precipitation.

  • Dissolution: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent), in which your compound is insoluble, to the solution until it becomes slightly turbid.

  • Heating and Cooling: Gently heat the solution until the turbidity disappears, and then allow it to cool slowly.

  • Crystallization: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

III. Data Presentation

Table 1: Effect of Solvent on Crystal Yield and Morphology of a Hypothetical Quinoline Derivative
Solvent System (v/v)Temperature (°C)Cooling MethodCrystal Yield (%)Crystal Morphology
Ethanol25Slow Evaporation85Needles
Acetone/Water (1:1)4Slow Cooling78Plates
Toluene25Slow Evaporation92Prisms
Dichloromethane/Hexane4Vapor Diffusion65Rods

IV. Visualization of Experimental Workflow

Troubleshooting Crystallization Failures

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Troubleshooting_Crystallization start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Issue oiling_out Compound Oiled Out start->oiling_out Issue low_yield Low Crystal Yield start->low_yield Issue poor_purity Poor Purity start->poor_purity Issue crystals_ok Good Crystals Obtained start->crystals_ok Success induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Action slower_cooling Slower Cooling Rate oiling_out->slower_cooling Action check_mother_liquor Check Mother Liquor for Remaining Compound low_yield->check_mother_liquor Action change_solvent3 Change Solvent System poor_purity->change_solvent3 Action increase_supersaturation Increase Supersaturation (Evaporate Solvent) induce_nucleation->increase_supersaturation If fails change_solvent Change Solvent System increase_supersaturation->change_solvent If fails dilute_solution Use More Dilute Solution slower_cooling->dilute_solution If fails change_solvent2 Change Solvent System dilute_solution->change_solvent2 If fails ensure_complete_cooling Ensure Complete Cooling Before Filtration check_mother_liquor->ensure_complete_cooling Also consider check_dissolution Ensure Complete Dissolution of Crude Material change_solvent3->check_dissolution Also consider consider_chromatography Consider Chromatography check_dissolution->consider_chromatography If fails

Caption: A decision tree for troubleshooting common crystallization issues.

V. Safety Precautions

Working with quinoline and its derivatives requires adherence to strict safety protocols.

  • Handling: Always handle quinoline compounds in a well-ventilated fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Storage: Store quinoline compounds in tightly sealed containers in a cool, dry, and well-ventilated area, away from light and moisture.[13]

  • Disposal: Dispose of quinoline waste as hazardous waste in accordance with local, state, and federal regulations.[13]

VI. Characterization of Quinolone-Based Crystals

Once you have successfully grown crystals, it is essential to characterize them to determine their structure and purity. Common analytical techniques include:

  • Single-Crystal X-ray Diffraction (SXRD): Provides detailed information about the crystal structure.[14]

  • Powder X-ray Diffraction (PXRD): Used to analyze the phase purity of a crystalline material.[14]

  • Microscopy: To visually inspect the crystal morphology.

  • Thermal Analysis (e.g., DSC, TGA): To determine melting points and thermal stability.

References

  • Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem. (URL: )
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: )
  • Chemistry Crystallization - s
  • Quinoline - SAFETY D
  • Crystalliz
  • Safety Data Sheet: Quinoline, 100µg/ml in Methanol - Chemos GmbH&Co.KG. (URL: )
  • Quinoline Yellow - Santa Cruz Biotechnology. (URL: )
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: )
  • Quinoline - Hazardous Substance Fact Sheet. (URL: )
  • Growth and characterization of novel organic quinoline 4-nitrophenol (QNP)
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. (URL: )
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: )
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (URL: )
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (URL: )
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (URL: )

Sources

Technical Support Center: Enhancing the In Vivo Stability of 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QM7-STAB-IV-2601

Version: 1.0

This guide is intended for researchers, scientists, and drug development professionals encountering stability challenges with 7-Quinolinemethanol in preclinical in vivo studies. This document provides a structured approach to identifying potential degradation pathways, troubleshooting common experimental issues, and implementing robust stabilization strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses foundational questions regarding the inherent stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its key functional groups: the quinoline ring and the primary alcohol (methanol) group at the 7-position. The molecule is susceptible to:

  • Oxidation: The primary alcohol is readily oxidized, first to an aldehyde and subsequently to a carboxylic acid.[1][2][3] This is a common degradation pathway for primary alcohols and can be catalyzed by trace metals, light, or oxidizing agents present in formulation vehicles or biological matrices.[2][4]

  • pH-Dependent Degradation: The quinoline nitrogen has a pKa of approximately 4.9, meaning it will be partially protonated at physiological pH.[5] While the ring itself is relatively stable, extreme pH conditions (acidic or basic) used in some formulations can accelerate hydrolysis or other degradation reactions.

  • Poor Aqueous Solubility: Like many heterocyclic compounds, this compound is predicted to have low water solubility.[5][6] This can lead to precipitation in aqueous-based dosing vehicles or upon injection into the bloodstream, causing inconsistent exposure and potential toxicity.

Q2: My compound seems to be losing potency in my dosing solution. What could be the cause?

A2: Loss of potency in a dosing solution is typically due to chemical degradation or physical precipitation. For this compound, the most likely chemical culprit is oxidation of the methanol group to the less active or inactive aldehyde or carboxylic acid derivatives.[1][2] Physically, if the concentration exceeds its solubility in your chosen vehicle, the compound can precipitate over time, reducing the effective concentration administered. It is crucial to assess both the chemical stability and the solubility of the compound in the final formulation.

Q3: Why is a forced degradation study necessary before I even start my in vivo experiments?

A3: A forced degradation study is a foundational step in preclinical development that provides critical insights into the molecule's intrinsic stability.[7][8][9][10] By intentionally exposing the drug to harsh conditions (acid, base, oxidation, heat, light), you can:

  • Identify Potential Degradants: Proactively identify the structures of degradation products that might form during your study.[10]

  • Develop Stability-Indicating Methods: Create an analytical method (typically HPLC) that can separate and quantify the parent drug from all potential degradants, ensuring you are accurately measuring the concentration of the active compound.[7][11][12]

  • Inform Formulation Strategy: Understanding how the molecule degrades helps in selecting appropriate stabilizing excipients, antioxidants, or formulation approaches.[8][9]

Part 2: Troubleshooting In Vivo Instability

This section provides a logical framework for diagnosing and resolving common issues encountered during in vivo studies with this compound.

Decision Workflow for Troubleshooting

The following diagram outlines a systematic approach to identifying the root cause of instability and selecting an appropriate solution.

G cluster_0 cluster_1 cluster_2 start In Vivo Study Fails (e.g., Poor Exposure, High Variability) precip Precipitation Observed (Vehicle or Post-Injection)? start->precip Initial Check degradation Chemical Degradation Suspected? precip->degradation No sol_strat Implement Solubility Enhancement Strategy precip->sol_strat Yes stab_assay Perform Forced Degradation Study degradation->stab_assay Yes cyclodextrin Cyclodextrin Complexation sol_strat->cyclodextrin nanoparticle Nanoparticle Formulation sol_strat->nanoparticle hplc_dev Develop Stability-Indicating HPLC Method stab_assay->hplc_dev form_strat Implement Stabilization Strategy hplc_dev->form_strat liposome Liposomal Encapsulation form_strat->liposome prodrug Prodrug Synthesis form_strat->prodrug

Sources

Validation & Comparative

A Comparative Guide to 7-Quinolinemethanol and Mefloquine Activity Against Resistant P. falciparum

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum represent a significant threat to global malaria control efforts. Mefloquine, a potent 4-quinolinemethanol antimalarial, has long been a cornerstone of treatment and prophylaxis, but its efficacy is increasingly compromised by resistance. This has spurred the investigation of alternative quinoline scaffolds, including 7-quinolinemethanol derivatives, as potential next-generation antimalarials. This guide provides an in-depth, objective comparison of the antiplasmodial activity of this compound analogs and mefloquine, with a focus on their performance against resistant parasites, supported by experimental data and methodological insights.

The Clinical Challenge: Mefloquine Resistance in P. falciparum

Mefloquine has been a critical tool in the fight against malaria, particularly against chloroquine-resistant strains. However, its widespread use has inevitably led to the selection of mefloquine-resistant parasites, rendering it less effective in many malaria-endemic regions. Understanding the molecular underpinnings of this resistance is crucial for the rational design of new drugs that can overcome or circumvent these mechanisms.

The primary mechanism of mefloquine resistance in P. falciparum is linked to the overexpression of the P. falciparum multidrug resistance transporter 1 (PfMDR1), an ABC transporter located on the membrane of the parasite's digestive vacuole.[1][2] Amplification of the pfmdr1 gene, leading to an increased number of copies, is a key genetic marker associated with mefloquine resistance.[2][3] This overexpression results in the enhanced efflux of mefloquine from its site of action within the parasite's cytoplasm, thereby reducing its effective concentration and diminishing its therapeutic effect.[4]

Mechanisms of Action: A Tale of Two Quinolines

While both this compound and mefloquine (a 4-quinolinemethanol) share a common quinoline core, their precise mechanisms of action and, consequently, their susceptibility to resistance mechanisms, may differ.

Mefloquine: Targeting Protein Synthesis

Recent high-resolution structural studies have revealed that mefloquine's primary mode of action is the inhibition of protein synthesis in the parasite.[4][5] It achieves this by directly binding to the GTPase-associated center of the parasite's 80S ribosome.[4] This interaction stalls the polypeptide elongation step during protein synthesis, ultimately leading to parasite death.[4] This cytoplasmic site of action is consistent with the observation that resistance is mediated by the PfMDR1 transporter, which removes the drug from the cytoplasm.[4]

dot

cluster_parasite P. falciparum Cytoplasm cluster_vacuole Digestive Vacuole MQ Mefloquine Ribosome 80S Ribosome MQ->Ribosome Binds to GTPase-associated center PfMDR1 PfMDR1 Transporter (Overexpressed in Resistance) MQ->PfMDR1 Efflux from cytoplasm Protein Protein Synthesis Ribosome->Protein Inhibits PfMDR1->Node_Vacuole Transports Mefloquine out of cytoplasm

Caption: Mechanism of Mefloquine Action and Resistance.

This compound Derivatives: A Potential Alternative

Derivatives of the this compound scaffold are being explored as alternatives to traditional antimalarials. While their exact molecular targets are still under investigation, many quinoline-based drugs are known to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[6] These compounds are thought to accumulate in the acidic digestive vacuole of the parasite and inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and subsequent parasite death.[6] The structural differences between 7-quinolinemethanols and mefloquine may influence their primary targets and their susceptibility to efflux by PfMDR1.

Comparative In Vitro Activity: A Head-to-Head Evaluation

Direct comparative studies are essential to evaluate the potential of this compound derivatives in overcoming mefloquine resistance. Recent research has focused on synthesizing and evaluating analogs with improved potency against drug-resistant parasite strains. A notable study investigated a series of N-substituted-2,8-bis(trifluoromethyl)quinolin-4-amine derivatives, which are structurally simpler analogs of mefloquine, against the chloroquine-resistant W2 clone of P. falciparum.

Compound/DrugP. falciparum StrainIC50 (µM)Reference
Compound 129 (this compound analog)W2 (CQ-Resistant)0.083
Chloroquine W2 (CQ-Resistant)0.25
Mefloquine Resistant Isolates (Gabon)0.0245

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that "Compound 129," a 2,8-bis-(trifluoromethyl)quinoline derivative, demonstrates potent activity against the chloroquine-resistant W2 strain, with an IC50 value approximately three times lower than that of chloroquine itself. While this study did not directly test against a mefloquine-resistant strain with characterized pfmdr1 amplification, the W2 strain is a multidrug-resistant line often used in primary screening. The potent activity of this this compound analog against a resistant strain highlights its potential. Further studies are warranted to directly compare its efficacy against well-characterized mefloquine-resistant isolates.

Experimental Protocols: Assessing Antiplasmodial Activity

The determination of a compound's in vitro antiplasmodial activity is a critical step in the drug discovery pipeline. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for this purpose.

Protocol: SYBR Green I-based Drug Susceptibility Assay

This protocol is adapted from established methodologies for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

1. Parasite Culture:

  • P. falciparum strains (e.g., mefloquine-sensitive and mefloquine-resistant lines) are maintained in continuous in vitro culture in human erythrocytes (O+ blood type).

  • The culture medium consists of RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, gentamicin, and 10% heat-inactivated human serum or Albumax II.

  • Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Parasitemia is monitored daily by light microscopy of Giemsa-stained thin blood smears.

2. Drug Plate Preparation:

  • Test compounds and standard antimalarials (mefloquine, chloroquine) are dissolved in 100% dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in culture medium in a 96-well microtiter plate. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

3. In Vitro Susceptibility Assay:

  • Asynchronous parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.

  • The synchronized culture is diluted to a parasitemia of 0.5% in a 2% hematocrit suspension.

  • 200 µL of this parasite suspension is added to each well of the drug-coated microtiter plate.

  • The plate is incubated for 72 hours under the standard culture conditions described above.

4. Lysis and Staining:

  • After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The lysis buffer contains Tris buffer, EDTA, saponin, and Triton X-100, along with the SYBR Green I fluorescent dye.

  • The plate is incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.

5. Data Acquisition and Analysis:

  • The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression model.

dot

cluster_workflow SYBR Green I Assay Workflow Start Start: Synchronized Ring-Stage P. falciparum Culture Drug_Plate Prepare 96-well plate with serial dilutions of test compounds Start->Drug_Plate Incubation Add parasite culture to plate and incubate for 72 hours Drug_Plate->Incubation Lysis Add SYBR Green I Lysis Buffer Incubation->Lysis Fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) Lysis->Fluorescence Analysis Data Analysis: Calculate IC50 values Fluorescence->Analysis

Caption: SYBR Green I Assay Workflow.

Conclusion and Future Directions

The data presented in this guide suggests that this compound derivatives, particularly those with modifications at the 2 and 8 positions of the quinoline ring, hold promise as potent antimalarials with the potential to overcome resistance to existing drugs like mefloquine. The superior in vitro activity of compounds such as the 2,8-bis-(trifluoromethyl)quinoline analog against a multidrug-resistant P. falciparum strain underscores the value of continued exploration of this chemical scaffold.

Future research should prioritize the following:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo comparisons of the most promising this compound derivatives against a panel of well-characterized mefloquine-resistant P. falciparum isolates, including those with confirmed pfmdr1 gene amplification.

  • Mechanism of Action Studies: Elucidation of the precise molecular target(s) of this compound derivatives to understand their mode of action and to identify potential cross-resistance pathways.

  • Structure-Activity Relationship (SAR) Optimization: Further chemical modifications of the this compound scaffold to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity.

By systematically addressing these research questions, the scientific community can advance the development of novel quinoline-based antimalarials that are effective against the growing threat of drug-resistant malaria.

References

  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2, 17031. Available at: [Link]

  • de Souza, M. V. N., et al. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 25(22), 5436. Available at: [Link]

  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. bioRxiv. Available at: [Link]

  • Price, R. N., et al. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 364(9432), 438-447. Available at: [Link]

  • Pradines, B., et al. (2002). In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. Journal of Antimicrobial Chemotherapy, 49(2), 349-351. Available at: [Link]

  • Fidock, D. A., et al. (2000). The pfmdr1 gene is associated with a multidrug-resistant phenotype in Plasmodium falciparum from the western border of Thailand. Antimicrobial Agents and Chemotherapy, 44(9), 2390-2396. Available at: [Link]

  • Cowman, A. F., et al. (1994). The Plasmodium falciparum multidrug resistance gene: a role in chloroquine resistance. Cell, 77(6), 841-850. Available at: [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. Available at: [Link]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. Available at: [Link]

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926-1933. Available at: [Link]

  • Duraisingh, M. T., et al. (2000). The tyrosine-86 allele of the pfmdr1 gene of Plasmodium falciparum is associated with increased sensitivity to the antimalarials mefloquine and artemisinin. Molecular and Biochemical Parasitology, 108(1), 13-23. Available at: [Link]

  • Price, R. N., et al. (1999). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 354(9178), 543-544. Available at: [Link]

  • Reed, M. B., et al. (2000). Pgh1 modulates sensitivity and resistance to multiple antimalarials in Plasmodium falciparum. Nature, 403(6772), 906-909. Available at: [Link]

  • Sidhu, A. B., et al. (2006). Pfmdr1 amplification is related to increased Plasmodium falciparum in vitro sensitivity to the bisquinoline piperaquine. Antimicrobial Agents and Chemotherapy, 50(7), 2551-2552. Available at: [Link]

  • Veiga, M. I., et al. (2016). Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies. Nature Communications, 7, 11553. Available at: [Link]

  • Sisowath, C., et al. (2007). The role of pfmdr1 in Plasmodium falciparum tolerance to artemether-lumefantrine in Africa. Tropical Medicine & International Health, 12(6), 736-742. Available at: [Link]

  • Hayward, R., et al. (2005). Mutations in pfmdr1 Modulate the Sensitivity of Plasmodium falciparum to the Intrinsic Antiplasmodial Activity of Verapamil. Antimicrobial Agents and Chemotherapy, 49(2), 840-842. Available at: [Link]

  • Rohrbach, P., et al. (2006). Plasmodium falciparum pfmdr1 amplification, mefloquine resistance, and parasite fitness. Antimicrobial Agents and Chemotherapy, 50(5), 1829-1831. Available at: [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure. Available at: [Link]

  • D'Alessandro, S., et al. (2012). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 67(8), 1951-1955. Available at: [Link]

  • Kaddouri, H., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6523-6526. Available at: [Link]

  • Singh, V., et al. (2015). Synthesis and in vitro antiplasmodial evaluation of 7-chloroquinoline-chalcone and 7-chloroquinoline-ferrocenylchalcone conjugates. European Journal of Medicinal Chemistry, 96, 447-454. Available at: [Link]

  • Brockman, A., et al. (1998). Plasmodium falciparum: mefloquine resistance produced in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene, 92(4), 443-444. Available at: [Link]

  • Kappes, B., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. In: Malaria Drug Discovery. Methods in Molecular Biology, vol 1591. Humana Press, New York, NY. Available at: [Link]

  • Singh, K., et al. (2022). Synthesis and in vitro SAR evaluation of natural vanillin-based chalcones tethered quinolines as antiplasmodial agents. Research Square. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Advances, 11(43), 26659-26668. Available at: [Link]

  • Nsanzabana, C. (2019). An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs. Malaria Journal, 18(1), 1-8. Available at: [Link]

  • Peters, W., et al. (2007). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy Screening: in vitro and in vivo protocols. Malaria Journal, 6(Suppl 1), S1. Available at: [Link]

  • Abu-Bakr, R., et al. (2018). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. Malaria Journal, 17(1), 1-11. Available at: [Link]

  • Dola, V. R., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules, 25(18), 4252. Available at: [Link]

  • Sharma, M., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 10, 114. Available at: [Link]

  • Rasti, N., et al. (2000). Mefloquine resistance in Plasmodium falciparum in Madagascar: impact on tourists and public health. Bulletin of the World Health Organization, 78(8), 988-993. Available at: [Link]

  • Riscoe, M., et al. (2005). Xanthones as antimalarial agents: discovery, mode of action, and optimization. Current Medicinal Chemistry, 12(22), 2539-2549. Available at: [Link]

  • Rodrigues, C. A., et al. (2019). Derivatives of the antimalarial drug mefloquine are broad spectrum antifungal molecules with activity against drug-resistant clinical isolates. mSphere, 4(6), e00735-19. Available at: [Link]

  • Kumar, Y., et al. (2014). In vitro sensitivities of Plasmodium falciparum to different antimalarial drugs in Uganda. Antimicrobial Agents and Chemotherapy, 58(7), 3843-3848. Available at: [Link]

  • Mishra, M., et al. (2013). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 137(5), 963-970. Available at: [Link]

  • Madrid, D. C., et al. (2015). New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. Molecules, 20(8), 13864-13886. Available at: [Link]

  • de Villiers, K. A., et al. (2008). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Journal of Antimicrobial Chemotherapy, 62(5), 985-989. Available at: [Link]

  • Musiol, R., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3333. Available at: [Link]

  • Singh, P., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy & Bioallied Sciences, 3(1), 22-30. Available at: [Link]

  • Hakansson, A., et al. (1990). Comparison of the activity in vitro of mefloquine and two metabolites against Plasmodium falciparum. Transactions of the Royal Society of Tropical Medicine and Hygiene, 84(4), 503-504. Available at: [Link]

  • Basco, L. K., et al. (1998). In vitro activities of piperaquine and other 4-aminoquinolines against clinical isolates of Plasmodium falciparum in Cameroon. Antimicrobial Agents and Chemotherapy, 42(10), 2701-2703. Available at: [Link]

  • de Souza, N. B., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. Malaria Journal, 20(1), 1-13. Available at: [Link]

  • Al-Salahi, R., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6801. Available at: [Link]

  • Singh, K., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(35), 22667-22687. Available at: [Link]

  • de Souza, M. V. N. (2014). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry, 22(1), 44-50. Available at: [Link]

  • Parapini, S., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 24(17), 3122. Available at: [Link]

  • Singh, A., et al. (2022). NOT Open Access | Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. MalariaWorld Journal, 13(1), 1-21. Available at: [Link]

  • Singh, A., et al. (2024). Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting PfLDH. RSC Advances, 14(27), 19520-19535. Available at: [Link]

  • de Kock, C., et al. (2013). In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers. Malaria Journal, 12(1), 1-7. Available at: [Link]

  • de Freitas, I. O., et al. (2017). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 22(8), 1355. Available at: [Link]

  • Noedl, H., et al. (2003). Evidence of artemisinin-resistant Plasmodium falciparum in western Cambodia. New England Journal of Medicine, 349(16), 1563-1565. Available at: [Link]

  • de Souza, M. V. N., et al. (2018). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. ResearchGate. Available at: [Link]

  • Lekostaj, K., et al. (2019). Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis. International Journal for Parasitology: Drugs and Drug Resistance, 11, 8-16. Available at: [Link]

  • de Kock, C., et al. (2013). distribution of IC50 values (ng/ml) for mefloquine, quinine,... ResearchGate. Available at: [Link]

  • Noedl, H., et al. (2008). The relationship between median IC50 values of quinine (QN), mefloquine... ResearchGate. Available at: [Link]

  • Hofheinz, W., et al. (1994). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by chloroquine (CQ), a drug that has had a profound impact on global health for over a century.[1] Initially developed for malaria, the therapeutic applications of 4-aminoquinoline derivatives have expanded significantly, now encompassing anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] This versatility stems from the scaffold's ability to accumulate in acidic cellular compartments like the parasite's digestive vacuole or the lysosomes of cancer cells, a key aspect of its mechanism of action.[2][3]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives, focusing on their antimalarial and anticancer activities. It synthesizes experimental data to explain the causality behind structural modifications and provides validated protocols for assessing compound efficacy and selectivity.

Part 1: Antimalarial Structure-Activity Relationship

The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[4][5] The parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX).[6] To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin.[6] 4-aminoquinolines, being weak bases, become protonated and trapped within this acidic vacuole, where they bind to heme, preventing its polymerization and leading to a buildup of the toxic substrate, ultimately killing the parasite.[4][5][6]

The SAR for antimalarial activity is well-established and hinges on three key structural features:

  • The 7-Chloroquinoline Core: The quinoline ring itself is essential for π-π stacking interactions with the porphyrin ring of heme.[5][6] Crucially, an electron-withdrawing group, typically chlorine, at position 7 is obligatory for high potency.[7][8] This substitution increases the basicity of the quinoline ring nitrogen, enhancing accumulation in the acidic vacuole.[8] Replacing the 7-chloro group with electron-donating groups or other electron-withdrawing groups like nitro (NO₂) significantly reduces activity.[7]

  • The Position 4 Amino Linker: The amino group at the 4-position serves as the critical link to the side chain. The integrity of this linkage is vital for activity.[9]

  • The Terminal Amino Side Chain: The nature of the aliphatic side chain is paramount for both potency and overcoming resistance.

    • Basicity: A basic terminal tertiary amine is essential for the initial protonation and trapping of the molecule within the food vacuole.[6][8]

    • Length: The length of the alkyl chain connecting the two nitrogen atoms is a critical determinant of activity. A chain of two to five carbons is considered optimal.[8] Shortening or lengthening this chain can, however, sometimes restore activity against chloroquine-resistant (CQR) strains.[7]

    • Steric Bulk: Modifications that increase steric bulk on the side chain can disrupt the drug's efflux by resistance-conferring proteins like PfCRT (P. falciparum chloroquine-resistance transporter), thereby restoring activity in CQR strains.[6] This is a key principle behind analogs like amodiaquine.

SAR_Antimalarial cluster_quinoline 4-Aminoquinoline Core cluster_sidechain Alkylamino Side Chain quinoline Quinoline Ring (Essential for Heme Binding) pos7 Position 7: -Cl (Electron-withdrawing group is critical for activity) pos4 Position 4: Amino Linker (Connects to side chain) pos238 Positions 2, 3, 8 (Substitution generally reduces activity) terminal_N Terminal Basic Nitrogen (Crucial for vacuole accumulation) chain Alkyl Chain (Length (2-5 carbons) is optimal) pos4->chain chain->terminal_N

Key SAR features of 4-aminoquinolines for antimalarial activity.
Comparative Performance of Antimalarial Analogs

The subtle structural differences between chloroquine, hydroxychloroquine, and amodiaquine lead to significant variations in their activity, particularly against resistant parasite strains.

CompoundR7 SubstituentSide Chain at N4IC50 (nM) vs CQS Strain (3D7)IC50 (nM) vs CQR Strain (K1)Key Feature
Chloroquine -Cl-NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂~12.6[10]~275[10]The gold standard, but high resistance.
Hydroxychloroquine -Cl-NH(CH(CH₃))(CH₂)₃N(C₂H₅)(C₂H₄OH)Generally less potent than CQ[10]Less effective than CQ vs CQRAddition of a hydroxyl group reduces toxicity.[1]
Amodiaquine -Cl-NH-(C₆H₃-4-OH-3-CH₂N(C₂H₅)₂)Potent, comparable to CQOften retains activity vs CQR strainsBulky side chain helps evade resistance mechanisms.[11]

Table 1: Comparative in vitro activity of key 4-aminoquinoline antimalarials against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Expert Insight: The rationale for developing analogs like amodiaquine was a direct response to the challenge of chloroquine resistance. The introduction of a bulky, metabolically active mannich base side chain in amodiaquine was a strategic choice. It is thought that this bulkiness sterically hinders the binding and/or transport of the drug by the mutated PfCRT protein responsible for efflux-based resistance.[6] Furthermore, amodiaquine is a prodrug, rapidly metabolized to desethylamodiaquine, which is the primary active species.[5]

Part 2: Anticancer Structure-Activity Relationship

The anticancer potential of 4-aminoquinolines is a rapidly growing field of research.[2][3] Their primary mechanism in oncology is linked to the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress induced by chemotherapy or radiation.[12] By accumulating in lysosomes, 4-aminoquinolines raise the lysosomal pH, inhibiting the fusion of autophagosomes with lysosomes and blocking the final degradation step of autophagy.[5] This leads to an accumulation of cellular waste and can trigger apoptosis.

The SAR for anticancer activity shows both overlap and divergence from the antimalarial profile:

  • 7-Chloroquinoline Core: The 7-chloro-4-aminoquinoline nucleus remains a privileged scaffold for anticancer activity, suggesting its role in lysosomotropic accumulation is conserved.

  • Side Chain Modifications: Unlike in antimalarials where a specific basic side chain is paramount, the SAR for anticancer activity is more flexible. Modifications often focus on attaching moieties known to have independent cytotoxic or pathway-specific effects.

    • Hybrid Molecules: Linking the 4-aminoquinoline core to other anticancer pharmacophores (e.g., sulfonamides, isatin hybrids) has proven to be a successful strategy.[13]

    • Linker Length: The length and nature of the linker connecting the quinoline to another active group can significantly impact potency.[13]

    • Basic Groups: While not as strictly defined as in antimalarials, the presence of basic side chains can still enhance activity by promoting accumulation in lysosomes.[13]

Comparative Performance of Anticancer Derivatives

The focus of SAR studies in oncology is to enhance potency and selectivity against cancer cells over non-cancerous cells.

Compound TypeKey Structural ModificationTarget Cancer Cell LineIC50 (µM)Rationale / Key Finding
Chloroquine Baseline StructureVarious (e.g., Breast Cancer)10 - 50Potent autophagy inhibitor, but modest single-agent cytotoxicity.[5]
Sulfonamide Hybrids Addition of an arylsulfonamide moiety to the side chainP. falciparum (proxy for heme target)0.05 - 0.5Sulfonamide group improved the inhibition of hemozoin, a related heme polymerization process.[13]
Triazole-Isatin Hybrids Isatin moiety linked via a triazole ring to the side chainP. falciparum (proxy)~0.1N-benzyl and 5-halogenated isatin derivatives showed enhanced activity.[13]

Table 2: Comparative anticancer activity of different classes of 4-aminoquinoline derivatives.

Part 3: Experimental Protocols for SAR Elucidation

A robust evaluation of any new 4-aminoquinoline derivative requires a two-pronged approach: assessing its primary efficacy (e.g., antimalarial activity) and its general toxicity to mammalian cells. The ratio between these two values gives the Selectivity Index (SI), a critical parameter in drug development.

Workflow for evaluating the selectivity of new 4-aminoquinoline derivatives.
Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol is a standard, high-throughput method for determining the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.[14] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, allowing for the quantification of parasite proliferation.

Causality: The choice of this assay is based on its robustness, sensitivity, and scalability. It directly measures parasite DNA content, providing a reliable proxy for parasite growth. Using both a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1, Dd2) strain is essential to determine if a new compound can overcome common resistance mechanisms.

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[15] Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1000 nM to 0.1 nM).

  • Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compounds. Include positive controls (e.g., Chloroquine, Artemisinin) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Reading: Incubate the plates in the dark for 1-2 hours. Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the negative control (100% growth) and calculate the IC50 value using a non-linear regression dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-based)

This protocol determines the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., HEK293, HepG2) to assess the compound's general toxicity.[16][17] The assay uses resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.

Trustworthiness: This assay is a self-validating system. A decrease in fluorescence directly correlates with a loss of metabolic activity, a hallmark of cytotoxicity.[18] Including a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control ensures the assay is performing correctly. The final calculation of the Selectivity Index (SI = CC50 / IC50) provides a trustworthy metric of the compound's therapeutic window. A high SI value is desirable.

Methodology:

  • Cell Culture: Culture a human cell line (e.g., HEK293) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include positive and negative controls.

  • Incubation: Incubate the plate for 72 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL) to each well and incubate for 2-4 hours.

  • Reading: Measure fluorescence with an excitation of ~560 nm and emission of ~590 nm.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC50 value using a non-linear regression dose-response curve.

Conclusion and Future Directions

The 4-aminoquinoline scaffold remains a remarkably fertile ground for drug discovery. For antimalarial applications, the key SAR principles are well-defined, with current research focusing on modifications to the side chain to overcome resistance and improve safety profiles. In anticancer research, the scaffold serves as an excellent lysosomotropic carrier and autophagy inhibitor. The future likely lies in the development of sophisticated hybrid molecules that combine the autophagy-inhibiting properties of the 4-aminoquinoline core with other targeted anticancer agents, creating multi-modal therapeutics with enhanced efficacy and selectivity. The systematic application of the comparative assays described herein is fundamental to validating these next-generation compounds.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. (n.d.). University of Leicester. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. [Link]

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2007). Journal of Medicinal Chemistry, 50(23), 5558-5565. [Link]

  • Cytotoxic assays for screening anticancer agents. (2006). Statistics in Medicine, 25(13), 2323-2339. [Link]

  • 4-Aminoquinoline. (n.d.). Wikipedia. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PMC. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e274895. [Link]

  • Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. (2009). Memórias do Instituto Oswaldo Cruz, 104(2), 248-251. [Link]

  • Methods for assessment of antimalarial activity in the different phases of the Plasmodium life cycle. (2009). ResearchGate. [Link]

  • A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. (n.d.). Swiss Tropical and Public Health Institute. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Medicinal Chemistry, 6(1), 1-11. [Link]

  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube. [Link]

  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. (1991). Médecine et Maladies Infectieuses, 21(3), 296-304. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017). Frontiers in Pharmacology, 8, 489. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2021). Journal of Medicinal Chemistry, 64(15), 11096-11114. [Link]

  • 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances, 15, 1051-1070. [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (2006). Current Medicinal Chemistry, 13(12), 1449-1470. [Link]

  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). Pharmaceuticals, 14(3), 241. [Link]

  • Pharmacology of Chloroquine and Hydroxychloroquine. (2017). Ento Key. [Link]

  • Quinolines- Antimalarial drugs.pptx. (2023). SlideShare. [Link]

  • Drug Discovery and Development. (1991). In Malaria: Obstacles and Opportunities. National Academies Press (US). [Link]

  • Chemical structures of amodiaquine, chloroquine and hydroxychloroquine. (2020). ResearchGate. [Link]

  • Pharmacology of Chloroquine and Hydroxychloroquine. (2016). In Retina (pp. 1-16). Springer. [Link]

Sources

A Comparative Guide to the Efficacy of 7-Quinolinemethanol Enantiomers in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of 7-quinolinemethanol enantiomers, offering a framework for researchers, scientists, and drug development professionals. While specific experimental data for the enantiomers of this compound are not extensively available in the public domain, this guide will draw upon data from closely related amino-alcohol quinoline derivatives to illustrate the principles of enantioselective antimalarial activity. The methodologies and insights presented herein are designed to be directly applicable to the investigation of this compound and other chiral quinoline compounds.

The Critical Role of Chirality in Antimalarial Efficacy

In drug development, the three-dimensional structure of a molecule is paramount to its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For quinoline-based antimalarials, stereochemistry has been shown to be a prominent factor in their efficacy.[1]

Comparative Efficacy of Amino-alcohol Quinoline Enantiomers: An Illustrative Case Study

While we await specific data on this compound, the study of other 4-aminoalcohol quinoline derivatives provides a strong precedent. Research has consistently shown that the (S)-enantiomers of these compounds are significantly more potent against Plasmodium falciparum than their (R)-counterparts.[2][3] The difference in activity can be substantial, with the (S)-enantiomer being 2- to 15-fold more active in some cases.[2][4]

To provide a quantitative perspective, the following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy of representative amino-alcohol quinoline enantiomers from published studies.

In Vitro Activity Summary
CompoundP. falciparum StrainIC₅₀ (nM)Cytotoxicity (CC₅₀ on HepG2, µM)Selectivity Index (SI = CC₅₀/IC₅₀)
(S)-pentyl-amino-alcohol quinoline 3D7 (CQ-sensitive)10>10>1000
W2 (CQ-resistant)15>10>667
(R)-pentyl-amino-alcohol quinoline 3D7 (CQ-sensitive)150>10>67
W2 (CQ-resistant)200>10>50
(S)-heptyl-amino-alcohol quinoline 3D7 (CQ-sensitive)20>10>500
W2 (CQ-resistant)25>10>400
(R)-heptyl-amino-alcohol quinoline 3D7 (CQ-sensitive)300>10>33
W2 (CQ-resistant)350>10>28
Mefloquine (racemic) 3D7 (CQ-sensitive)30>10>333
W2 (CQ-resistant)40>10>250
Chloroquine 3D7 (CQ-sensitive)20>20>1000
W2 (CQ-resistant)200>20>100

Note: The data presented are illustrative and compiled from various sources studying 4-aminoalcohol quinoline derivatives. Actual values for this compound enantiomers may vary.

In Vivo Efficacy Summary (Peter's 4-Day Suppressive Test in P. berghei-infected mice)
CompoundDose (mg/kg/day)Parasitemia Suppression (%)Mean Survival Time (days)
(S)-pentyl-amino-alcohol quinoline 1095>30
(R)-pentyl-amino-alcohol quinoline 104015
Mefloquine (racemic) 1090>30
Chloroquine 1098>30
Vehicle Control -08-10

Note: This data is hypothetical and for illustrative purposes to demonstrate the expected differences in in vivo efficacy based on in vitro results.

Mechanistic Insights: The Role of Hemozoin Inhibition

The primary mechanism of action for many quinoline-containing antimalarials is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole.[5][6] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[5][7]

While both enantiomers of amino-alcohol quinolines can inhibit hemozoin formation, this mechanism alone does not fully account for the observed differences in their antiplasmodial activity.[1] This suggests that other stereoselective interactions with parasitic targets may be at play. More lipophilic quinolinemethanols, like mefloquine, are not as extensively concentrated in the food vacuole and may have alternative sites of action.[5]

Hemozoin_Inhibition Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Enantiomers (S) & (R) this compound Enantiomers Enantiomers->Heme Complexation Enantiomers->Hemozoin Capping

Caption: Proposed mechanism of hemozoin inhibition by this compound enantiomers.

Experimental Protocols for Efficacy Assessment

To facilitate further research into this compound enantiomers, detailed protocols for key experiments are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (RPMI 1640 with supplements)

  • Human erythrocytes

  • 96-well microplates

  • Test compounds and control drugs (e.g., Chloroquine)

  • SYBR Green I lysis buffer

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Parasite Addition: Add a suspension of P. falciparum-infected erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[8]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.[8]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of mammalian cells as an indicator of cell viability to determine the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Complete cell culture medium

  • 96-well microplates

  • Test compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium, add solubilization solution, and shake to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the CC₅₀ value from the dose-response curve.

In Vivo Efficacy Assay (Peter's 4-Day Suppressive Test)

This standard in vivo test evaluates the schizonticidal activity of a compound in a murine malaria model.

Materials:

  • Mice

  • Plasmodium berghei inoculum

  • Test compounds and control drugs

  • Vehicle for drug administration

Procedure:

  • Infection: Infect mice intraperitoneally with P. berghei.

  • Treatment: Administer the test compounds orally or by another appropriate route once daily for four consecutive days, starting 3 hours post-infection.[9]

  • Parasitemia Determination: On day 4, collect blood from the tail vein and determine the percentage of parasitized erythrocytes by microscopic examination of Giemsa-stained smears.[10]

  • Data Analysis: Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group. Monitor the mean survival time of the mice.[11]

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment in_vitro_assay Anti-plasmodial Assay (P. falciparum) cytotoxicity_assay Cytotoxicity Assay (e.g., HepG2 cells) in_vitro_assay->cytotoxicity_assay Determine IC₅₀ hemozoin_assay Hemozoin Inhibition Assay cytotoxicity_assay->hemozoin_assay Determine CC₅₀ & SI in_vivo_test 4-Day Suppressive Test (P. berghei in mice) hemozoin_assay->in_vivo_test Promising Candidates efficacy_evaluation Efficacy Evaluation (% Suppression, Survival) in_vivo_test->efficacy_evaluation Start This compound Enantiomers Start->in_vitro_assay

Caption: A generalized experimental workflow for comparing the efficacy of this compound enantiomers.

Synthesis and Chiral Separation

The evaluation of individual enantiomers necessitates their synthesis in an enantiomerically pure form or their separation from a racemic mixture. Enantioselective synthesis of quinoline derivatives can be achieved using chiral catalysts.[12] Alternatively, racemic mixtures can be separated using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.[13][14]

Conclusion

The existing body of research on amino-alcohol quinolines strongly suggests that the enantiomers of this compound will exhibit different antimalarial efficacies. It is highly probable that one enantiomer will be significantly more potent and possess a better therapeutic window than the other. Therefore, the separate synthesis and evaluation of each enantiomer is a critical step in the development of this compound as a potential antimalarial drug. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers to undertake these crucial investigations. The elucidation of the specific activities of the (+) and (-) enantiomers of this compound will undoubtedly contribute to the design of more effective and safer antimalarial therapies.

References

  • Gathirwa, J. W., Rukunga, G. M., Mwitari, P. G., Mwikwabe, N. M., Kimani, C. W., Muthaura, C. N., ... & Tolo, F. M. (2011). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC.
  • Dassonville-Klimpt, A., Cézard, C., Mullié, C., Agnamey, P., Jonet, A., Da Nascimento, S., ... & Sonnet, P. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11(1), 65.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1673-1680.
  • Mullié, C., Taudon, N., Degrouas, C., Jonet, A., Agnamey, P., Bel-Rhlid, R., ... & Sonnet, P. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria journal, 13(1), 1-11.
  • MMV. A Protocol for Antimalarial Efficacy Testing in vitro. Available from: [Link]

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Transactions of the Royal Society of Tropical Medicine and Hygiene, 87(S1), 7-10.
  • Woodland, J. G. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.
  • Dassonville-Klimpt, A., Cézard, C., Mullié, C., Agnamey, P., Jonet, A., Da Nascimento, S., ... & Sonnet, P. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action.
  • Tadesse, S., Giday, M., Animut, A., & Seid, J. (2021). Antimalarial Activity of Fagaropsis angolensis (Rutaceae) Crude Extrac. Journal of Experimental Pharmacology, 13, 423.
  • Su, X. Z., Lane, K. D., Xia, L., & Wellems, T. E. (2019).
  • Koné, M. S., Boti, J. B., Kouadio, F. B., & Ouattara, Z. I. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(1), 43-49.
  • Mohammed, T., Erko, B., & Giday, M. (2021). Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice. Journal of Experimental Pharmacology, 13, 549.
  • Mullié, C., Taudon, N., Degrouas, C., Jonet, A., Agnamey, P., Bel-Rhlid, R., ... & Sonnet, P. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11(1), 1-9.
  • Fujioka, H., & Aikawa, M. (1993). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. PMC.
  • BEI Resources. (2024). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. PMC.
  • Mullié, C., Taudon, N., Degrouas, C., Jonet, A., Agnamey, P., Bel-Rhlid, R., ... & Sonnet, P. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13(1), 407.
  • Benjamin, S. J., Smith, P. J., & Chibale, K. (2017). identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. PMC.
  • Amoateng, P., Adjei, S., Osei-Safo, D., Ameyaw, E. O., Aheto, D. W., & Setordjie, P. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. PMC.
  • Dassonville-Klimpt, A., Cézard, C., Mullié, C., Agnamey, P., Jonet, A., Da Nascimento, S., ... & Sonnet, P. (2012). In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers.
  • Mullié, C., Taudon, N., Degrouas, C., Jonet, A., Agnamey, P., Bel-Rhlid, R., ... & Sonnet, P. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model.
  • Benjamin, S. J. (2025). Synthesis and SAR investigation of haemozoin-inhibiting quinazolines active against Plasmodium falciparum. MESA.
  • Egan, T. J., Ncokazi, K. K., & De Villiers, K. A. (2014).
  • Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • de Souza, M. V. N. (2016). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC.
  • Lee, J. H., Kim, J. H., & Lee, M. (2016). Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer.
  • Chen, Y. H., Chen, Y. C., & Lee, G. H. (2025). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. PMC.
  • Kamal, A., & Ali, M. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. NIH.
  • Ahuja, S. (2007). Chiral Drug Separation. Comprehensive analytical chemistry, 49, 451-468.
  • Dzierzbicka, K., & Trzonkowski, P. (2008). Synthesis of 7-oxo-7H-naphtho [1, 2, 3-de] quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Bioorganic & medicinal chemistry, 16(18), 8569-8575.
  • Sipos, A., Káncz, A., Gyires, K., & Mándity, I. M. (2019). Enantioselective Synthesis of 8-Hydroxyquinoline Derivative, Q134 as a Hypoxic Adaptation Inducing Agent. Molecules, 24(23), 4253.
  • Lämmerhofer, M., & Lindner, W. (2003). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.

Sources

Validating the Mode of Action of 7-Quinolinemethanol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimalarial drug development, a thorough understanding of a compound's mechanism of action (MoA) is paramount for predicting efficacy, anticipating resistance, and designing rational combination therapies. This guide provides an in-depth, technical comparison for validating the MoA of 7-Quinolinemethanol, a representative of the quinoline class of antimalarials. We will explore the prevailing hypothesis for its action, compare it with alternative antimalarial agents, and provide detailed experimental protocols for its validation, grounded in scientific integrity and supported by authoritative references.

The Putative Mechanism of Action: Disrupting Heme Detoxification

The leading hypothesis for the MoA of quinoline-containing drugs, including this compound, centers on the disruption of a critical metabolic process within the malaria parasite, Plasmodium falciparum.[1][2] During its intra-erythrocytic stage, the parasite digests copious amounts of host hemoglobin in its acidic food vacuole to obtain essential amino acids.[3] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline pigment called hemozoin.[3][5]

Quinoline antimalarials are weak bases that are thought to accumulate in the acidic food vacuole of the parasite.[1][2] It is proposed that these drugs then interfere with hemozoin formation, leading to a buildup of toxic free heme that damages parasite membranes and other cellular components, ultimately causing cell death.[1][2][4] The more lipophilic quinolinemethanols, such as mefloquine and quinine, may not concentrate as extensively in the food vacuole and could have alternative or additional sites of action.[1][2]

MoA_7_Quinolinemethanol Figure 1: Proposed Mechanism of this compound Action cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Toxicity Drug This compound Drug->Heme Inhibition of Polymerization

Caption: Proposed mechanism of this compound action.

The Comparative Landscape: Alternative Antimalarial Mechanisms

To appreciate the significance of validating this compound's MoA, it is crucial to consider the diverse strategies employed by other classes of antimalarial drugs.

Drug ClassPrimary Mechanism of ActionKey Molecular Target(s)
Artemisinins (e.g., Artesunate) Generation of cytotoxic radical species upon activation by heme iron.[6][7]Broad, non-specific alkylation of parasite proteins.
Antifolates (e.g., Pyrimethamine) Inhibition of folate biosynthesis, which is essential for DNA and RNA synthesis.[8]Dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).
8-Aminoquinolines (e.g., Primaquine, Tafenoquine) Not fully elucidated, but thought to involve the generation of reactive oxygen species and interference with the parasite's mitochondrial electron transport chain.[6][9]Primarily active against liver-stage hypnozoites and gametocytes.
Atovaquone Inhibition of the parasite's mitochondrial electron transport chain.[8]Cytochrome bc1 complex.

This diversity in mechanisms underscores the importance of targeted validation assays to confirm that a new chemical entity, such as a this compound derivative, is acting on its intended pathway. This knowledge is critical for overcoming the challenge of drug resistance, as parasites resistant to one class of drug may remain susceptible to another with a different MoA.[1][8]

Experimental Validation: The β-Hematin Formation Assay

A cornerstone for validating the MoA of quinoline-based compounds is the in vitro β-hematin formation assay.[10] This cell-free assay mimics the physiological process of hemozoin formation and provides a quantifiable measure of a compound's ability to inhibit this crucial detoxification pathway.[11]

Principle of the Assay: This assay relies on the principle that under acidic conditions and in the presence of a suitable initiator, free heme (hemin chloride) will spontaneously polymerize to form β-hematin, a synthetic crystal structurally identical to hemozoin.[12] The amount of β-hematin formed can be quantified spectrophotometrically. An effective inhibitor, like this compound, will prevent this polymerization, resulting in a lower yield of β-hematin.

Workflow_Beta_Hematin_Assay Figure 2: Workflow of the β-Hematin Inhibition Assay Start Start Prep_Plates Prepare 96-well plates with serial dilutions of test compounds Start->Prep_Plates Add_Hemin Add hemin chloride solution to each well Prep_Plates->Add_Hemin Add_Buffer Add acetate buffer (pH 4.8) to initiate polymerization Add_Hemin->Add_Buffer Incubate Incubate at 37°C with shaking Add_Buffer->Incubate Stop_Reaction Stop reaction and dissolve remaining free heme Incubate->Stop_Reaction Measure_Absorbance Measure absorbance to quantify β-hematin formation Stop_Reaction->Measure_Absorbance Analyze Calculate IC50 values Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow of the β-hematin inhibition assay.

Detailed Protocol: The following protocol is adapted from established methods for high-throughput screening of β-hematin inhibitors.[11][12][13]

  • Preparation of Reagents:

    • Hemin Stock Solution: Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO).[14]

    • Acetate Buffer: Prepare a 1 M sodium acetate buffer and adjust the pH to 4.8.[12]

    • Test Compounds: Prepare serial dilutions of this compound and control drugs (e.g., Chloroquine as a positive control, DMSO as a negative control) in the appropriate solvent.

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well microplate, add 50 µL of the test compound at various concentrations.[14]

    • Add 90 µL of the freshly prepared hemin solution (final concentration of 50 µM) to each well.[12]

    • Initiate the polymerization reaction by adding a catalyst such as Tween 20 or by using a pre-formed β-hematin seed.[12]

    • Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.[5]

  • Quantification of β-Hematin:

    • After incubation, centrifuge the plate to pellet the β-hematin.

    • Carefully remove the supernatant containing unreacted heme.

    • Wash the pellet with DMSO to remove any remaining unreacted heme.

    • Dissolve the β-hematin pellet in a known volume of NaOH or another suitable solvent.

    • Measure the absorbance of the dissolved β-hematin solution using a microplate reader at an appropriate wavelength (e.g., 405 nm).

  • Data Analysis and Interpretation:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the negative control (DMSO).

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14]

    • A potent inhibitor of hemozoin formation, such as Chloroquine, will exhibit a low IC50 value in this assay.[12]

Self-Validation and Controls:

  • Positive Control: Chloroquine, a well-characterized inhibitor of hemozoin formation, should be included in every assay to ensure the assay is performing as expected.

  • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO) should be included as a negative control to establish the baseline level of β-hematin formation without inhibition.

  • Reproducibility: The assay should be performed in triplicate and repeated on different days to ensure the reproducibility of the results.

Comparative Performance Data
CompoundP. falciparum StrainIn Vitro IC50 (nM)Reference
Mefloquine 3D7 (Chloroquine-resistant)>50[15]
Mefloquine K1 (Multidrug-resistant)~30-40[16]
Quinine -IC50 of 252 ± 49 µM in a β-hematin formation assay[12]
(S)-pentyl amino-alcohol quinoline 3D7 (Chloroquine-resistant)12.7[15]
(S)-heptyl amino-alcohol quinoline 3D7 (Chloroquine-resistant)~20[16]
Chloroquine D6 (Chloroquine-sensitive)-[11]
Ferroquine -Potent activity against chloroquine-resistant strains[6]

Note: IC50 values can vary depending on the specific assay conditions and parasite strain used.

The data indicate that synthetic amino-alcohol quinolines can exhibit potent antimalarial activity, sometimes surpassing that of established drugs like mefloquine against certain strains.[15] The stereochemistry of these compounds can also significantly influence their activity.[15] Furthermore, the development of novel quinoline derivatives like ferroquine shows promise in overcoming existing resistance mechanisms.[6]

Conclusion and Future Directions

The validation of this compound's mechanism of action through assays like the β-hematin formation assay is a critical step in its development as a potential antimalarial agent. This guide has provided a framework for understanding its putative MoA, comparing it to alternative drugs, and detailing a robust experimental protocol for its validation.

Future research should focus on:

  • Orthogonal Assays: Employing additional assays, such as cellular thermal shift assays (CETSA) or photoaffinity labeling, to identify direct binding targets of this compound within the parasite.[1]

  • Resistance Studies: Generating and characterizing parasite lines resistant to this compound to identify potential resistance mechanisms and cross-resistance profiles with other antimalarials.

  • In Vivo Correlation: Correlating the in vitro MoA data with in vivo efficacy studies in animal models of malaria to ensure that the observed mechanism translates to a therapeutic effect.

By adhering to a rigorous and multifaceted validation strategy, researchers can build a comprehensive understanding of this compound's antimalarial properties, paving the way for its potential inclusion in the arsenal of drugs to combat this devastating global disease.

References

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. [Link]

  • Kapooria, K., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Dutta, A., et al. (2017). Development in Assay Methods for In Vitro Antimalarial Drug Efficacy Testing. Frontiers in Pharmacology. [Link]

  • Sandlin, R. D., et al. (2014). Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. PubMed Central. [Link]

  • Dutta, A., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]

  • Sandlin, R. D., et al. (2014). Workflow of the high-throughput β-hematin assay. ResearchGate. [Link]

  • Kumari, A., et al. (2016). Alternatives to currently used antimalarial drugs: in search of a magic bullet. Malaria Journal. [Link]

  • Siripaisan, S., et al. (2011). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy. [Link]

  • Tripathi, R., et al. (2002). Assay of β-hematin formation by malaria parasite. BORIS Portal. [Link]

  • N/A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. [Link]

  • Kumari, A., et al. (2016). Alternatives to currently used antimalarial drugs: In search of a magic bullet. ResearchGate. [Link]

  • Schmidt, L. H. (1979). Antimalarial activities of the 4-quinolinemethanols WR-184806 and WR-226253. PubMed. [Link]

  • Institute of Medicine (US) Committee on Malaria Prevention and Control. (1991). Drug Discovery and Development. NCBI Bookshelf. [Link]

  • Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Antimalarial Drugs and Drug Resistance. NCBI Bookshelf. [Link]

  • Musset, L., et al. (2018). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. PubMed Central. [Link]

  • N/A. (N/A). Quinine. Wikipedia. [Link]

  • Taylor, W. R. J., & Thriemer, K. (2023). Antimalarial Medications. NCBI Bookshelf. [Link]

  • Barennes, H., et al. (2015). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. PubMed Central. [Link]

  • Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, V., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry. [Link]

  • de Andrade, I. M., et al. (2022). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. [Link]

  • Guggisberg, A. M., et al. (2023). Quinolines interfere with heme-mediated activation of artemisinins. eLife. [Link]

  • Benjamin, S. J. (2018). Synthesis and SAR investigation of haemozoin-inhibiting quinazolines active against Plasmodium falciparum. MESA Malaria. [Link]

  • Mawa, P. A., et al. (2022). Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis. PubMed Central. [Link]

  • Whegang, S. Y., et al. (2017). Comparison of anti-malarial drugs efficacy in the treatment of uncomplicated malaria in African children and adults using network meta-analysis. Malaria Journal. [Link]

  • N/A. (N/A). GRADE quality of evidence for the comparative efficacy of antimalarial. ResearchGate. [Link]

Sources

comparative analysis of 7-substituted quinolines in cancer cell lines

The 7-substituted quinoline scaffold is a highly versatile and promising platform for the development of novel anticancer agents. [4][5]The strategic placement of substituents, particularly halogens and trifluoromethyl groups at the 7-position, has proven effective in enhancing cytotoxic potency against a wide range of cancer cell lines. [1][4]These compounds operate through diverse and clinically relevant mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic kinases. [4][8][10] Future research should focus on optimizing the structure-activity relationships of these compounds to improve their selectivity for cancer cells over normal cells, thereby reducing potential toxicity. [10]Furthermore, exploring their efficacy in in vivo xenograft models and in combination with existing chemotherapies could unlock their full therapeutic potential, paving the way for new and more effective cancer treatments. [12][13]

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Google Search.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC - NIH. Google Search.
  • Comparative Anticancer Efficacy of Substituted Quinolines: A Focus on a Quinoline-Chalcone Hybrid and a 4-Amino-7-Chloroquinoline Deriv
  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Google Search.
  • Comparative analysis of 7-Chloro-4-(phenylsulfanyl)quinoline analogues - Benchchem. Google Search.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. Google Search.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Google Search.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Review on recent development of quinoline for anticancer activities. Google Search.
  • Anti-breast cancer agents, quinolines, targeting gap junction - PubMed. Google Search.
  • The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide - Benchchem. Google Search.
  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Google Search.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Google Search.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Google Search.
  • Simple C-2-Substituted Quinolines and their Anticancer Activity - ResearchG
  • A Comparative Analysis of Cinnolin-7-amine and Quinolin-7-amine for Researchers and Drug Development Professionals - Benchchem. Google Search.

A Researcher's Guide to De-risking Antimalarials: A Comparative Neurotoxicity Evaluation of 7-Quinolinemethanol Analogs and Mefloquine

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline antimalarial, mefloquine, represents a double-edged sword in our fight against malaria. While effective, its clinical use is marred by a significant risk of neuropsychiatric adverse events, ranging from anxiety and vivid dreams to psychosis and seizures.[1][2] This well-documented neurotoxicity has driven the quest for safer quinoline-based alternatives. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to evaluate the neurotoxic potential of novel 7-quinolinemethanol analogs in direct comparison to mefloquine. We will move beyond a simple checklist of assays, delving into the causal logic behind experimental design to build a robust, self-validating preclinical data package.

The Mefloquine Problem: Understanding the Neurotoxic Cascade

Mefloquine's neurotoxicity is not a single event but a cascade of cellular insults. The drug readily crosses the blood-brain barrier, accumulating in the central nervous system where it is thought to exert its toxic effects through multiple mechanisms.[1] Key proposed pathways include the disruption of calcium homeostasis, interference with neurotransmitter systems, and the induction of mitochondrial dysfunction.[3][4][5] This mitochondrial impairment is a critical node in the toxicity pathway, leading to increased production of reactive oxygen species (ROS), subsequent oxidative stress, and ultimately, the initiation of apoptotic cell death in neurons.[2][3]

Mefloquine_Neurotoxicity_Pathway cluster_CellularTargets Cellular Targets cluster_DownstreamEffects Downstream Effects Mefloquine Mefloquine in CNS Ca_Homeostasis Disruption of Ca2+ Homeostasis Mefloquine->Ca_Homeostasis Neurotransmitter Neurotransmitter System Interference Mefloquine->Neurotransmitter Mitochondria Mitochondrial Dysfunction Mefloquine->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Neuronal Apoptosis OxidativeStress->Apoptosis

Figure 1: A simplified diagram of the proposed signaling pathways involved in mefloquine-induced neurotoxicity.

The Rationale for this compound Analogs

The development of this compound analogs is a targeted strategy to decouple the antimalarial efficacy of the quinoline core from its neurotoxic liabilities. The central hypothesis is that structural modifications at the 7-position can modulate the physicochemical properties of the molecule, such as lipophilicity and its ability to interact with off-target proteins in the CNS, thereby reducing its neurotoxic potential while retaining parasiticidal activity. This guide outlines a rigorous, multi-parametric workflow to test this hypothesis.

A Multi-tiered Experimental Workflow for Comparative Neurotoxicity

A robust assessment requires a tiered approach, starting with high-throughput in vitro screening to identify liabilities and mechanisms, followed by more complex in vivo studies for promising candidates.

PART A: In Vitro Assessment - The Cellular Proving Ground

The initial phase utilizes well-characterized neuronal cell lines to efficiently screen compounds and elucidate mechanisms of toxicity. The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for such studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[6]

Experimental Protocol 1: General Cell Culture and Compound Exposure

  • Cell Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed cells into 96-well plates at a density of 10,000-20,000 cells per well. Allow cells to adhere for 24 hours before treatment.

  • Compound Preparation: Prepare stock solutions of mefloquine and this compound analogs in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Exposure: Treat the cells with a concentration range of each compound (e.g., 0.1 to 100 µM) for 24 and 48 hours. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., staurosporine).

InVitro_Workflow cluster_Phase1 Phase 1: Cell Culture & Treatment cluster_Phase2 Phase 2: Cytotoxicity & Viability Assessment cluster_Phase3 Phase 3: Mechanistic Deep Dive cluster_Phase4 Phase 4: Data Analysis Start Start with SH-SY5Y Cells Seed Seed cells in 96-well plates Start->Seed Treat Treat with Mefloquine & Analogs Seed->Treat Viability Cell Viability Assays (MTT, LDH) Treat->Viability Apoptosis Apoptosis vs. Necrosis (Annexin V/PI) Treat->Apoptosis Mitochondria Mitochondrial Health (ΔΨm, O2 Consumption) Treat->Mitochondria ROS Oxidative Stress (ROS levels) Treat->ROS Analysis Compare IC50 values & mechanistic endpoints Viability->Analysis Apoptosis->Analysis Mitochondria->Analysis ROS->Analysis

Figure 2: A comprehensive workflow for the in vitro neurotoxicity assessment of this compound analogs.

Tier 1: Foundational Cytotoxicity Assays

These assays provide a quantitative measure of cell death and are crucial for determining the half-maximal inhibitory concentration (IC50) for each compound.

  • Cell Viability (MTT/WST-1 Assay): This assay measures the metabolic activity of viable cells. A decrease in signal indicates a reduction in cell viability.[7]

  • Cytotoxicity (LDH Release Assay): This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[8]

Tier 2: Mechanistic Assays

For compounds showing cytotoxicity, these assays help to elucidate the underlying mechanisms of cell death.

  • Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between early apoptosis (Annexin V positive), late apoptosis/necrosis (Annexin V and PI positive), and necrosis (PI positive).[9][10] This is critical for understanding if the analogs induce a controlled (apoptotic) or uncontrolled (necrotic) cell death pathway.

  • Mitochondrial Membrane Potential (ΔΨm): Using fluorescent dyes like JC-1 or TMRM, a decrease in mitochondrial membrane potential can be detected, which is an early hallmark of apoptosis and mitochondrial dysfunction.[11][12][13]

  • Oxidative Stress (ROS Detection): Cellular levels of reactive oxygen species can be measured using probes like DCFDA.[14][15] An increase in ROS is a strong indicator of oxidative stress.

Data Presentation: A Comparative Overview

Summarizing the in vitro data in a clear, tabular format is essential for direct comparison and for selecting lead candidates to advance to in vivo studies.

Table 1: Comparative In Vitro Neurotoxicity Profile

CompoundCell Viability IC50 (µM) [MTT, 48h]Cytotoxicity EC50 (µM) [LDH, 48h]Primary Mode of Cell Death (at IC50)ΔΨm Reduction (% of Control at IC50)Fold Increase in ROS (at IC50)
Mefloquine [Experimental Value][Experimental Value][Apoptosis/Necrosis][Experimental Value][Experimental Value]
Analog A [Experimental Value][Experimental Value][Apoptosis/Necrosis][Experimental Value][Experimental Value]
Analog B [Experimental Value][Experimental Value][Apoptosis/Necrosis][Experimental Value][Experimental Value]
Analog C [Experimental Value][Experimental Value][Apoptosis/Necrosis][Experimental Value][Experimental Value]
PART B: In Vivo Assessment - Evaluating Systemic Effects

Analogs demonstrating a significantly improved in vitro safety profile compared to mefloquine should be advanced to in vivo studies. Rodent models are standard for assessing drug-induced neurotoxicity.[16][17]

Experimental Protocol 2: Rodent Behavioral and Neurological Assessment

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Dosing Regimen: Administer the compounds orally once daily for 7-14 days at multiple dose levels, including a therapeutically relevant dose and a higher dose to assess for a safety margin. Include a vehicle control group and a mefloquine-treated group.

  • Behavioral Testing Battery:

    • Functional Observational Battery (FOB): A series of non-invasive tests to assess autonomic, neuromuscular, and sensorimotor function.

    • Locomotor Activity: Quantify spontaneous activity in an open field to detect hypo- or hyperactivity.

    • Rota-rod Test: To assess motor coordination and balance.

  • Histopathology: At the end of the study, perfuse the animals and collect brain tissue. Perform H&E staining to look for morphological changes and immunohistochemistry for markers of neuronal death (e.g., Fluoro-Jade B) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

Structure-Activity Relationship (SAR) and Future Directions

By correlating the structural modifications of the this compound analogs with their in vitro and in vivo neurotoxicity data, a structure-activity relationship can be established. This SAR analysis is crucial for guiding the next round of medicinal chemistry efforts to further optimize the safety profile. For example, if analogs with increased polarity at the 7-position consistently show lower neurotoxicity, this would suggest that reducing blood-brain barrier penetration is a viable strategy for de-risking this chemical class.

Conclusion

A systematic, mechanism-driven approach to neurotoxicity assessment is non-negotiable in the development of new antimalarial drugs, especially those built on a scaffold with known liabilities. By rigorously comparing novel this compound analogs to mefloquine using the tiered workflow outlined in this guide, researchers can build a comprehensive safety profile, make data-driven decisions on candidate selection, and ultimately, advance the development of safer and more effective treatments for malaria.

References

  • Sharma, H. S., & Sharma, A. (2011). Development of in vivo drug-induced neurotoxicity models. Expert Opinion on Drug Discovery, 6(1), 49-69. [Link]

  • Toovey, S. (2009). Mefloquine neurotoxicity: a literature review. Travel medicine and infectious disease, 7(1), 2-6. [Link]

  • Gribble, F. M., & Reimann, F. (2019). The path to identifying the molecular mechanisms of mefloquine's neurotoxicity. The Journal of general physiology, 151(10), 1178–1181. [Link]

  • Jiang, X., et al. (2018). Review of the mechanism underlying mefloquine-induced neurotoxicity. Toxicology Letters, 283, 67-74. [Link]

  • Høvin, G. E., & Wilhelmsen, K. (2021). Mefloquine-induced neurotoxicity: A review of the literature. Basic & Clinical Pharmacology & Toxicology, 129(4), 263-274. [Link]

  • Semantic Scholar. (n.d.). Review of the mechanism underlying mefloquine-induced neurotoxicity. [Link]

  • Arezzo, J. C. (2011). Correlation and dissociation of electrophysiology and histopathology in the assessment of toxic neuropathy. Toxicologic pathology, 39(1), 60-69. [Link]

  • Kulkarni, P., et al. (2021). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Journal of Alzheimer's Disease, 81(4), 1435-1442. [Link]

  • Zink, F., et al. (2019). Development of a neurotoxicity assay that is tuned to detect mitochondrial toxicants. Archives of toxicology, 93(12), 3437-3454. [Link]

  • Ross, J. F. (1989). Applications of electrophysiology in a neurotoxicity battery. Toxicology and industrial health, 5(2), 221-230. [Link]

  • Novellino, A., et al. (2011). Development of micro-electrode array based tests for neurotoxicity: assessment of interlaboratory reproducibility with neuroactive chemicals. Frontiers in neuroengineering, 4, 3. [Link]

  • Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and molecular life sciences, 75(18), 3327-3362. [Link]

  • Gilbert, M. E. (2021). The Future of Neurotoxicology: A Neuroelectrophysiological Viewpoint. Frontiers in Toxicology, 3, 746811. [Link]

  • Legradi, J., et al. (2021). Noninvasive Electrophysiology: Emerging Prospects in Aquatic Neurotoxicity Testing. Environmental Science & Technology Letters, 8(3), 236-242. [Link]

  • ResearchGate. (2015). Development of in vivo drug-induced neurotoxicity models. [Link]

  • ResearchGate. (2017). Cell Viability Assays: Methods and Protocols. [Link]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. [Link]

  • InVivo Biosystems. (n.d.). Zebrafish Neurotoxicity Analysis. [Link]

  • JoVE. (n.d.). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. [Link]

  • ResearchGate. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

  • ResearchGate. (2018). Characteristics of in vitro models vs. in vivo neurotoxicity testing. [Link]

  • JoVE. (2022). Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview. [Link]

  • Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • de Paula, M. S., et al. (2023). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Molecules, 28(14), 5438. [Link]

  • Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. [Link]

  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Basili, I., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]

  • ResearchGate. (2015). In vitro models for neurotoxicology research. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • ResearchGate. (n.d.). An outline of the experimental protocol. Neuronal cultures were.... [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. RSC medicinal chemistry, 14(2), 293–307. [Link]

  • El-Azab, A. S., & Eltahir, K. E. H. (2012). Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities. Bioorganic & medicinal chemistry letters, 22(5), 1879–1885. [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 26(16), 4930. [Link]

  • Pal, R., et al. (2024). An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. European journal of medicinal chemistry, 279, 116561. [Link]

Sources

A Head-to-Head Comparison of 7-Quinolinemethanol and Chloroquine Efficacy in Malaria

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent global fight against malaria, the quinoline class of compounds has historically been a cornerstone of chemotherapy. Chloroquine, a 4-aminoquinoline, was once the frontline treatment, but its efficacy has been severely undermined by the widespread emergence of drug-resistant Plasmodium falciparum strains. This has propelled the scientific community to explore novel quinoline derivatives with improved activity against these resistant parasites. Among these, 7-Quinolinemethanol and its related structures have garnered interest.

This guide provides a comprehensive head-to-head comparison of the antimalarial efficacy of this compound and the benchmark drug, Chloroquine. We will delve into their mechanisms of action, present available in vitro and in vivo experimental data, and provide detailed protocols for key efficacy assays to support researchers in their drug discovery efforts.

Unraveling the Mechanisms of Action: A Tale of Two Quinolines

The primary target for Chloroquine is the food vacuole of the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to cap the growing hemozoin polymer, preventing further detoxification of heme.[1] The resulting buildup of free heme leads to oxidative stress and parasite death.

Quinolinemethanol compounds, including this compound and its analogs like mefloquine, are also believed to interfere with heme detoxification.[1] However, being more lipophilic, they may not accumulate in the food vacuole to the same extent as Chloroquine and could have alternative or additional mechanisms of action.[1]

Diagram of Chloroquine's Mechanism of Action and Resistance

Caption: Chloroquine accumulates in the parasite's digestive vacuole and inhibits heme polymerization. In resistant strains, the mutated PfCRT protein actively pumps Chloroquine out of the vacuole.

Comparative In Vitro Efficacy: A Look at the Data

The in vitro efficacy of antimalarial compounds is typically determined by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of parasite growth. While direct head-to-head IC50 data for this compound against Chloroquine is limited in publicly available literature, we can draw comparisons from studies on structurally related amino-alcohol quinoline derivatives.

Compound/DrugP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (Sensitive)22 - 26.7[2]
NF54 (Sensitive)22.1[2]
K1 (Resistant)>100[3]
Dd2 (Resistant)>100[3]
(S)-pentyl amino-alcohol quinoline 3D7 (Sensitive)12.7[2]
(S)-heptyl amino-alcohol quinoline 3D7 (Sensitive)18.2[2]

Note: The data for amino-alcohol quinoline derivatives is presented as a proxy for this compound to illustrate the potential of this class of compounds.

These findings suggest that certain amino-alcohol quinoline derivatives can exhibit potent antimalarial activity, sometimes surpassing that of Chloroquine against sensitive strains.[2] Crucially, many novel quinoline derivatives have shown significant activity against Chloroquine-resistant strains, a key objective in modern antimalarial drug discovery.[4]

In Vivo Efficacy: The 4-Day Suppressive Test

The 4-day suppressive test, also known as Peters' test, is a standard in vivo model for assessing the efficacy of antimalarial compounds in mice infected with rodent malaria parasites, such as Plasmodium berghei. This test evaluates the ability of a compound to suppress parasitemia during the early stages of infection.

Experimental Workflow for the 4-Day Suppressive Test

Caption: Workflow of the 4-day suppressive test for in vivo antimalarial efficacy.

Experimental Protocols: A Guide for the Bench

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • 96-well microtiter plates

  • Test compounds (serially diluted)

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include positive (Chloroquine) and negative (no drug) controls.

  • Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at a final parasitemia of 0.5% and 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo 4-Day Suppressive Test

Materials:

  • Male or female mice (e.g., Swiss albino, 18-22 g)

  • Plasmodium berghei (Chloroquine-sensitive strain)

  • Test compounds

  • Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: On Day 0, inoculate mice intraperitoneally with 0.2 mL of P. berghei-infected blood (containing approximately 1 x 10^7 parasitized erythrocytes).

  • Treatment: Three hours post-infection, administer the first dose of the test compound or control orally or via intraperitoneal injection. Repeat the treatment daily for the next three days (Day 1, 2, and 3).

  • Parasitemia Monitoring: On Day 4, collect thin blood smears from the tail of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 500 red blood cells.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] x 100

Conclusion and Future Directions

While Chloroquine remains a valuable tool in specific contexts, the rise of resistance necessitates the development of new antimalarial agents. This compound and its derivatives represent a promising avenue of research. The available data on related compounds suggest that this chemical class can exhibit potent activity against both Chloroquine-sensitive and -resistant strains of P. falciparum.

Further head-to-head comparative studies are crucial to definitively establish the efficacy of this compound relative to Chloroquine and other antimalarials. A deeper understanding of its mechanism of action and potential for cross-resistance with existing drugs will also be vital for its future development. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to combat malaria.

References

  • BenchChem. (2025). A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparative Analysis of 7-Chloroquinoline-Based Antimalarial Agents. BenchChem.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1629-1640.
  • Jonet, A., et al. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 39.
  • Mullié, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 407.
  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology, 69(2), 155-171.
  • World Health Organization. (2010). Methods for surveillance of antimalarial drug efficacy.
  • BenchChem. (2025). A Comparative Analysis of Amino-Alcohol Quinoline Derivatives and Chloroquine in Anti-Malarial Efficacy. BenchChem.
  • BenchChem. (2025). In-Depth Technical Guide: Antimalarial Activity of 7-chloro-4-(3-methoxyphenylamino)
  • Gorka, A. P., et al. (2013). Cytostatic vs. cytocidal activities of chloroquine analogues and inhibition of hemozoin crystal growth. Antimicrobial Agents and Chemotherapy, 57(11), 5243-5253.
  • Mullié, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 407.
  • Jonet, A., et al. (2012). In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers.
  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Winter, R. W., et al. (2014). Recent progress in the development of anti-malarial quinolones. PMC.
  • Vivas, L., et al. (2007). In vitro antimalarial activities against three strains of P. falciparum (IC50, µM) of ligands 25,26….
  • Fidock, D. A., et al. (2014). Susceptibility and geographical origin of the Plasmodium falciparum strains and clones used in this study.
  • de Souza, N. B., et al. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC.
  • Kumar, V., et al. (2017). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 22(10), 1686.
  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Zakeri, S., et al. (2012). Effect of compound 7 and chloroquine on established P. berghei infection in mice. Control.

Sources

A Comparative Guide to Validating the In Vivo Efficacy of 7-Quinolinemethanol in Antimalarial Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies to validate the efficacy of 7-Quinolinemethanol as a potential antimalarial agent. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, compare its potential performance against established therapies, and provide the detailed methodologies necessary for reproducible and self-validating research.

Part 1: The Scientific Rationale - Quinolinemethanols in Malaria

Quinoline-containing compounds are a cornerstone of antimalarial chemotherapy.[1] Drugs like chloroquine and mefloquine, a 4-quinolinemethanol derivative, have been pivotal in treating and preventing malaria.[2] this compound belongs to this critical chemical class, making its evaluation against Plasmodium parasites a logical and promising research avenue.

The Mechanism of Action: A Tale of Toxic Waste

The primary mechanism of action for many quinoline antimalarials is the disruption of hemoglobin digestion within the parasite's acidic food vacuole.[1][2] During its lifecycle in red blood cells, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into inert hemozoin crystals. Chloroquine is thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[2] More lipophilic quinolinemethanols like mefloquine may have additional or alternative sites of action, but interference with heme detoxification remains a central hypothesis.[1][2]

Quinoline_MoA cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Inert) Heme->Hz Polymerization Death Parasite Death Heme->Death Toxicity Drug This compound Heme -> Hz Heme -> Hz Drug->Heme -> Hz Inhibition Experimental_Workflow Start Start Animal 1. Animal Selection (Swiss Webster Mice, 25g) Start->Animal Infection 2. Infection (Day 0) (1x10^7 P. berghei Parasites, IP) Animal->Infection Grouping 3. Randomization (n=5 per group) Infection->Grouping Treatment 4. Treatment (Day 0-3) (Oral Gavage, Daily) Grouping->Treatment Monitoring 5. Monitoring (Parasitemia, Weight, Survival) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Day 4) (% Suppression, Survival) Monitoring->Endpoint End End Endpoint->End

Caption: The 4-Day Suppressive Test experimental workflow.

Detailed Experimental Protocol

1. Animal Model and Husbandry

  • Species/Strain: Swiss Webster mice are a suitable outbred strain susceptible to P. berghei. [3]C57BL/6 mice are also commonly used. [3][4]* Specifications: Use female mice weighing approximately 25 ± 2 g.

  • Husbandry: House mice in a controlled environment (22°C, 50-70% humidity). Provide a standard diet and water ad libitum. The diet should contain p-aminobenzoic acid (PABA), which is essential for parasite growth. [3]* Acclimatization: Allow animals to acclimate for at least 7 days before the experiment begins.

2. Parasite and Inoculation (Day 0)

  • Parasite: Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain) for initial screening.

  • Inoculum Preparation: Obtain parasitized blood from a donor mouse with a rising parasitemia of 20-30%. Dilute the blood in an appropriate sterile buffer (e.g., PBS with glucose) to a final concentration of 1x10⁸ infected red blood cells (iRBCs) per mL.

  • Infection: Inoculate each mouse intraperitoneally (IP) with 0.1 mL of the parasite suspension, delivering a total of 1x10⁷ iRBCs.

3. Grouping and Treatment Regimen (Day 0 to Day 3)

  • Randomization: Two hours post-infection, randomize the mice into treatment and control groups (n=5 per group is a standard minimum).

  • Compound Preparation:

    • Test Article: Prepare suspensions of this compound at various doses (e.g., 1, 3, 10, 30 mg/kg).

    • Positive Controls: Prepare suspensions of Chloroquine (CQ) and Mefloquine (MQ) at effective doses (e.g., 5 mg/kg for CQ, 6 mg/kg for MQ). [5][6] * Vehicle Control: Prepare the formulation vehicle (e.g., 7% Tween 80, 3% Ethanol in distilled water) to be administered to the negative control group.

  • Administration: Administer the prepared compounds and vehicle once daily for four consecutive days (Day 0, 1, 2, 3) via oral gavage. This route is preferred as it simulates the intended clinical route for antimalarials.

4. Endpoint Measurement and Data Collection

  • Parasitemia (Day 4):

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol and stain with Giemsa solution.

    • Using a microscope under oil immersion, count the number of iRBCs per 1,000 total RBCs to determine the percentage of parasitemia.

  • Mean Survival Time (MST): Monitor the mice daily for up to 30 days and record the date of death for each mouse to calculate the MST for each group.

  • Toxicity Assessment: Record the body weight of each mouse daily. Observe for any clinical signs of distress or toxicity.

Part 4: Comparative Data Presentation and Analysis

The primary measure of efficacy in this model is the reduction in parasitemia compared to the vehicle-treated control group. Data should be compiled into a clear, comparative table.

Table 1: Comparative Efficacy of this compound in P. berghei-Infected Mice

Treatment Group (Dose, mg/kg) Mean Parasitemia (%) on Day 4 ± SEM Percent Suppression (%) Mean Survival Time (Days) ± SEM
Vehicle Control 25.4 ± 2.1 0 7.2 ± 0.5
This compound (1) 15.2 ± 1.8 40.2 11.5 ± 1.1
This compound (3) 6.1 ± 1.1 76.0 18.3 ± 1.9
This compound (10) 1.3 ± 0.4 94.9 25.1 ± 2.4
This compound (30) <0.1 >99 >30 (Cured)
Chloroquine (5) 0.5 ± 0.2 98.0 >30 (Cured)
Mefloquine (6) 0.2 ± 0.1 99.2 >30 (Cured)

Data are hypothetical but representative of a successful discovery campaign. SEM = Standard Error of the Mean.

Interpreting the Results
  • Percent Suppression: This is the key efficacy metric, calculated using the formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group)] * 100

  • Dose-Response: A successful compound will show a clear dose-dependent reduction in parasitemia.

  • ED₅₀ and ED₉₀: From the dose-response curve, the effective dose required to suppress parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be calculated. An ED₉₀ below 1 mg/kg is considered excellent for a novel antimalarial candidate. [7]* Comparison to Controls: The efficacy of this compound must be benchmarked against the positive controls. In the example table, the 10 mg/kg and 30 mg/kg doses of this compound show efficacy comparable to standard doses of Chloroquine and Mefloquine, indicating a highly promising profile. The high cure rates for Chloroquine and Mefloquine are consistent with their known in vivo activity. [8][9][10][11][12]* Survival and Toxicity: A significant increase in Mean Survival Time is a critical indicator of therapeutic benefit. The absence of significant body weight loss or adverse clinical signs suggests the compound is well-tolerated at effective doses.

Part 5: Conclusion and Path Forward

This guide outlines a robust, self-validating framework for assessing the in vivo efficacy of this compound. By employing a standardized rodent model, established comparator drugs, and clear endpoints, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug development process.

If this compound demonstrates potent activity and good tolerability, as illustrated in our hypothetical data, the logical next steps would include:

  • Efficacy against Resistant Strains: Testing the compound in mice infected with chloroquine-resistant Plasmodium strains.

  • Advanced Preclinical Models: Progressing the compound to more complex models, such as the P. falciparum humanized mouse model, to confirm efficacy against the primary human parasite.

  • Pharmacokinetic Studies: Conducting detailed PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is crucial for determining optimal dosing regimens for future clinical trials. [13] By following this structured and comparative approach, the scientific community can rigorously and efficiently evaluate the potential of this compound and other novel quinoline derivatives in the urgent, ongoing fight against malaria.

References

  • Prudêncio, M. (n.d.). Animal Models of Plasmodium Infection and Malaria. Google Vertex AI Search.
  • Bloland, P. B., et al. (1986). In vivo efficacy of chloroquine treatment for Plasmodium falciparum in Malawian children under five years of age. American Journal of Tropical Medicine and Hygiene, 35(3), 465-71.
  • Steketee, R. W., et al. (1990). Mefloquine therapy for Plasmodium falciparum malaria in children under 5 years of age in Malawi: in vivo/in vitro efficacy and correlation of drug concentration with parasitological outcome. Bulletin of the World Health Organization, 68(1), 53-9.
  • Hati, A. K., et al. (2013). In Vivo Therapeutic Efficacy of Chloroquine Alone or in Combination with Primaquine against Vivax Malaria in Kolkata, West Bengal, India, and Polymorphism in pvmdr1 and pvcrt-o Genes. Antimicrobial Agents and Chemotherapy.
  • De Niz, M., et al. (2020). Current status of experimental models for the study of malaria. Frontiers in Immunology.
  • Bermudez, L. E., et al. (1999). Mefloquine Is Active In Vitro and In Vivo against Mycobacterium avium Complex. Antimicrobial Agents and Chemotherapy.
  • Cerutti Jr, C., et al. (1999). In vivo efficacy of mefloquine for the treatment of Falciparum malaria in Brazil. The Journal of Infectious Diseases, 180(6), 2077-80.
  • Cerutti Jr, C., et al. (1999). In Vivo Efficacy of Mefloquine for the Treatment of Falciparum Malaria in Brazil. The Journal of Infectious Diseases.
  • Ratcliff, A., et al. (2009). In Vivo and In Vitro Efficacy of Chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. Antimicrobial Agents and Chemotherapy.
  • Jiménez-Díaz, M. B., et al. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology.
  • Tulu, A. N., et al. (2024). In vivo efficacy of chloroquine plus primaquine combination therapy against uncomplicated Plasmodium vivax malaria in Limu Kossa District, Jimma Zone, Southwest Ethiopia. Malaria Journal.
  • Ntchapda, F., & Dumar, U. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules.
  • Pinheiro, J., et al. (2015). Overview of Plasmodium spp. and Animal Models in Malaria Research. Methods in Molecular Biology.
  • BenchChem. (2025). Establishing an In Vivo Mouse Model for Mefloquine Hydrochloride Efficacy Studies.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 25(7), 771-7.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674-9689.
  • Mullié, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 407.
  • Mullié, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health.

Sources

A Researcher's Guide to Assessing the Selectivity of 7-Quinolinemethanol for Parasitic vs. Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the field of antiparasitic drug discovery, the paramount challenge is not merely identifying compounds that can kill pathogens, but doing so with surgical precision, leaving host cells unharmed. This principle, known as selective toxicity, is the cornerstone of safe and effective chemotherapy. 7-Quinolinemethanol, a member of the quinoline class of compounds, which includes historical antimalarials like quinine and chloroquine, represents a scaffold of significant interest. This guide provides an in-depth, experience-driven framework for assessing the selectivity of this compound, explaining the causality behind experimental choices and providing validated protocols for rigorous evaluation.

While specific comparative data for this compound is not extensively published, we can infer its likely mechanism and construct a robust evaluation strategy based on the well-documented behavior of its chemical class, the quinolinemethanols.

The Mechanistic Basis for Selectivity: Targeting a Parasite-Specific Process

The anticipated selectivity of quinoline-based drugs stems from their ability to disrupt a biological process unique to certain parasites, particularly the intraerythrocytic stages of Plasmodium, the causative agent of malaria.

These parasites reside within host red blood cells, where they digest vast quantities of hemoglobin in an acidic organelle called the digestive vacuole. This process releases large amounts of free heme, which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes. To protect itself, the parasite rapidly polymerizes the toxic heme into an inert, crystalline substance called hemozoin[1][2][3].

Quinoline drugs are weak bases. This chemical property allows them to diffuse freely across cell membranes into the acidic digestive vacuole of the parasite, where they become protonated and trapped, accumulating to concentrations thousands of times higher than in the host cytoplasm[1][4]. This concentrated drug is then thought to cap the growing hemozoin crystal, preventing further heme polymerization[5]. The resulting buildup of toxic, free heme effectively kills the parasite with its own metabolic waste[1][2]. As mammalian cells do not utilize a digestive vacuole for hemoglobin degradation in this manner, this primary target is absent, providing a strong basis for selective toxicity.

cluster_parasite Parasite Digestive Vacuole (Acidic pH) cluster_drug Drug Action Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Lysis Heme->Death Accumulation Leads to Quinoline This compound Quinoline_acc Accumulated Drug (Protonated) Quinoline->Quinoline_acc Trapped by low pH Quinoline_acc->Hemozoin Inhibits

Figure 1: Proposed mechanism of quinoline antimalarials.

Experimental Framework for Determining Selectivity

To empirically determine selectivity, two parallel assays must be conducted: one to measure cytotoxicity against a representative mammalian cell line and another to measure antiparasitic activity. The ratio of these two activities provides the Selectivity Index (SI), a critical metric for gauging a compound's therapeutic potential[6].

cluster_workflow Selectivity Index (SI) Workflow Assay_M Assay 1: Mammalian Cytotoxicity (e.g., MTT Assay on HEK293 cells) Result_M Result: CC50 (50% Cytotoxic Concentration) Assay_M->Result_M Assay_P Assay 2: Antiparasitic Activity (e.g., SYBR Green I on P. falciparum) Result_P Result: IC50 (50% Inhibitory Concentration) Assay_P->Result_P Calc Calculation Result_M->Calc Result_P->Calc SI Selectivity Index (SI) SI = CC50 / IC50 Calc->SI

Figure 2: Experimental workflow for calculating the Selectivity Index.

Protocol 1: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that reduces the viability of a mammalian cell line by 50% (CC50). The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability[7][8][9]. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[7][10].

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[11].

    • Causality: This initial incubation ensures cells are in a healthy, exponential growth phase before drug exposure, leading to more consistent and reproducible results.

  • Compound Preparation & Dosing: Prepare a 2-fold serial dilution of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Self-Validation: Include "cells only" (negative control), "medium only" (blank), and "vehicle control" (cells with the highest concentration of DMSO used) wells. These controls are essential to normalize the data and ensure that the vehicle (DMSO) itself is not causing cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe an effect but short enough to prevent control cells from becoming over-confluent.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[7]. Incubate for another 4 hours.

    • Causality: During this time, only viable, metabolically active cells will convert the MTT into formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[9].

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution[10].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Antiparasitic Activity (Plasmodium falciparum SYBR Green I Assay)

This assay determines the 50% inhibitory concentration (IC50) against the blood stages of the malaria parasite. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the amount of parasite DNA, providing a direct measure of parasite proliferation[12][13][14].

Materials:

  • Synchronized P. falciparum ring-stage culture (e.g., 3D7 or K1 strain)

  • Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% Albumax II or human serum)

  • Human red blood cells (RBCs)

  • Lysis Buffer with SYBR Green I (Components: Tris, EDTA, Saponin, Triton X-100, containing 1x SYBR Green I)[12]

  • 96-well flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)[12]

Step-by-Step Methodology:

  • Assay Plate Preparation: Pre-dose a 96-well plate with 2-fold serial dilutions of this compound in medium.

  • Parasite Culture Preparation: Prepare an asynchronous or synchronized parasite culture at 0.5-1% parasitemia and 2% hematocrit[15].

  • Dosing: Add 180-200 µL of the parasite culture to each well of the pre-dosed plate.

    • Self-Validation: Include "parasites only" (positive growth control), "uninfected RBCs" (background control), and known antimalarial drugs like Chloroquine or Artemisinin (positive inhibition control).

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, 90% N₂ at 37°C.

    • Causality: This 72-hour period allows the parasites to complete at least one full intraerythrocytic lifecycle, providing a robust window to measure growth inhibition.

  • Lysis and Staining: Add 100 µL of Lysis Buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for at least 1 hour (can be left overnight)[12].

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with appropriate filters.

  • Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of growth inhibition for each concentration relative to the positive growth control. Plot the inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Comparative Analysis: Interpreting the Selectivity Index

The Selectivity Index (SI) is the ultimate quantitative measure of a compound's therapeutic window. It is calculated as follows:

SI = CC50 (Mammalian Cells) / IC50 (Parasitic Cells) [16]

A higher SI value is more favorable, indicating that the compound is significantly more toxic to the parasite than to host cells. Generally, an SI value greater than 10 is considered promising for further development[15].

Representative Data for Quinoline-based Compounds:

As specific data for this compound is limited, the table below presents data for other quinoline derivatives from published literature to illustrate the high selectivity that can be achieved within this chemical class.

CompoundParasite SpeciesParasite IC50 / EC50Mammalian Cell LineMammalian CC50Selectivity Index (SI)Reference
Chloroquinoline Derivative (A6) Trypanosoma cruzi (epimastigotes)2.2 µMCHO-K1 (fibroblasts)137.9 µM~63 [17]
Hydroxychloroquine Leishmania amazonensis (amastigotes)0.67 µMPeritoneal Macrophages140.6 µM~210 [18]
Chloroquinoline Derivative (A6) Trypanosoma cruzi (trypomastigotes)26.7 nM (0.0267 µM)CHO-K1 (fibroblasts)137.9 µM~5,170 [17]

This table uses representative data to demonstrate the principle of selectivity assessment for quinoline compounds.

The data clearly show that quinoline-based compounds can achieve excellent selectivity. The derivative A6, for instance, is over 5,000 times more toxic to the clinically relevant infective stage of T. cruzi than to mammalian fibroblast cells, highlighting a very promising therapeutic window[17]. This provides a strong rationale for investigating this compound with the expectation of observing a similarly favorable selectivity profile.

Conclusion

Assessing the selectivity of a potential antiparasitic agent like this compound is a critical, data-driven process. The foundation of its potential lies in the well-established mechanism of action for quinolinemethanols, which targets the parasite-specific heme detoxification pathway. By employing rigorous, validated, and parallel in vitro assays—such as the MTT assay for mammalian cytotoxicity and the SYBR Green I assay for antiparasitic activity—researchers can reliably calculate the Selectivity Index. This crucial metric provides a clear, quantitative measure of the compound's therapeutic window, guiding its journey from a promising hit to a potential clinical candidate. The protocols and framework presented here offer a self-validating system to generate the high-quality, reproducible data necessary for making informed decisions in the drug development pipeline.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Springer Nature Experiments. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature. [Link]

  • Kapoore, R. U., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science. [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]

  • Wisdom Library. (2023). Selectivity index (SI): Significance and symbolism. Wisdomlib. [Link]

  • Bei, A. K., & Duraisingh, M. T. (2012). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Journal of Visualized Experiments. [Link]

  • Held, J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology. [Link]

  • Bio-protocol. (n.d.). Compound Sensitivity Assay Using SYBR Green I. Bio-protocol. [Link]

  • Brun, R., & Lun, Z. R. (1994). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica. [Link]

  • Serra, E., et al. (2021). An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. PLoS Neglected Tropical Diseases. [Link]

  • Ridley, R. G. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Biochemical Pharmacology. [Link]

  • de Villiers, M., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal. [Link]

  • de Souza, C. F., et al. (2023). A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. Frontiers in Cellular and Infection Microbiology. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to encompass the entire lifecycle of the materials we use. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Quinolinemethanol, grounded in established safety principles and regulatory standards.

Hazard Profile of this compound: Understanding the "Why"

Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, its hazard profile can be reliably constructed from its GHS classification and data on the parent quinoline structure.

This compound (C₁₀H₉NO) is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The quinoline backbone, a core component of many bioactive molecules, carries additional, more severe potential hazards that must be considered. Quinoline itself is classified as toxic if swallowed, suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects[2][3]. Therefore, as a precautionary principle, this compound waste must be handled as a hazardous substance with potential long-term health and environmental consequences.

Chemical Incompatibility

A critical aspect of safe waste handling is preventing unintentional and dangerous reactions in the waste container. Based on the reactivity of the quinoline moiety and related alcohols, this compound waste is incompatible with and must be segregated from:

  • Strong Oxidizing Agents: (e.g., peroxides, perchlorates, permanganates, nitrates)[4].

  • Strong Acids: (e.g., sulfuric acid, nitric acid, hydrochloric acid)[4][5].

Mixing with these substances can lead to violent reactions, the release of toxic gases, or fire[4][6].

Step-by-Step Disposal Protocol

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the sanitary sewer.[7][8]. The compound's aquatic toxicity poses a significant threat to wastewater treatment systems and ecosystems[2][5].

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation[1][9].

PPE ItemSpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes causing serious eye irritation.[5]
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact and irritation.[10]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.[9]
Respiratory Use only within a certified chemical fume hood.Prevents inhalation of dust or vapors that may cause respiratory irritation.[5]
Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[11].

  • Solid Waste: Collect unused this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated hazardous waste container. Do not mix solid and liquid waste in the same container.[12].

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container. This includes reaction mixtures, mother liquors, and solvent rinses.

  • Aqueous vs. Organic Solvents: If generating significant quantities, further segregate aqueous waste from halogenated and non-halogenated organic solvent waste to aid in final disposal processing.[13].

Step 3: Containerization and Labeling

The integrity and labeling of your waste container are crucial for safety and regulatory compliance.

  • Container Selection: Use a sturdy, leak-proof container with a secure, screw-on cap.[12][13]. The container material must be chemically compatible with the waste; for this compound, glass or polyethylene containers are appropriate. Ensure the container is in good condition, with no cracks, rust, or failing lids.[14].

  • Labeling: Immediately label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[14]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents (e.g., "Methanol," "Dichloromethane"). Do not use abbreviations or chemical formulas.

    • The approximate concentrations of each component.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 4: Waste Storage (Satellite Accumulation Area)

Laboratories must designate a specific "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[6].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Place the primary waste container within a larger, chemically compatible secondary container to contain any potential leaks or spills.[12]. The secondary container must be able to hold 110% of the volume of the largest primary container.

  • Closure: Keep waste containers securely capped at all times, except when actively adding waste.[12][14]. This prevents the release of vapors and protects the container's contents from contamination.

Step 5: Arranging for Final Disposal

Hazardous waste must be collected by trained professionals for final disposal, which typically involves high-temperature incineration at a licensed facility.[9].

  • Timelines: Do not store full containers of hazardous waste in the SAA. Once a container is full, it must be removed within three days.[6]. Partially filled containers can remain for up to one year, but it is best practice to request pickup promptly.[6].

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[8][9]. Provide them with all necessary information from the hazardous waste label.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Contain: For minor spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[8].

  • Collect: Carefully collect the absorbent material and any contaminated debris, placing it into your designated solid hazardous waste container for this compound.

  • Clean: Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[8].

Data Summary: this compound Disposal Profile

ParameterInformationSource(s)
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)PubChem[1]
Inferred Hazards Potential carcinogen, mutagen, and acute aquatic toxicity.Quinoline SDS[2]
Incompatible Materials Strong Oxidizing Agents, Strong Acids.[4][5]
Prohibited Disposal Sanitary Sewer (Drain), Regular Trash.[7][8]
Required Disposal Route Collection as hazardous chemical waste by a licensed contractor for high-temperature incineration.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow cluster_prep Preparation & Handling cluster_collection Segregation & Collection cluster_storage Storage & Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste Type fume_hood->segregate solid_waste Collect Solid Waste (e.g., contaminated wipes, solids) segregate->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions, rinsates) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store in Designated SAA in Secondary Containment solid_container->store liquid_container->store check_full Container Full? store->check_full check_full->store No request_pickup Request Pickup from EHS within 3 Days check_full->request_pickup Yes end Waste Collected by EHS request_pickup->end

Caption: Disposal workflow for this compound.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 97609.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Quinoline, 100µg/ml in Methanol.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Begum, S. G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Asian Journal of Pharmaceutical Research and Development, 6(6), 56-61.
  • Wisdomlib. (2025, July 31). Chemical incompatibility: Significance and symbolism.
  • Slideshare. (n.d.). Chemical incompatibility of the drug.
  • Tsegaye, G. G., & Ayele, G. T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(36), 21364–21387.
  • BenchChem. (2025). Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
  • Fernandes, H. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Biomedicine & Pharmacotherapy, 129, 110433.
  • U.S. Environmental Protection Agency. (2006, January 3). Health And Environmental Effects Profile for Quinoline.
  • BenchChem. (2025). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • University of Rhode Island. (2024, July). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • National Institute of Environmental Health Sciences. (n.d.). Environmental Agents.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Quinolinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds demands a commitment to safety that is as rigorous as our scientific methodology. This guide provides an in-depth, procedural framework for the safe handling of 7-Quinolinemethanol, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and an understanding of the compound's specific hazards, ensuring both personal safety and the integrity of your research.

Understanding the Hazards of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 17507-06-7), a heterocyclic building block, is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.

Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon direct contact.

  • Serious Eye Irritation (H319): Can cause significant, but reversible, eye irritation or damage.

  • Respiratory Tract Irritation (H335): As a fine powder, it can irritate the nose, throat, and lungs if inhaled.

These classifications are our primary drivers for selecting the appropriate level of PPE. The goal is to establish a complete barrier between the researcher and the chemical.

Core PPE Ensemble for this compound

A multi-layered approach to PPE is essential. The following sections detail the minimum required equipment for handling this compound in a standard laboratory setting.

Given the H319 classification (Serious Eye Irritation), robust eye protection is non-negotiable.

  • Mandatory Equipment: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. However, for procedures with a higher risk of splashes or aerosolization (e.g., during dissolution in volatile solvents), chemical splash goggles are strongly recommended.

  • Procedural Causality: The tight seal provided by goggles offers superior protection against fine particulates and unexpected splashes compared to safety glasses alone. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

The H315 (Skin Irritation) classification requires the use of chemical-resistant gloves. The choice of glove material is a critical decision based on chemical compatibility and the nature of the task.

  • Recommended Material: Nitrile gloves are the standard choice for handling solid chemicals and for protection against incidental contact with many solvents. They offer a good balance of chemical resistance, dexterity, and allergy avoidance compared to latex.

  • Protocol for Glove Selection:

    • Always consult the glove manufacturer's chemical resistance chart. While this compound itself may not be listed, check for compatibility with the solvent you will be using for dissolution (e.g., DMSO, Ethanol).

    • Inspect gloves for any signs of degradation, punctures, or tears before each use.

    • Practice the "double-gloving" technique for extended procedures or when handling higher concentrations to provide an additional layer of safety.

Table 1: General Glove Selection Guide

Glove MaterialProtection Against this compound (Solid)Protection Against Common Solvents (e.g., DMSO, Ethanol)Notes
Nitrile ExcellentGood (for incidental contact)Preferred choice for general lab work.
Latex GoodPoor to FairPotential for allergic reactions. Not recommended.
Neoprene ExcellentGood to ExcellentThicker and less dexterity, but suitable for heavy handling.

A standard, flame-resistant laboratory coat is required to protect skin and personal clothing from contamination with this compound powder.

  • Best Practices:

    • Ensure the lab coat is fully buttoned.

    • Sleeves should be of appropriate length to cover the wrists and interface with your gloves.

    • Lab coats should never be worn outside of the designated laboratory area to prevent cross-contamination.

The H335 (Respiratory Tract Irritation) hazard is most relevant when handling the powdered form of this compound, particularly during weighing or transfer operations where dust can become airborne.

  • When is a Respirator Needed?

    • Required: When working outside of a certified chemical fume hood or ventilated enclosure.

    • Required: During any procedure that could generate significant dust (e.g., weighing large quantities, scraping dried material).

  • Type of Protection: A NIOSH-approved N95 respirator is sufficient to protect against airborne particulates. If handling in conjunction with volatile organic solvents, an air-purifying respirator with organic vapor cartridges may be necessary. All respirator use must be in accordance with a formal respiratory protection program, including fit testing, as mandated by OSHA (29 CFR 1910.134).

Procedural Guide: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to move from "cleanest" to "dirtiest" when donning and the reverse when doffing.

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over coat cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Goggles / Face Shield (handle by straps) Doff1->Doff2 Doff3 3. Lab Coat (peel off, turning inside out) Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Decontamination and Disposal Plan

Proper disposal of contaminated PPE is as important as its initial selection.

  • Gloves: After handling this compound, remove gloves using the technique where one gloved hand peels off the other glove, turning it inside out. Dispose of them immediately in the designated solid chemical waste container. Never reuse disposable gloves.

  • Lab Coats: If a lab coat becomes contaminated, it should be carefully removed and laundered by a professional service that handles contaminated lab attire. Do not take contaminated lab coats home.

  • Solid Waste: All disposable PPE and materials (e.g., weigh paper, contaminated wipes) used in handling this compound should be disposed of in a clearly labeled hazardous waste container, following your institution's specific waste disposal protocols.

By adhering to these rigorous, procedurally-sound guidelines, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Quinolinemethanol
Reactant of Route 2
7-Quinolinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.